Formycin triphosphate
描述
属性
CAS 编号 |
16409-13-5 |
|---|---|
分子式 |
C10H16N5O13P3 |
分子量 |
507.18 g/mol |
IUPAC 名称 |
[[(2R,3S,4R,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3/c11-10-6-4(12-2-13-10)5(14-15-6)9-8(17)7(16)3(26-9)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-3,7-9,16-17H,1H2,(H,14,15)(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t3-,7-,8-,9+/m1/s1 |
InChI 键 |
DCMOKHVROIRMGQ-KSYZLYKTSA-N |
同义词 |
formycin triphosphate |
产品来源 |
United States |
Foundational & Exploratory
Formycin Triphosphate: A Comprehensive Technical Guide for Researchers
An in-depth exploration of the chemical structure, biochemical properties, and experimental applications of the fluorescent ATP analog, Formycin Triphosphate.
Introduction
This compound (FTP) is a structural analog of adenosine (B11128) triphosphate (ATP) characterized by a C-C glycosidic bond instead of the typical N-C bond, rendering it resistant to cleavage by phosphorylases.[1] This unique feature, combined with its intrinsic fluorescence, makes this compound an invaluable tool in biochemical and pharmacological research. It serves as a versatile probe for studying ATP-dependent enzymes and cellular signaling pathways. This guide provides a detailed overview of this compound, its chemical properties, its role in biological systems, and comprehensive protocols for its use in experimental settings.
Chemical Structure and Properties
This compound is the 5'-triphosphate derivative of Formycin A, a nucleoside antibiotic isolated from Nocardia interforma.[2]
Chemical Formula: C₁₀H₁₆N₅O₁₃P₃
IUPAC Name: [[(2R,3S,4R,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate.[3]
Synonyms: Formycin A 5'-triphosphate, FoTP.[3]
The key structural difference between this compound and ATP lies in the nucleobase. Formycin possesses a pyrazolo[4,3-d]pyrimidine ring system, an isomer of adenine, connected to the ribose sugar via a C-C bond. This C-glycosidic linkage confers significant stability against enzymatic degradation.
2.1. 2D Chemical Structure
References
Formycin Triphosphate: A Technical Guide to a Fluorescent ATP Analog for Researchers
An in-depth exploration of the properties, applications, and experimental protocols for utilizing formycin triphosphate as a powerful tool in studying ATP-dependent processes.
For Researchers, Scientists, and Drug Development Professionals
This compound (FTP) is a fluorescent analog of adenosine (B11128) triphosphate (ATP) that serves as a valuable probe in biochemical and biophysical studies of ATP-utilizing enzymes and signaling pathways. Its intrinsic fluorescence, which is often enhanced upon binding to proteins, provides a sensitive and continuous method for monitoring enzymatic reactions and molecular interactions without the need for radioactive isotopes. This technical guide provides a comprehensive overview of FTP, including its core properties, detailed experimental methodologies, and applications in various research areas.
Core Properties of this compound
FTP's utility as an ATP analog stems from its structural similarity to ATP, allowing it to be recognized and utilized by many ATP-dependent enzymes. The key feature of FTP is its fluorescent C-nucleoside base, formycin, which distinguishes it from the non-fluorescent adenine (B156593) base of ATP.
Spectral Properties
The fluorescence of FTP is sensitive to its local environment, often exhibiting changes in intensity and polarization upon binding to an enzyme's active site. This property is fundamental to its application in various assays. Upon binding to enzymes like Na+/K+-ATPase, the fluorescence of FTP can be enhanced by a factor of 3 to 4.[1]
| Property | Value | Notes |
| Excitation Maximum (λex) | ~305 nm | Varies slightly with solvent conditions. |
| Emission Maximum (λem) | ~340 nm | Can shift upon binding to proteins. |
| Quantum Yield (ΦF) | Low in aqueous solution | Significantly increases upon binding to many enzymes. |
| Fluorescence Lifetime (τ) | Varies | Dependent on the molecular environment. |
Applications in Research
The ability of FTP to substitute for ATP in a wide range of enzymatic reactions makes it a versatile tool for studying various biological processes.
Enzyme Kinetics and Mechanism
FTP is a substrate for numerous enzymes, allowing for the real-time monitoring of catalysis through changes in fluorescence. This has been instrumental in elucidating the kinetic mechanisms of enzymes such as:
-
Adenylate Cyclase: FTP is a substrate for adenylate cyclase, with kinetic parameters similar to those of ATP. The formation of 3',5'-cyclic formycin monophosphate (cFoMP) can be monitored by high-pressure liquid chromatography (HPLC) with fluorescence detection.[2][3]
-
Na+/K+-ATPase: FTP has been used extensively to study the elementary steps of the Na+/K+-ATPase mechanism. Stopped-flow fluorimetry with FTP allows for the measurement of nucleotide binding and release rates.[1]
-
RNA Polymerases: FTP can be incorporated into ribopolynucleotides by DNA-dependent RNA polymerases, enabling the study of transcription dynamics.[4]
High-Throughput Screening and Drug Discovery
The fluorescence properties of FTP are well-suited for the development of high-throughput screening (HTS) assays for inhibitors of ATP-dependent enzymes. Fluorescence polarization (FP) and other fluorescence-based assays can be readily adapted for screening large compound libraries.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
Synthesis of this compound
While commercially available, FTP can also be synthesized in the laboratory. A common method involves the phosphorylation of formycin monophosphate (FMP).
Workflow for this compound Synthesis
Caption: Chemical synthesis of FTP from formycin.
A detailed protocol for the synthesis of nucleoside triphosphates and their analogs can be adapted for FTP production.[5][6]
Enzyme Assays
1. Stopped-Flow Fluorescence Spectroscopy
This technique is ideal for studying the pre-steady-state kinetics of enzyme-catalyzed reactions involving FTP. The rapid mixing of enzyme and FTP allows for the observation of initial binding events and conformational changes on the millisecond timescale.
Experimental Workflow for Stopped-Flow Fluorescence
References
- 1. Elementary steps of the (Na+ + K+)-ATPase mechanism, studied with formycin nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formycin 5'-triphosphate, a fluorescent analog of ATP, as a substrate for adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formycin 5'-triphosphate, a fluorescent analog of ATP, as a substrate for adenylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of this compound and its incorpoartion into ribopolynucleotide by DNA-dependent RNA polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Rapid Synthesis of Nucleoside Triphosphates and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Formycin
For Researchers, Scientists, and Drug Development Professionals
November 2025
Abstract
Formycin, a C-nucleoside antibiotic, has garnered significant interest within the scientific community due to its potent antiviral and antitumor properties.[1][2][3] Produced primarily by Streptomyces kaniharaensis and Nocardia interforma, its unique pyrazolopyrimidine nucleobase connected to a ribose moiety via a stable C-C bond presents a fascinating case study in natural product biosynthesis.[1][2][4] This technical guide provides a comprehensive overview of the formycin biosynthetic pathway, detailing the genetic and enzymatic machinery responsible for its assembly. We will delve into the key enzymatic steps, present available quantitative data, outline experimental protocols for pathway elucidation, and provide visual representations of the core biosynthetic logic. This document aims to be a critical resource for professionals engaged in natural product discovery, enzymology, and the development of novel therapeutics.
The Formycin Biosynthetic Gene Cluster (for)
The genetic blueprint for formycin biosynthesis is encoded within a dedicated gene cluster, designated as the for cluster, identified in Streptomyces kaniharaensis SF-557.[1][4] This cluster spans approximately 34 kilobase pairs and contains 29 open reading frames (ORFs).[5] Interestingly, the for cluster is located adjacent to the biosynthetic gene cluster for coformycin, an adenosine (B11128) deaminase inhibitor that is often co-produced with formycin, likely as a self-resistance mechanism.[1][5][6] The identification of the for cluster was a significant breakthrough, enabling the functional characterization of the enzymes involved in the pathway.[1][4]
The Core Biosynthetic Pathway
The biosynthesis of formycin is a complex process that begins with primary metabolites and proceeds through a series of enzymatic transformations to construct the characteristic pyrazolopyrimidine C-nucleoside. Early radiolabeling studies established that the pyrazolopyrimidine ring is derived from glutamate (B1630785) and lysine (B10760008), while the ribose moiety originates from 5'-phosphoribosyl-1'-pyrophosphate (PRPP).[1][7] More recent genetic and biochemical studies have elucidated the specific enzymatic steps, revealing a fascinating interplay with primary metabolic pathways, particularly purine (B94841) biosynthesis.[1][4]
The pathway can be broadly divided into two major phases: the formation of the pyrazole (B372694) ring and the subsequent construction of the pyrimidine (B1678525) ring, followed by the C-C bond formation to the ribose sugar.
Formation of the Pyrazole Core
A significant revision to the understanding of the early steps of formycin biosynthesis has recently emerged. It is now understood that the pathway initiates with the coupling of N6-hydroxylated L-lysine and D-glutamic acid , a departure from the previously proposed use of L-glutamate.[2]
The key steps are as follows:
-
Lysine Hydroxylation: The pathway is initiated by the hydroxylation of L-lysine at the N6 position, a reaction catalyzed by the lysine N6-hydroxylating monooxygenase, ForK/PyrM.[1]
-
N-N Bond Formation: The resulting N6-hydroxylysine is coupled with D-glutamate to form an N-N bond. This crucial step is catalyzed by the hydrazine (B178648) synthetase ForJ/PyfG.[2]
-
Hydrazino Acid Release: The NAD-dependent oxidoreductase ForL/PyfI then processes the product of the ForJ/PyfG reaction to release α-hydrazino D-glutamic acid.[2]
-
N-Acylation: In a recently discovered "cryptic" step, the ATP-grasp ligase ForM/PyfJ catalyzes the N-acylation of α-hydrazino D-glutamate with an amino acid, such as glycine (B1666218) or L-threonine.[2]
-
Dehydrogenation: The FAD-dependent oxidoreductase ForR/PyfK then carries out the dehydrogenation of the Cα–N bond of the N-acylated intermediate, forming a hydrazone.[2]
The subsequent steps leading to the completed pyrazole ring involve hydroxylation, desaturation, and cyclization, though the exact sequence and enzymatic players for these final transformations are still under investigation.[2]
C-Glycosidic Bond Formation and Pyrimidine Ring Assembly
A pivotal step in the biosynthesis of formycin is the formation of the C-glycosidic bond, which links the pyrazole-derived base to the ribose sugar. This reaction is catalyzed by ForT, a β-ribofuranosyl-aminobenzene 5′-phosphate (β-RFA-P) synthase-like enzyme.[8] ForT catalyzes the coupling of the pyrazole precursor with PRPP.[8]
Following the C-C bond formation, the pyrimidine ring is constructed in a series of steps that are homologous to the de novo purine biosynthesis pathway.[1][4] The enzymes ForC, ForB, and ForH are homologs of PurC, PurB, and PurH, respectively.[1][3]
A key finding is the interplay between the formycin pathway and the primary purine biosynthesis pathway. ForH, the formycin-specific enzyme, is a truncated version of PurH and only possesses cyclohydrolase activity. The formylase activity required for one of the steps is "borrowed" from the cell's primary metabolism in the form of PurH.[4][5]
The final steps involve the conversion of formycin B 5'-monophosphate to formycin A 5'-monophosphate, catalyzed by ForA and ForB, which are homologs of PurA and PurB.[1][4] Formycin B is a precursor to Formycin A.[1] Finally, cellular phosphatases are presumed to remove the 5'-phosphate to yield the final formycin A and formycin B nucleosides.[1]
Quantitative Data
Quantitative biochemical data for the enzymes of the formycin biosynthetic pathway is still emerging. However, some key kinetic parameters have been determined.
| Enzyme | Substrate(s) | KM (mM) | kcat (min-1) | kcat/KM (min-1·mM-1) | Reference |
| ForM | L-threonine | - | - | 10.9 ± 1.8 | [2] |
| ForM | Glycine | - | - | ~3.5 | [2] |
| ForM | L-serine | - | - | ~2.5 | [2] |
| ForM | L-alanine | - | - | ~2.0 | [2] |
| ForM | L-proline | - | - | ~1.5 | [2] |
Note: Detailed KM and kcat values for individual amino acids with ForM were not provided in the source material, only the comparative kcat/KM values.
Experimental Protocols
The elucidation of the formycin biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques.
Gene Deletion and Complementation
To confirm the function of genes within the for cluster, targeted gene deletion experiments are performed in S. kaniharaensis.[1][5]
Protocol Overview:
-
Construct Design: A disruption cassette, typically containing an antibiotic resistance gene flanked by regions homologous to the upstream and downstream sequences of the target gene, is constructed.
-
Transformation: The disruption cassette is introduced into S. kaniharaensis via conjugation from a donor strain like E. coli ET12567/pUZ8002.[1]
-
Selection of Mutants: Double-crossover homologous recombination events result in the replacement of the target gene with the resistance cassette. Mutants are selected based on the acquired antibiotic resistance and loss of a marker on the delivery vector.
-
Verification: The gene deletion is confirmed by PCR analysis of the genomic DNA from the mutant strain.
-
Phenotypic Analysis: The mutant strain is cultivated, and the fermentation broth is analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to assess the impact on formycin production.
-
Complementation: To confirm that the observed phenotype is due to the gene deletion, the wild-type gene is reintroduced into the mutant strain on an expression vector, and formycin production is reassessed.
Heterologous Expression and In Vitro Reconstitution
To characterize the function of individual enzymes, the corresponding genes are often expressed heterologously in a host organism like E. coli. The purified enzymes are then used in in vitro assays to determine their catalytic activity.[2]
Protocol Overview:
-
Gene Cloning: The gene of interest is amplified by PCR from S. kaniharaensis genomic DNA and cloned into an expression vector, often with an affinity tag (e.g., His-tag) for purification.
-
Protein Expression: The expression vector is transformed into an E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced, typically by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Protein Purification: The cells are harvested, lysed, and the tagged protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
In Vitro Assay: The purified enzyme is incubated with its putative substrate(s) in a suitable buffer system. The reaction progress is monitored over time.
-
Product Analysis: The reaction mixture is analyzed by techniques such as HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the reaction product and confirm the enzyme's function.
Visualizing the Formycin Biosynthesis Pathway
Core Biosynthetic Pathway Diagram
Caption: The biosynthetic pathway of Formycin.
Experimental Workflow for Gene Function Analysis
Caption: Experimental workflow for gene function analysis.
Conclusion and Future Perspectives
The elucidation of the formycin biosynthetic pathway is a testament to the power of combining modern genomics with classical biochemical techniques. The discovery of the for gene cluster and the functional characterization of its constituent enzymes have provided a detailed roadmap for the assembly of this potent C-nucleoside antibiotic. The recent revelations regarding the involvement of D-glutamate and the cryptic N-acylation step have added new layers of complexity and elegance to our understanding.
Future research will likely focus on several key areas:
-
Structural Biology: Determining the three-dimensional structures of the for enzymes will provide invaluable insights into their catalytic mechanisms and substrate specificity.
-
Enzyme Engineering: The knowledge of the biosynthetic pathway opens up possibilities for engineering the enzymes to produce novel formycin analogs with improved therapeutic properties.
-
Pathway Regulation: Understanding how the for gene cluster is regulated could lead to strategies for overproducing formycin for industrial applications.
-
Elucidation of Late-Stage Steps: Further investigation is needed to fully characterize the enzymes responsible for the final steps of pyrazole ring formation.
This technical guide serves as a comprehensive summary of the current knowledge of formycin biosynthesis. It is our hope that this resource will facilitate further research and development in the exciting field of natural product biosynthesis and drug discovery.
References
- 1. Frontiers | The chemistry of Formycin biosynthesis [frontiersin.org]
- 2. Revision of the Formycin A and Pyrazofurin Biosynthetic Pathways Reveals Specificity for d-Glutamic Acid and a Cryptic N-Acylation Step During Pyrazole Core Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. Identification of the Formycin A Biosynthetic Gene Cluster from Streptomyces kaniharaensis Illustrates the Interplay between Biological Pyrazolopyrimidine Formation and de novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Biosynthesis of formycin. Incorporation and distribution of labeled compounds into formycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
The Molecular Odyssey of Formycin Triphosphate: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formycin triphosphate (FoTP) is a naturally occurring C-nucleoside analog of adenosine (B11128) triphosphate (ATP) with a broad spectrum of biological activities, including antiviral, anticancer, and insulinotropic properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the diverse effects of FoTP in biological systems. By acting as an ATP mimetic, FoTP interacts with a range of enzymes, primarily ATP-utilizing enzymes, leading to the modulation of critical cellular signaling pathways and metabolic processes. This document summarizes key quantitative data on its enzymatic interactions, details relevant experimental methodologies, and provides visual representations of its mechanisms of action to serve as a comprehensive resource for researchers in drug discovery and development.
Introduction
Formycin A, a pyrazolo[4,3-d]pyrimidine nucleoside antibiotic isolated from Nocardia interforma, undergoes intracellular phosphorylation to its active triphosphate form, this compound (FoTP).[1] As a structural analog of ATP, FoTP can substitute for ATP in various enzymatic reactions, often with distinct consequences. Its C-C glycosidic bond, in contrast to the N-C bond in adenosine, confers resistance to cleavage by purine (B94841) nucleoside phosphorylase, contributing to its metabolic stability.[1] The unique chemical properties of FoTP make it a valuable tool for probing ATP-binding sites and a lead compound for the development of novel therapeutics.
Mechanism of Action
The biological effects of this compound stem from its ability to compete with and substitute for ATP in a variety of enzymatic reactions. The primary mechanisms of action include:
-
Interaction with ATP-Utilizing Enzymes: FoTP serves as a substrate or inhibitor for numerous enzymes that use ATP as a substrate, including polymerases and kinases.
-
Incorporation into Nucleic Acids: FoTP can be incorporated into growing RNA chains by RNA polymerases, potentially leading to chain termination or altered RNA function.[2][3]
-
Modulation of Cellular Signaling: By interacting with key signaling enzymes like adenylate and guanylate cyclases, FoTP can disrupt normal cellular communication pathways.
Cellular Uptake and Metabolic Activation
Formycin A is transported into cells and subsequently phosphorylated by cellular kinases to Formycin monophosphate (FoMP), diphosphate (B83284) (FoDP), and finally to the active triphosphate form, FoTP. This metabolic activation is a prerequisite for its biological activity.
Interaction with Signaling Enzymes
FoTP is a substrate for membrane-bound adenylate cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP), a crucial second messenger. FoTP is converted to 3',5'-cyclic formycin monophosphate (cFoMP). The kinetic parameters for this reaction are comparable to those of ATP, suggesting that FoTP can significantly influence cAMP signaling pathways.[4]
FoTP also interacts with guanylate cyclase, another key enzyme in second messenger signaling that synthesizes cyclic GMP (cGMP) from GTP. FoTP has been shown to potentiate the activity of atrial natriuretic factor (ANF)-stimulated guanylate cyclase. This suggests that FoTP can modulate cGMP-mediated signaling pathways, which are involved in processes such as vasodilation and inflammation.
Inhibition of Polymerases and Antiviral Activity
A significant aspect of FoTP's mechanism of action is its interaction with DNA and RNA polymerases. As an ATP analog, it can be incorporated into nascent RNA chains. This incorporation can lead to premature chain termination, a mechanism that underlies the antiviral activity of many nucleoside analogs.[2] This is particularly relevant for RNA viruses that rely on RNA-dependent RNA polymerases for their replication.
Anticancer Activity
The anticancer properties of formycin are attributed to the action of its phosphorylated metabolite, FoTP. By interfering with purine metabolism and nucleic acid synthesis, FoTP can induce cytotoxicity in rapidly proliferating cancer cells.[1] The inhibition of DNA and RNA synthesis, coupled with the disruption of essential signaling pathways, contributes to its antitumor effects.
Quantitative Data
The following tables summarize the available quantitative data for the interaction of this compound with various enzymes.
| Enzyme | Organism/Tissue | Parameter | Value | Reference(s) |
| Adenylate Cyclase | Rat Osteosarcoma | Km | 220 µM | [4] |
| Adenylate Cyclase | Rat Osteosarcoma | Vmax | 120 pmol/min/mg protein | [4] |
| Guanylate Cyclase | Rat Lung Membranes | EC50 | ~90 µM (potentiates ANF-stimulated activity) | |
| Guanylate Cyclase | Rat Lung Membranes | IC50 | ~100 µM (inhibits ATP-stimulated activity) | |
| T7 RNA Polymerase | Bacteriophage T7 | Inhibition | Moderate | [5] |
Note: Further quantitative data, particularly Ki and IC50 values for various polymerases and kinases, are areas for ongoing research.
Experimental Protocols
Synthesis of this compound (FoTP)
Principle: Formycin A is chemically phosphorylated to its 5'-triphosphate derivative. A common method involves the initial conversion to Formycin 5'-monophosphate (FoMP), followed by successive phosphorylations.
Materials:
-
Formycin A
-
Phosphorus oxychloride (POCl3)
-
Triethyl phosphate (B84403)
-
Tributylamine
-
Pyrophosphate
-
Anion-exchange chromatography resin (e.g., DEAE-Sephadex)
-
HPLC system with an anion-exchange column
Procedure:
-
Monophosphorylation: Dissolve Formycin A in triethyl phosphate. Cool the solution to 0°C.
-
Add phosphorus oxychloride dropwise while stirring. Allow the reaction to proceed for several hours at low temperature.
-
Quench the reaction by adding water. Neutralize the solution with a base (e.g., sodium bicarbonate).
-
Purification of FoMP: Purify the resulting Formycin monophosphate (FoMP) using anion-exchange chromatography.
-
Diphosphorylation and Triphosphorylation: Activate the purified FoMP (e.g., using carbonyldiimidazole) and react it with pyrophosphate in the presence of a base like tributylamine.
-
Purification of FoTP: Purify the final product, FoTP, using anion-exchange chromatography followed by HPLC for high purity.
-
Characterization: Confirm the identity and purity of FoTP using techniques such as NMR spectroscopy and mass spectrometry.
Adenylate Cyclase Activity Assay
Principle: The activity of adenylate cyclase is measured by quantifying the production of cyclic Formycin monophosphate (cFoMP) from FoTP. This can be achieved using radioimmunoassay (RIA) or high-performance liquid chromatography (HPLC).[4]
Materials:
-
Membrane preparation containing adenylate cyclase
-
This compound (FoTP)
-
ATP (for comparison)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
[³H]-cAMP (for RIA) or cFoMP standard (for HPLC)
-
Scintillation counter or HPLC system with a UV or fluorescence detector
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the membrane preparation, assay buffer, and either ATP or FoTP at various concentrations.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 10-20 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., trichloroacetic acid or by boiling).
-
Quantification (HPLC):
-
Centrifuge the terminated reaction to pellet protein.
-
Analyze the supernatant by reverse-phase HPLC.
-
Monitor the elution profile at the appropriate wavelength for cFoMP and quantify the peak area against a standard curve.
-
-
Quantification (RIA):
-
Perform a competitive radioimmunoassay using a specific antibody against cAMP (which can cross-react with cFoMP) and [³H]-cAMP.
-
Measure the radioactivity using a scintillation counter and calculate the amount of cFoMP produced based on a standard curve.
-
In Vitro RNA Polymerase Inhibition Assay
Principle: The inhibitory effect of FoTP on RNA polymerase is assessed by measuring the incorporation of a radiolabeled nucleotide into a newly synthesized RNA transcript in the presence and absence of the inhibitor.
Materials:
-
RNA polymerase (e.g., T7 RNA polymerase, viral RNA-dependent RNA polymerase)
-
DNA or RNA template
-
Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)
-
[α-³²P]-UTP or another radiolabeled NTP
-
This compound (FoTP)
-
Transcription buffer
-
DE81 filter paper
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare transcription reactions containing the template, RNA polymerase, transcription buffer, a mix of three unlabeled NTPs, and one radiolabeled NTP.
-
Inhibitor Addition: To a set of reactions, add varying concentrations of FoTP. Include a control with no inhibitor.
-
Initiation and Incubation: Initiate the transcription by adding the enzyme or NTPs and incubate at the optimal temperature for the polymerase (e.g., 37°C).
-
Reaction Termination: Stop the reactions at different time points by adding a stop solution containing EDTA.
-
Quantification:
-
Spot the reaction mixtures onto DE81 filter paper.
-
Wash the filters extensively with a phosphate buffer to remove unincorporated nucleotides.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Plot the incorporated radioactivity against the concentration of FoTP to determine the IC50 value. Kinetic parameters like Ki can be determined by performing the assay at different substrate concentrations.
Cytotoxicity Assay (MTT Assay)
Principle: The cytotoxic effect of Formycin A (the prodrug of FoTP) on cancer cell lines is determined using the MTT assay, which measures cell viability based on the metabolic activity of mitochondria.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Formycin A
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of Formycin A. Include untreated control wells.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the drug concentration to determine the IC50 value.
Conclusion
This compound's multifaceted mechanism of action, centered on its role as an ATP analog, provides a rich landscape for therapeutic intervention. Its ability to interact with a diverse array of enzymes, including those central to cellular signaling and nucleic acid synthesis, underpins its potent biological activities. This guide has provided a comprehensive overview of the current understanding of FoTP's molecular interactions, supported by quantitative data and detailed experimental protocols. Further research to elucidate the specific inhibitory constants for various polymerases and to explore its effects on a broader range of cellular pathways will be crucial in fully realizing the therapeutic potential of this remarkable natural product and its derivatives. The methodologies and data presented herein serve as a valuable resource for scientists and researchers dedicated to advancing the fields of drug discovery and molecular pharmacology.
References
- 1. Frontiers | The chemistry of Formycin biosynthesis [frontiersin.org]
- 2. Antiviral agents acting as DNA or RNA chain terminators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of this compound and its incorpoartion into ribopolynucleotide by DNA-dependent RNA polymers [pubmed.ncbi.nlm.nih.gov]
- 4. Formycin 5'-triphosphate, a fluorescent analog of ATP, as a substrate for adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substrate/inhibition studies of bacteriophage T7 RNA polymerase with the 5'-triphosphate derivative of a ring-expanded ('fat') nucleoside possessing potent antiviral and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Technical Guide to the Antiviral and Anti-parasitic Properties of Formycin Derivatives
For Immediate Release
[City, State] – December 11, 2025 – In the ongoing battle against infectious diseases, the exploration of novel therapeutic agents is paramount. This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the potent antiviral and anti-parasitic properties of Formycin and its derivatives. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms of action to facilitate further research and development in this promising area.
Formycin, a C-nucleoside antibiotic, and its derivatives have demonstrated significant inhibitory activity against a range of viruses and parasites. These compounds often act as analogs of purine (B94841) nucleosides, thereby interfering with essential metabolic pathways in both pathogens and host cells. This guide aims to consolidate the current understanding of their therapeutic potential and provide a practical resource for the scientific community.
Antiviral Properties of Formycin Derivatives
Formycin derivatives have shown notable efficacy against various viruses, with a significant focus on the influenza virus. The mechanism of action for some derivatives appears to be distinct from existing antiviral drugs, suggesting a potential new avenue for combating drug-resistant viral strains.
Quantitative Antiviral Data
The antiviral activity of Formycin derivatives is typically quantified by their 50% inhibitory concentration (IC₅₀) and 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to IC₅₀, provides a measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for viral targets over host cells.
| Derivative | Virus | Cell Line | IC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Formycin A | Influenza A Virus (WSN strain) | MDCK | 37.3 | >100 | >2681 | [1] |
| Methylthio-formycin (SMeFM) | Influenza A Virus (WSN strain) | MDCK | 34.1 | >100 | >2932 | [1] |
| Methylthio-formycin (SMeFM) | Influenza B Virus (Lee strain) | MDCK | 37.9 | >100 | >2638 | [1] |
Mechanism of Antiviral Action
The antiviral mechanism of some Formycin derivatives, such as SMeFM, against the influenza virus is believed to involve the induction of mutations in the viral genome rather than direct inhibition of the viral polymerase. This mode of action is different from that of other nucleoside analogs like T-705 (Favipiravir).
Anti-parasitic Properties of Formycin Derivatives
Formycin and its derivatives have also demonstrated significant potential as anti-parasitic agents, particularly against protozoan parasites such as Leishmania and Trypanosoma.
Quantitative Anti-parasitic Data
The anti-parasitic activity is evaluated by determining the concentration required to inhibit parasite growth or proliferation.
| Derivative | Parasite | Stage | IC₅₀ (µg/mL) | Growth Inhibition (%) | Reference |
| Formycin A | Leishmania tropica | Promastigote | - | 86% | [2] |
| Formycin A | Leishmania donovani | Promastigote | - | 80% | [2] |
| Formycin B | Leishmania tropica | Promastigote | - | 91% | [2] |
| Formycin B | Leishmania donovani | Promastigote | - | 84% | [2] |
| Formycin B | Trypanosoma cruzi | Intracellular amastigote | 0.1 | - | [3] |
Note: The study on Leishmania reported percentage inhibition at a non-specified concentration after 6 days of exposure.
Mechanism of Anti-parasitic Action
In Leishmania, Formycin B is metabolized to Formycin A 5'-triphosphate, which is then incorporated into the parasite's RNA, leading to inhibition of protein synthesis and parasite death.[2][4] This metabolic conversion is a key step in its selective toxicity towards the parasite.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline key experimental protocols for assessing the antiviral and anti-parasitic activities of Formycin derivatives.
Plaque Reduction Assay for Influenza Virus
This assay is a standard method to determine the titer of infectious virus and to evaluate the efficacy of antiviral compounds.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Influenza virus stock
-
Formycin derivative solutions of varying concentrations
-
Agarose (B213101) or Avicel overlay medium
-
Crystal violet staining solution
Procedure:
-
Seed MDCK cells in 6-well or 12-well plates and grow to confluence.
-
Prepare serial dilutions of the Formycin derivative in serum-free DMEM.
-
Pre-treat the confluent cell monolayers with the different concentrations of the Formycin derivative for 1 hour at 37°C.
-
Infect the cells with a known titer of influenza virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Overlay the cells with a medium containing the respective concentration of the Formycin derivative and agarose or Avicel.
-
Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 2-3 days).
-
Fix the cells with 10% formaldehyde (B43269) and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.
-
Determine the IC₅₀ value from the dose-response curve.
In Vitro Anti-leishmanial Assay (Promastigote Growth Inhibition)
This assay assesses the ability of a compound to inhibit the growth of the extracellular, promastigote stage of Leishmania.
Materials:
-
Leishmania promastigotes (e.g., L. donovani, L. tropica)
-
M199 or RPMI-1640 medium supplemented with FBS and antibiotics
-
Formycin derivative solutions of varying concentrations
-
96-well microtiter plates
-
Resazurin (B115843) solution or a hemocytometer for cell counting
Procedure:
-
Culture Leishmania promastigotes in appropriate medium to the mid-logarithmic growth phase.
-
Prepare serial dilutions of the Formycin derivative in the culture medium in a 96-well plate.
-
Add a suspension of promastigotes to each well to achieve a final density of approximately 1 x 10⁶ cells/mL.
-
Include positive control wells (e.g., with a known anti-leishmanial drug like Amphotericin B) and negative control wells (cells with medium and solvent only).
-
Incubate the plates at the appropriate temperature (e.g., 26°C) for 48-72 hours.
-
Determine the number of viable promastigotes in each well. This can be done by:
-
Direct Counting: Using a hemocytometer.
-
Resazurin Assay: Adding resazurin solution and measuring the fluorescence or absorbance, which correlates with the number of viable cells.
-
-
Calculate the percentage of growth inhibition for each concentration relative to the negative control.
-
Determine the IC₅₀ value from the dose-response curve.
Conclusion and Future Directions
Formycin derivatives represent a promising class of compounds with dual antiviral and anti-parasitic activities. Their unique mechanisms of action, particularly the induction of viral genome mutations and the targeted disruption of parasite purine metabolism, offer exciting possibilities for the development of novel therapeutics. Further research should focus on synthesizing and screening a broader range of derivatives to improve efficacy and selectivity. Elucidating the specific host and pathogen signaling pathways affected by these compounds will also be critical for optimizing their therapeutic potential and minimizing off-target effects. This technical guide provides a solid foundation for researchers to build upon in their efforts to translate the promise of Formycin derivatives into tangible clinical solutions.
References
- 1. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values [en.bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. In vitro and in vivo activities of formycin B against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for the Investigation of Trypanosoma cruzi Amastigote Proliferation in Mammalian Host Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Formycin Triphosphate: A Fluorescent Probe for Elucidating ATP Binding Site Dynamics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Formycin triphosphate (FTP) stands out as a powerful tool in the study of ATP-binding proteins. As a fluorescent analog of adenosine (B11128) triphosphate (ATP), FTP offers a unique window into the molecular interactions, kinetics, and structural dynamics that govern a vast array of cellular processes. Its intrinsic fluorescence provides a sensitive, non-radioactive method for real-time analysis, making it an invaluable asset in academic research and drug discovery.[1][2] This guide provides a comprehensive overview of FTP's properties, applications, and the experimental protocols necessary for its effective use as a probe for ATP binding sites.
Core Properties of this compound
Formycin, an adenosine analog, features a C-C glycosidic bond instead of the typical N-C bond, which alters its conformational flexibility.[3] When triphosphorylated to form FTP, it serves as a substrate for a variety of ATP-dependent enzymes, including kinases, polymerases, and cyclases.[1][4] The key feature of FTP is its fluorescence, which is sensitive to its local environment. Changes in fluorescence intensity, emission wavelength, and polarization upon binding to a protein can be used to deduce binding affinities, conformational changes, and enzymatic activity.
Quantitative Data Summary
The utility of FTP as an ATP analog is underscored by its kinetic and binding parameters with various enzymes. The following tables summarize key quantitative data, providing a comparative reference for researchers.
Table 1: Kinetic Parameters of this compound with Various Enzymes
| Enzyme | Organism/Source | Apparent K_m_ (µM) | V_max_ (relative to ATP) | Reference |
| Adenylate Cyclase | Rat Osteosarcoma Cells | 220 | Similar to ATP | [1] |
| DNA-dependent RNA Polymerase | Escherichia coli | - | FTP is incorporated | [4] |
| Guanylate Cyclase (ANF-stimulated) | Rat Lung Membranes | EC_50_ ~90 | Potentiates activity | [5] |
Table 2: Binding and Spectral Properties of this compound
| Protein | Technique | Dissociation Constant (K_d_) | Key Spectral Change | Reference |
| Guanylate Cyclase | - | Tighter binding than ATP (IC_50_ ~100 µM for ATP inhibition) | - | [5] |
| Myosin ATPase | Stopped-flow fluorometry | - | Fluorescence change on binding | [2] |
| Na+,K+-ATPase | Stopped-flow fluorometry | - | Fluorescence change on binding | [2] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of FTP in research. Below are protocols for two common experimental approaches.
Determining Binding Affinity using Fluorescence Titration
This protocol outlines the steps to measure the dissociation constant (K_d_) of FTP for an ATP-binding protein.
Materials:
-
Purified ATP-binding protein of known concentration
-
This compound (FTP) solution of known concentration
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl_2_)
-
Fluorometer
Procedure:
-
Preparation: Prepare a series of dilutions of the FTP stock solution in the binding buffer. The final concentrations should span a range from well below to well above the expected K_d_.
-
Instrument Setup: Set the fluorometer to the excitation and emission wavelengths appropriate for FTP (typically around 300 nm for excitation and 340 nm for emission, but should be empirically determined).
-
Titration:
-
Add a fixed concentration of the protein to a cuvette containing the binding buffer.
-
Record the initial fluorescence of the protein solution (background).
-
Make sequential additions of the FTP solution to the cuvette.
-
After each addition, allow the system to equilibrate (typically 1-2 minutes) and then record the fluorescence intensity.
-
-
Data Analysis:
-
Correct the measured fluorescence values for dilution.
-
Subtract the background fluorescence.
-
Plot the change in fluorescence intensity as a function of the FTP concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the K_d_.
-
Enzyme Kinetic Assay using FTP as a Substrate
This protocol describes how to measure the kinetic parameters (K_m_ and V_max_) of an enzyme that can utilize FTP as a substrate.
Materials:
-
Purified enzyme
-
FTP solutions of varying concentrations
-
Substrate for the enzyme (if it's a kinase, this would be the protein or peptide to be phosphorylated)
-
Reaction buffer appropriate for the enzyme
-
Method to detect product formation (e.g., HPLC, fluorescence polarization, or a coupled enzyme assay)[1][2]
Procedure:
-
Reaction Setup: Prepare a set of reaction mixtures, each containing the enzyme, the second substrate (if applicable), and the reaction buffer.
-
Initiate Reaction: Start the reaction by adding FTP at various final concentrations to each reaction mixture.
-
Monitor Product Formation: At regular time intervals, take aliquots from each reaction and stop the reaction (e.g., by adding a quenching agent like EDTA). Measure the amount of product formed using a suitable detection method.[1]
-
Determine Initial Velocities: For each FTP concentration, plot the product concentration against time. The initial velocity (v_0_) is the slope of the initial linear portion of this curve.[6]
-
Data Analysis:
Visualizations: Signaling Pathways and Workflows
Diagrams created using the DOT language provide clear visualizations of complex biological and experimental processes.
Caption: Probing a Kinase Cascade with FTP
Caption: Workflow for FTP-Based Enzyme Kinetic Analysis
References
- 1. Formycin 5'-triphosphate, a fluorescent analog of ATP, as a substrate for adenylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Identification of the Formycin A Biosynthetic Gene Cluster from Streptomyces kaniharaensis Illustrates the Interplay between Biological Pyrazolopyrimidine Formation and de novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of this compound and its incorpoartion into ribopolynucleotide by DNA-dependent RNA polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound as a probe for the ATP binding site involved in the activation of guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Spectroscopic and Photophysical Profile of Formycin Triphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formycin triphosphate (Formycin-TP) is a fluorescent analog of adenosine (B11128) triphosphate (ATP) that serves as a valuable tool in biochemical and biophysical research. As a C-nucleoside, its pyrazolopyrimidine base is linked to the ribose sugar via a C-C bond, rendering it resistant to cleavage by phosphorylases. This property, combined with its intrinsic fluorescence, makes Formycin-TP an effective probe for studying the kinetics and conformational changes of ATP-utilizing enzymes, such as kinases, polymerases, and ATPases. Its fluorescence is highly sensitive to the local environment, often exhibiting enhanced emission upon binding to enzyme active sites, which can be exploited to monitor enzyme-ligand interactions in real-time. This guide provides a comprehensive overview of the spectroscopic properties of Formycin-TP, detailed experimental protocols for its characterization, and the underlying principles of its application in research.
Spectroscopic and Photophysical Properties
The spectroscopic properties of Formycin-TP are primarily determined by its fluorescent base, formycin. The triphosphate moiety is not expected to significantly alter the core photophysical characteristics of the formycin nucleoside. The key spectroscopic parameters are summarized below.
| Property | Value | Conditions and Remarks |
| Absorption Maximum (λₐₑₛ) | ~295 nm | In aqueous buffer (pH 7). The absorption maximum can shift slightly depending on pH and solvent polarity. |
| Molar Extinction Coefficient (ε) | ~10,000 M⁻¹cm⁻¹ at 295 nm | This is an approximate value for formycin derivatives at neutral pH. The precise value should be determined empirically for quantitative studies. |
| Excitation Maximum (λₑₓ) | ~300 nm | Can be selectively excited at wavelengths longer than the absorption of natural nucleotides, minimizing background interference. |
| Emission Maximum (λₑₘ) | ~340 nm | The emission is in the ultraviolet region. The exact maximum and intensity are highly dependent on the environment (pH, solvent, and binding to macromolecules).[1] |
| Quantum Yield (Φ) | ~0.01 (in aqueous solution) | The quantum yield is relatively low in aqueous solution but can increase significantly upon binding to a protein or when incorporated into a polynucleotide chain.[1] |
| Fluorescence Lifetime (τ) | Not readily available | The fluorescence lifetime is not widely reported in the literature. It can be determined using time-correlated single-photon counting (TCSPC). |
Factors Influencing Fluorescence
The fluorescence of Formycin-TP is particularly sensitive to its molecular environment, a characteristic that makes it a powerful probe for biological systems.
-
Enzyme Binding: A significant increase in fluorescence quantum yield is often observed when Formycin-TP binds to the active site of an enzyme.[2] This can be attributed to a decrease in non-radiative decay pathways due to the more rigid and less polar environment of the binding pocket.
-
pH: The protonation state of the pyrazolopyrimidine ring can affect the electronic structure and thus the fluorescence properties. Therefore, it is crucial to control the pH of the buffer in experimental setups.
-
Solvent Polarity: Changes in solvent polarity can lead to shifts in the emission spectrum and alter the quantum yield.
-
Stacking Interactions: When incorporated into DNA or RNA, base stacking interactions with neighboring bases can lead to a significant quenching of formycin's fluorescence.[1]
Experimental Protocols
This section outlines the methodologies for characterizing the spectroscopic properties of Formycin-TP.
Measurement of Absorption Spectrum and Molar Extinction Coefficient
This protocol describes how to determine the absorption spectrum and calculate the molar extinction coefficient (ε) of Formycin-TP.
Materials:
-
This compound (lyophilized powder)
-
Spectrophotometer-grade buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Calibrated UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Analytical balance and calibrated micropipettes
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of Formycin-TP and dissolve it in a precise volume of buffer to create a concentrated stock solution.
-
Serial Dilutions: Prepare a series of dilutions of the stock solution in the same buffer. Aim for a concentration range that yields absorbance values between 0.1 and 1.0 at the absorption maximum.
-
Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range from 220 nm to 400 nm. Use the buffer as a blank to zero the instrument.
-
Absorbance Measurement: Measure the absorbance spectrum for each dilution.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λₘₐₓ).
-
For each concentration, record the absorbance at λₘₐₓ.
-
Plot absorbance at λₘₐₓ versus concentration (in M).
-
Perform a linear regression on the data. The slope of the line will be the molar extinction coefficient (ε) in M⁻¹cm⁻¹, according to the Beer-Lambert law (A = εcl).
-
Measurement of Fluorescence Spectrum and Quantum Yield
This protocol details the measurement of the fluorescence excitation and emission spectra and the determination of the fluorescence quantum yield (Φ) using a comparative method.
Materials:
-
Formycin-TP solution of known absorbance
-
A fluorescence standard with a known quantum yield in the same spectral region (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)
-
Spectrofluorometer with temperature control
-
Quartz fluorescence cuvettes (1 cm path length)
-
Appropriate buffer
Procedure:
-
Sample Preparation: Prepare a dilute solution of Formycin-TP in the desired buffer with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects. Prepare a solution of the fluorescence standard with a similar absorbance at the same excitation wavelength.
-
Spectrofluorometer Setup:
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
Set the excitation wavelength to the absorption maximum of Formycin-TP (~300 nm).
-
Record the emission spectrum from ~310 nm to 500 nm.
-
To record the excitation spectrum, set the emission wavelength to the emission maximum (~340 nm) and scan the excitation wavelengths from ~250 nm to 330 nm.
-
-
Fluorescence Measurement:
-
Record the emission spectrum of the buffer blank and subtract it from the sample and standard spectra.
-
Record the emission spectrum of the Formycin-TP solution.
-
Record the emission spectrum of the fluorescence standard under identical instrument settings.
-
-
Quantum Yield Calculation: The quantum yield is calculated using the following equation:
Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (ηₓ² / ηₛₜ²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Subscripts 'x' and 'st' refer to the sample and the standard, respectively.
-
Measurement of Fluorescence Lifetime
Fluorescence lifetime (τ) is typically measured using Time-Correlated Single-Photon Counting (TCSPC).
Materials:
-
TCSPC instrument with a pulsed light source (e.g., a laser diode or LED) capable of excitation around 300 nm.
-
Formycin-TP solution in the desired buffer.
-
A scattering solution (e.g., dilute Ludox) to obtain the instrument response function (IRF).
Procedure:
-
Instrument Setup:
-
Set the excitation wavelength to ~300 nm.
-
Collect the emission at the fluorescence maximum (~340 nm) using a monochromator or a bandpass filter.
-
-
IRF Measurement: Record the instrument response function by measuring the scattering from the Ludox solution.
-
Sample Measurement: Replace the scattering solution with the Formycin-TP sample and acquire the fluorescence decay curve until sufficient photon counts are collected in the peak channel.
-
Data Analysis:
-
Use deconvolution software to fit the experimental decay curve with the IRF.
-
The fluorescence decay is typically fitted to a single or multi-exponential decay model to obtain the fluorescence lifetime(s).
-
Visualizing Experimental Workflows and Concepts
The following diagrams, generated using Graphviz, illustrate key workflows and concepts discussed in this guide.
References
An In-Depth Technical Guide on the Cellular Uptake and Metabolism of Formycin Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formycin A, a cytotoxic adenosine (B11128) analog, exerts its biological activity primarily through its 5'-triphosphate metabolite, Formycin triphosphate (FoTP). Understanding the cellular mechanisms governing the uptake of its precursor, Formycin A, and its subsequent multi-step phosphorylation to FoTP is critical for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the current knowledge on the cellular transport and metabolic activation of Formycin. It details the involvement of specific nucleoside transporters in the cellular entry of Formycin and delineates the enzymatic cascade responsible for its conversion to the active triphosphate form. Quantitative kinetic data for these processes are summarized, and detailed experimental protocols for their investigation are provided. Visual diagrams of the key pathways and experimental workflows are included to facilitate a deeper understanding of the underlying molecular events.
Cellular Uptake of Formycin Precursors
The cellular journey of Formycin begins with the transport of its nucleoside precursors, primarily Formycin A and Formycin B, across the plasma membrane. As this compound itself is not readily taken up by cells due to its charge, the efficacy of Formycin as a therapeutic agent is heavily reliant on the efficient uptake of its unphosphorylated forms.
Transport Mechanisms
Mammalian cells utilize a sophisticated network of nucleoside transporters to salvage and transport purine (B94841) and pyrimidine (B1678525) nucleosides. These transporters are broadly categorized into two families: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs).[1][2] Evidence suggests that Formycin nucleosides hijack these transporters to gain entry into the cell.
Specifically, the transport of Formycin B , a less cytotoxic analog of Formycin A, has been characterized in several cell types. In mouse spleen lymphocytes, two distinct transport systems are involved:
-
Na+-dependent active transport: This system actively concentrates Formycin B inside the cell against its concentration gradient.
-
Na+-independent facilitated diffusion: This transporter facilitates the movement of Formycin B down its concentration gradient.
In protozoan parasites such as Leishmania, specific nucleoside transporters, NT1 and NT2, have been implicated in the uptake of Formycin B.[3] While direct evidence for the specific transporters of Formycin A in mammalian cells is less abundant in the readily available literature, it is highly probable that it also utilizes members of the ENT and CNT families due to its structural similarity to adenosine.
Quantitative Transport Kinetics
The efficiency of Formycin B transport has been quantified in mouse spleen lymphocytes, providing valuable insights into the kinetics of its uptake.
| Transporter System | Substrate | Cell Type | K_m_ (µM) |
| Na+-dependent active transport | Formycin B | Mouse spleen lymphocytes | ~30 |
| Na+-independent facilitated diffusion | Formycin B | Mouse spleen lymphocytes | ~400 |
Table 1: Michaelis-Menten Constants (K_m_) for Formycin B Transport. This table summarizes the reported K_m_ values for the two major transport systems involved in Formycin B uptake in mouse spleen lymphocytes. A lower K_m_ value indicates a higher affinity of the transporter for the substrate.
Intracellular Metabolism: The Phosphorylation Cascade
Once inside the cell, Formycin A and B must undergo a three-step phosphorylation process to be converted into their active triphosphate forms. This metabolic activation is a critical determinant of their cytotoxic and antiviral activities.
The Enzymatic Players
The phosphorylation of Formycin is catalyzed by a series of cellular kinases that normally act on endogenous nucleosides.
-
Second Phosphorylation (to Diphosphate): The conversion of Formycin monophosphate to Formycin diphosphate (B83284) is likely carried out by nucleoside monophosphate kinases (NMPKs) . These enzymes catalyze the transfer of a phosphate (B84403) group from ATP to a nucleoside monophosphate.[5] Specific NMPKs, such as guanylate kinase, have been shown to phosphorylate nucleoside analog monophosphates.[6]
-
Final Phosphorylation (to Triphosphate): The final step in the activation pathway, the phosphorylation of Formycin diphosphate to this compound, is catalyzed by nucleoside diphosphate kinases (NDPKs) .[7][8] These enzymes are responsible for maintaining the cellular pool of nucleoside triphosphates by transferring the terminal phosphate group from a donor (usually ATP) to a nucleoside diphosphate acceptor.[8]
Metabolic Pathway Visualization
Caption: Intracellular activation of Formycin A.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the cellular uptake and metabolism of Formycin.
Cellular Uptake Assay
This protocol describes a method to measure the uptake of radiolabeled Formycin A or B into cultured mammalian cells.
Materials:
-
Cultured mammalian cells (e.g., a cancer cell line of interest)
-
24-well or 96-well cell culture plates
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
Radiolabeled [³H]Formycin A or [³H]Formycin B
-
Unlabeled Formycin A or B (for competition experiments)
-
Ice-cold phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells into 24-well or 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed assay buffer.
-
Initiation of Uptake: Add the assay buffer containing the desired concentration of radiolabeled Formycin to each well to initiate the uptake. For competition or inhibition studies, pre-incubate the cells with unlabeled Formycin or known transporter inhibitors for a defined period before adding the radiolabeled substrate.
-
Incubation: Incubate the plates at 37°C for various time points (e.g., 1, 5, 15, 30 minutes) to determine the time course of uptake.
-
Termination of Uptake: To stop the reaction, rapidly aspirate the uptake solution and wash the cells three times with ice-cold PBS. This step should be performed quickly to minimize efflux of the radiolabeled compound.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the protein concentration in each well (determined by a separate protein assay like the BCA assay) to calculate the uptake rate (e.g., in pmol/mg protein/min). Kinetic parameters (K_m_ and V_max_) can be determined by measuring uptake at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
Caption: Experimental workflow for a cellular uptake assay.
Analysis of Intracellular Formycin Phosphates by HPLC
This protocol outlines a method for the extraction and quantification of Formycin monophosphate, diphosphate, and triphosphate from cell lysates using high-performance liquid chromatography (HPLC).
Materials:
-
Cultured mammalian cells treated with Formycin A or B
-
Ice-cold 0.4 M perchloric acid (PCA) or trichloroacetic acid (TCA)
-
Neutralizing solution (e.g., 3 M K₂CO₃)
-
HPLC system with a UV detector
-
Anion-exchange or reverse-phase ion-pairing HPLC column
-
Mobile phase buffers (e.g., phosphate buffers with an ion-pairing agent like tetrabutylammonium (B224687) hydroxide)
-
Standards for Formycin A/B, FMP, FDP, and FoTP
Procedure:
-
Cell Harvesting and Extraction: After incubating cells with Formycin, rapidly wash them with ice-cold PBS. Immediately add ice-cold PCA or TCA to the cell pellet to precipitate proteins and extract the acid-soluble nucleotides.
-
Neutralization: Centrifuge the mixture to pellet the protein precipitate. Carefully transfer the supernatant to a new tube and neutralize it by adding the neutralizing solution dropwise while vortexing. The formation of a precipitate (KClO₄) indicates neutralization.
-
Sample Preparation: Centrifuge the neutralized extract to remove the precipitate. Filter the supernatant through a 0.22 µm filter before HPLC analysis.
-
HPLC Analysis: Inject the prepared sample onto the HPLC system. Use a gradient elution program with increasing salt concentration or organic solvent to separate the different phosphorylated forms of Formycin.
-
Detection and Quantification: Monitor the elution of the compounds using a UV detector at an appropriate wavelength (e.g., 295 nm for Formycin). Quantify the amounts of FMP, FDP, and FoTP by comparing their peak areas to those of known standards.
-
Data Normalization: Normalize the quantified amounts of Formycin phosphates to the initial cell number or total protein content.
Caption: Workflow for intracellular Formycin phosphate analysis.
Downstream Effects of this compound
Once formed, this compound acts as an ATP analog and can interfere with various cellular processes that utilize ATP. One well-documented effect is its interaction with adenylate cyclase.
Interaction with Adenylate Cyclase
This compound is a substrate for membrane-bound adenylate cyclase, leading to the formation of 3',5'-cyclic Formycin monophosphate (cFoMP).[9] The rate of cFoMP formation is comparable to that of cAMP formation from ATP.
| Enzyme | Substrate | Cell Type | V_max_ (pmol/min/mg protein) | K_m_ (µM) |
| Adenylate Cyclase | This compound | Rat Osteosarcoma Cells | 120 | 220 |
| Adenylate Cyclase | ATP | Rat Osteosarcoma Cells | 120 | 220 |
Table 2: Kinetic Parameters for Adenylate Cyclase with FoTP and ATP. This table shows that this compound is as effective a substrate as ATP for adenylate cyclase in rat osteosarcoma cells.
The accumulation of cFoMP, an analog of the second messenger cAMP, is thought to contribute to the cytotoxicity of Formycin.[9]
Caption: Conversion of FoTP to cFoMP by adenylate cyclase.
Conclusion
The cellular uptake and metabolic activation of Formycin are complex, multi-step processes that are fundamental to its biological activity. This guide has outlined the key transport mechanisms and enzymatic conversions involved, providing quantitative data and detailed experimental protocols for their investigation. A thorough understanding of these pathways is essential for the rational design of more effective Formycin-based therapies and for overcoming potential mechanisms of drug resistance. Further research is warranted to fully elucidate the specific transporters for Formycin A in various cancer cell types and to characterize the kinetics of the entire phosphorylation cascade in detail.
References
- 1. Mammalian nucleoside transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging Roles of Nucleoside Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleoside Transport and Nucleobase Uptake Null Mutants in Leishmania mexicana for the Routine Expression and Characterization of Purine and Pyrimidine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The catalytic mechanism of nucleoside diphosphate kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleoside-phosphate kinase - Wikipedia [en.wikipedia.org]
- 6. Phosphorylation of antiviral and endogenous nucleotides to di- and triphosphates by guanosine monophosphate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Formycin 5'-triphosphate, a fluorescent analog of ATP, as a substrate for adenylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a C-Nucleoside Antibiotic: Early Research and Discovery of Formycin and its Analogs
An in-depth exploration into the initial isolation, characterization, and biological evaluation of the pioneering pyrazolopyrimidine nucleoside antibiotic, Formycin. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the foundational studies that unveiled the unique structure and potent activities of Formycin and its related compounds.
Formycin, a structurally unique C-nucleoside antibiotic, was first isolated in the mid-1960s from the culture broth of Nocardia interforma. This discovery marked a significant milestone in the field of natural product chemistry and antibiotic research, introducing a novel class of compounds with a pyrazolopyrimidine base linked to a ribose sugar via a stable carbon-carbon bond. This guide delves into the early scientific literature to provide a detailed account of the discovery, structural elucidation, and initial biological characterization of Formycin and its analogs, presenting key data in a structured format and outlining the experimental methodologies that paved the way for future research in this area.
Discovery and Isolation
The pioneering work of Hori and his colleagues in 1964 led to the first report of a new antibiotic, which they named Formycin.[1] The producing organism was identified as a strain of Nocardia interforma. Subsequent studies also reported the isolation of Formycin and its analog, Formycin B, from various Streptomyces species.[2]
Experimental Protocols: Isolation and Purification of Formycin
The original isolation and purification of Formycin from the culture filtrate of Nocardia interforma involved a multi-step process designed to separate the active compound from a complex mixture of microbial metabolites. The general workflow is outlined below.
Methodology:
-
Fermentation: Nocardia interforma was cultured in a suitable broth medium to allow for the production of Formycin.
-
Filtration: The culture broth was filtered to separate the mycelium from the culture filtrate containing the dissolved antibiotic.
-
Ion-Exchange Chromatography (Cation Exchange): The filtrate was passed through a column packed with a cation exchange resin, such as Amberlite IR-120 (H+ form). Formycin, being a basic compound, would bind to the resin.
-
Elution: The bound Formycin was then eluted from the column using a dilute basic solution, such as 0.5N ammonium (B1175870) hydroxide.
-
Concentration: The eluate containing Formycin was concentrated under reduced pressure.
-
Carbon Adsorption Chromatography: The concentrated solution was further purified by adsorption onto an active carbon column.
-
Elution from Carbon: Formycin was eluted from the carbon column using a solvent mixture, typically aqueous acetone (e.g., 80% acetone).
-
Final Concentration and Crystallization: The eluate was concentrated and lyophilized. The resulting crude powder was then crystallized, often from water, to yield pure Formycin.
Structural Elucidation and Physicochemical Properties
The determination of the novel C-nucleoside structure of Formycin was a significant scientific achievement. Early studies by Koyama and colleagues in 1966 utilized techniques such as elemental analysis, UV-visible spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography to establish the unique pyrazolo[4,3-d]pyrimidine heterocycle linked to a D-ribofuranose moiety at the C-3 position.[3][4]
Table 1: Physicochemical Properties of Formycin A
| Property | Value | Reference |
| Molecular Formula | C10H13N5O4 | [3] |
| Molecular Weight | 267.25 g/mol | [3] |
| Melting Point | 154-156 °C (decomposes) | [1] |
| UV λmax (in 0.1 N HCl) | 295 mµ | [1] |
| UV λmax (in 0.1 N NaOH) | 305 mµ | [1] |
| Appearance | Colorless needles | [1] |
Biological Activity of Formycin and Its Analogs
Early research quickly established that Formycin and its analogs possess a broad spectrum of biological activities, including antibacterial, antiviral, and antitumor properties.
Antibacterial Activity
Formycin A demonstrated inhibitory activity against a range of bacteria, most notably against Mycobacterium species.
Table 2: Minimum Inhibitory Concentration (MIC) of Formycin A against Various Bacteria
| Organism | MIC (µg/mL) | Reference |
| Mycobacterium tuberculosis H37Rv | 25 | [1] |
| Xanthomonas oryzae | 0.2 | [4] |
Antiviral Activity
The antiviral potential of Formycin A and its derivatives was recognized in early studies. Takeuchi and colleagues reported in 1966 the inhibitory effects of Formycin and Formycin B against influenza virus.[5][6] More recent studies have provided specific quantitative data on these activities.
Table 3: Antiviral Activity of Formycin A and Methylthio-Formycin (SMeFM)
| Compound | Virus | Cell Line | IC50 (nM) | Reference |
| Formycin A | Influenza A Virus (WSN strain) | MDCK | 37.3 | [7] |
| Methylthio-Formycin (SMeFM) | Influenza A Virus (WSN strain) | MDCK | 34.1 | [7] |
| Methylthio-Formycin (SMeFM) | Influenza B Virus | MDCK | 37.9 | [7] |
Antitumor Activity
Formycin A exhibited significant cytotoxicity against various cancer cell lines in early investigations.[8]
Table 4: In Vitro Cytotoxicity of Formycin A against Cancer Cell Lines
| Cell Line | Description | IC50 (µg/mL) | Reference | | :--- | :--- | :--- | :--- | :--- | | HeLa | Human cervical carcinoma | 0.5 |[8] | | Ehrlich Ascites Carcinoma | Mouse mammary adenocarcinoma | 1.0 |[8] |
Experimental Protocols: In Vitro Biological Assays
Antibacterial Activity (MIC Determination):
-
A series of twofold dilutions of Formycin A were prepared in a suitable liquid culture medium.
-
Each dilution was inoculated with a standardized suspension of the test bacterium.
-
The cultures were incubated at an appropriate temperature for a defined period.
-
The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the antibiotic that completely inhibited visible growth of the microorganism.
Antiviral Activity (Plaque Reduction Assay):
-
Confluent monolayers of host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) were prepared in culture plates.
-
The cells were infected with a known titer of the virus.
-
After a period for viral adsorption, the inoculum was removed, and the cells were overlaid with a medium containing various concentrations of the test compound and a solidifying agent (e.g., agar (B569324) or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
After incubation to allow for plaque development, the cells were fixed and stained (e.g., with crystal violet).
-
The number of plaques in the presence of the compound was compared to the number in untreated control wells.
-
The IC50 value was calculated as the concentration of the compound that reduced the number of plaques by 50%.
Antitumor Activity (Cytotoxicity Assay):
-
Cancer cells (e.g., HeLa cells) were seeded into microtiter plates and allowed to adhere overnight.
-
The culture medium was replaced with fresh medium containing serial dilutions of Formycin A.
-
The cells were incubated for a specified period (e.g., 48 or 72 hours).
-
Cell viability was assessed using a suitable method, such as the MTT assay, which measures the metabolic activity of viable cells.
-
The IC50 value was determined as the concentration of the compound that inhibited cell growth or viability by 50% compared to untreated control cells.
Mechanism of Action: Early Insights
The structural similarity of Formycin to adenosine (B11128) suggested that it might act as an antimetabolite, interfering with nucleic acid and protein synthesis. Early studies indicated that Formycin is a substrate for adenosine deaminase, the enzyme that converts adenosine to inosine. This interaction plays a crucial role in its biological activity and metabolism.
Biosynthesis of Formycin
Later studies delved into the biosynthetic pathway of Formycin, revealing a fascinating interplay with the de novo purine (B94841) biosynthesis pathway. It was established that the pyrazolopyrimidine ring of Formycin is synthesized from precursors such as glutamate (B1630785) and that the ribose moiety is derived from phosphoribosyl pyrophosphate (PRPP).
Conclusion
The early research and discovery of Formycin and its analogs laid the groundwork for decades of investigation into C-nucleosides as potential therapeutic agents. The initial studies, characterized by meticulous isolation techniques, insightful structural elucidation, and broad biological screening, revealed a class of compounds with significant potential in oncology and virology. This guide has aimed to consolidate this foundational knowledge, providing a valuable resource for contemporary researchers seeking to build upon this pioneering work in the ongoing quest for novel and effective drugs.
References
- 1. A NEW ANTIBIOTIC, FORMYCIN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. The structural studies of formycin and formycin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The studies on the chemical derivations of formycin and formycin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral effect of formycin and formycin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral effect of formycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Anti-influenza Virus Activity of Methylthio-Formycin Distinct From That of T-705 [frontiersin.org]
- 8. Biological studies on formycin and formycin B - PubMed [pubmed.ncbi.nlm.nih.gov]
The cytotoxic effects of Formycin triphosphate on different cell lines.
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Formycin, a pyrazolo[4,3-d]pyrimidine C-nucleoside antibiotic, and its intracellularly active metabolite, Formycin triphosphate (FoTP), have been subjects of interest for their potential as cytotoxic agents. This technical guide provides a comprehensive overview of the cytotoxic effects of Formycin, the metabolic precursor to FoTP, on various cell lines. Due to a scarcity of publicly available data focusing specifically on the cytotoxic IC50 values and detailed signaling pathways of this compound itself, this document synthesizes information on the parent compound, Formycin A. It is understood that the biological activity of Formycin is largely dependent on its intracellular phosphorylation to Formycin monophosphate (FoMP), diphosphate (B83284) (FoDP), and ultimately the active triphosphate form. This guide details generalized experimental protocols for assessing cytotoxicity and apoptosis, presents known, albeit limited, quantitative data, and illustrates relevant biological pathways to provide a foundational understanding for researchers in the field.
Introduction: Formycin and its Active Triphosphate Metabolite
Formycin A is an adenosine (B11128) analog that is actively transported into cells and subsequently undergoes phosphorylation by cellular kinases to form Formycin 5'-monophosphate (FoMP), Formycin 5'-diphosphate (FoDP), and Formycin 5'-triphosphate (FoTP). FoTP can then act as a substrate for various enzymes that typically utilize ATP or GTP, thereby interfering with essential cellular processes, including DNA and RNA synthesis, which is believed to be a primary mechanism of its cytotoxicity. While direct studies detailing the cytotoxic profile of exogenously applied FoTP are limited, the effects of its precursor, Formycin A, have been documented in several cancer cell lines.
Quantitative Cytotoxicity Data
The available quantitative data on the cytotoxic effects of Formycin A is limited. The following table summarizes the reported effects on two cancer cell lines. It is important to note that these studies date back several decades, and further research with modern standardized assays is warranted.
| Cell Line | Compound | Effect | Reference |
| Leukemia L1210 | Formycin A | Therapeutic effect observed in mice | [1] |
| Ehrlich Ascites Carcinoma | Formycin A | Therapeutic effect observed in mice | [1] |
Further research is required to establish specific IC50 values for this compound across a broad range of cancer and normal cell lines.
Experimental Protocols
To evaluate the cytotoxic and apoptotic effects of this compound, standardized experimental protocols are essential. Below are detailed methodologies for key assays.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in a suitable cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
MTT Assay Workflow for Cytotoxicity Assessment.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound at various concentrations (including a control) for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Quantification: Quantify the percentage of cells in each quadrant.
Signaling Pathways in Formycin-Induced Cytotoxicity
The precise signaling pathways activated by this compound leading to cytotoxicity and apoptosis are not well-elucidated. However, as an adenosine analog that interferes with nucleic acid synthesis, it is plausible that its cytotoxic effects are mediated through the induction of DNA damage response and subsequent activation of intrinsic and/or extrinsic apoptosis pathways.
General Apoptosis Signaling Pathways
Apoptosis is a regulated process of programmed cell death that can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.
-
Intrinsic Pathway: This pathway is triggered by intracellular stress, such as DNA damage, which leads to the activation of pro-apoptotic proteins (e.g., Bax, Bak) and the release of cytochrome c from the mitochondria. Cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9.
-
Extrinsic Pathway: This pathway is initiated by the binding of extracellular ligands (e.g., FasL, TNF-α) to death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and pro-caspase-8, resulting in the activation of caspase-8.
Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Generalized Intrinsic and Extrinsic Apoptosis Pathways.
Conclusion and Future Directions
This compound holds potential as a cytotoxic agent due to its ability to interfere with fundamental cellular processes. However, a significant gap exists in the literature regarding its specific cytotoxic effects on a wide range of cell lines and the detailed molecular mechanisms underlying its activity. The information on its parent compound, Formycin A, provides a starting point, but further in-depth studies are crucial.
Future research should focus on:
-
Determining the IC50 values of this compound in a comprehensive panel of cancer and normal cell lines using standardized assays.
-
Elucidating the specific signaling pathways activated by this compound that lead to apoptosis.
-
Investigating the potential for synergistic effects when combined with other chemotherapeutic agents.
A more thorough understanding of the cytotoxic properties of this compound will be instrumental in evaluating its potential as a therapeutic candidate in oncology.
References
The Enzymatic Cascade: A Technical Guide to the Conversion of Formycin B to Formycin A Triphosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic conversion of Formycin B, a C-nucleoside analog of inosine, into its bioactive triphosphate form, Formycin A triphosphate (FoTP). Formycin A, an analog of adenosine (B11128), and its phosphorylated derivatives are of significant interest in drug development due to their cytotoxic, antiviral, and antiparasitic properties.[1][2] Understanding the enzymatic pathway for the synthesis of FoTP is crucial for the development of novel therapeutics and for elucidating its mechanism of action.
The Enzymatic Conversion Pathway
The conversion of Formycin B to Formycin A triphosphate is a multi-step enzymatic cascade involving phosphorylation and amination. While the complete biosynthetic gene cluster for formycins has been identified in Streptomyces kaniharaensis, the precise in vitro enzymatic synthesis of Formycin A triphosphate from Formycin B involves a series of analogous enzymatic steps that can be reconstituted.[1][3] The proposed pathway involves an initial phosphorylation of the precursor, followed by amination, and subsequent phosphorylations.
The key enzymatic steps are:
-
Initial Phosphorylation: Formycin B is first phosphorylated to Formycin B 5'-monophosphate. This reaction can be catalyzed by adenosine kinase, which has been shown to phosphorylate Formycin B in mammalian cells.[4]
-
Amination: Formycin B 5'-monophosphate is then converted to Formycin A 5'-monophosphate. This amination reaction is catalyzed by the enzymes ForA and ForB, which are homologous to the adenylosuccinate synthetase and adenylosuccinate lyase enzymes in the de novo purine (B94841) biosynthesis pathway.[1][3]
-
Second Phosphorylation: Formycin A 5'-monophosphate is subsequently phosphorylated to Formycin A 5'-diphosphate (FoDP) by a nucleoside monophosphate kinase.
-
Final Phosphorylation: The final step is the phosphorylation of Formycin A 5'-diphosphate to Formycin A 5'-triphosphate (FoTP), a reaction catalyzed by a nucleoside diphosphate (B83284) kinase.[5][6][7]
Quantitative Data
Comprehensive kinetic data for each enzyme in the specific pathway of Formycin B to Formycin A triphosphate conversion is not extensively available in the public domain. However, to illustrate the format for such data, the following table summarizes the kinetic parameters for a related downstream enzyme, adenylate cyclase, which utilizes Formycin A triphosphate as a substrate.
| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Source |
| Adenylate Cyclase | Formycin A triphosphate (FoTP) | 220 | 120 | [8] |
| Adenylate Cyclase | Adenosine triphosphate (ATP) | 220 | 120 | [8] |
Experimental Protocols
Detailed, step-by-step protocols for the complete in vitro enzymatic synthesis of Formycin A triphosphate from Formycin B are not available in a single, consolidated source. The following sections provide generalized protocols for the key experimental procedures that would be required to reconstitute this pathway. These protocols are based on standard molecular biology and enzymology techniques and would need to be optimized for the specific enzymes and substrates in the formycin pathway.
Recombinant Expression and Purification of Pathway Enzymes
The enzymes required for the pathway (e.g., ForA, ForB, adenosine kinase, nucleoside monophosphate kinase, nucleoside diphosphate kinase) can be produced recombinantly in an expression host such as E. coli.
Protocol:
-
Gene Cloning: The genes encoding the target enzymes are cloned into a suitable expression vector, often containing an affinity tag (e.g., His-tag, GST-tag) for purification.
-
Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).
-
Cell Lysis: The bacterial cells are harvested and lysed to release the recombinant protein.
-
Affinity Chromatography: The crude lysate is purified using affinity chromatography that specifically binds the affinity tag on the recombinant protein.
-
Elution: The purified protein is eluted from the chromatography resin.
-
Buffer Exchange and Storage: The purified enzyme is buffer-exchanged into a suitable storage buffer and stored at -80°C.
General Kinase Assay Protocol
This protocol can be adapted for each phosphorylation step in the pathway.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the substrate (Formycin B, Formycin A monophosphate, or Formycin A diphosphate), a phosphate (B84403) donor (typically ATP), MgCl2 (as a cofactor for the kinase), and a suitable reaction buffer (e.g., Tris-HCl or HEPES at a physiological pH).
-
Enzyme Addition: The reaction is initiated by the addition of the purified kinase.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) for a defined period.
-
Reaction Termination: The reaction is stopped, typically by heat inactivation or the addition of a quenching agent like EDTA.
-
Analysis: The reaction products are analyzed to determine the extent of phosphorylation. This can be done using various methods such as:
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify the substrate and the phosphorylated product.
-
Radiometric Assays: Using radiolabeled ATP (e.g., [γ-32P]ATP) and measuring the incorporation of the radiolabel into the product.
-
Coupled Enzyme Assays: Where the production of ADP is coupled to a reaction that can be monitored spectrophotometrically or fluorometrically.
-
ForA and ForB Amination Assay
This assay is to monitor the conversion of Formycin B 5'-monophosphate to Formycin A 5'-monophosphate.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing Formycin B 5'-monophosphate, L-aspartate, GTP (as an energy source), MgCl2, and a suitable buffer.
-
Enzyme Addition: Purified ForA and ForB enzymes are added to initiate the reaction.
-
Incubation: The reaction is incubated at an optimal temperature for a set time.
-
Analysis: The formation of Formycin A 5'-monophosphate is monitored by HPLC, which can separate the substrate and the product based on their different chemical properties.
Purification of Formycin Phosphates
Intermediate and final products can be purified from the reaction mixtures using chromatographic techniques.
Protocol:
-
Reaction Quenching: The enzymatic reaction is stopped.
-
Protein Removal: The enzymes are removed, for example, by centrifugal filtration.
-
Chromatography: The reaction mixture is subjected to a suitable chromatography method to separate the formycin phosphates from unreacted substrates and other reaction components. Ion-exchange or reversed-phase HPLC are commonly used for separating nucleotides.
-
Fraction Collection and Analysis: Fractions are collected and analyzed (e.g., by UV-Vis spectroscopy and HPLC) to identify those containing the desired product.
-
Lyophilization: The purified product is often lyophilized for long-term storage.
Visualizations
Signaling Pathway Diagram
Caption: Enzymatic pathway of Formycin B to Formycin A triphosphate.
Experimental Workflow Diagram
References
- 1. Frontiers | The chemistry of Formycin biosynthesis [frontiersin.org]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. Identification of the Formycin A Biosynthetic Gene Cluster from Streptomyces kaniharaensis Illustrates the Interplay between Biological Pyrazolopyrimidine Formation and de novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Assay of nucleoside diphosphate kinase in microtiter plates using a peroxidase-coupled method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bmrservice.com [bmrservice.com]
- 7. neb.com [neb.com]
- 8. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Inhibition of Purine Nucleoside Phosphorylase by Formycin Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of Formycin A and Formycin B as inhibitors of purine (B94841) nucleoside phosphorylase (PNP). While Formycin can be intracellularly phosphorylated to Formycin triphosphate, the existing scientific literature identifies Formycin A and Formycin B as the direct inhibitory molecules of PNP. This document details their mechanism of action, quantitative inhibition data, relevant experimental protocols, and the impact on the purine salvage pathway.
Introduction to Purine Nucleoside Phosphorylase and Formycin Inhibitors
Purine nucleoside phosphorylase (PNP; EC 2.4.2.1) is a crucial enzyme in the purine salvage pathway, a metabolic route that recycles purine bases for nucleotide synthesis. PNP catalyzes the reversible phosphorolytic cleavage of the N-glycosidic bond of purine ribonucleosides and 2'-deoxyribonucleosides to yield the corresponding purine base and (deoxy)ribose-1-phosphate[1][2]. Due to its critical role, particularly in T-cell function, PNP is a significant therapeutic target for T-cell-mediated autoimmune diseases and certain cancers[1][2].
Formycin A and Formycin B are nucleoside analogs that have been identified as inhibitors of PNP[3][4]. These compounds exhibit differential inhibitory activity against PNP from various species, making them valuable tools for research and potential scaffolds for drug design[5][6].
Quantitative Inhibition Data
The inhibitory potency of Formycin A and Formycin B against purine nucleoside phosphorylase varies between species. The following table summarizes the available quantitative data for the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).
| Inhibitor | Enzyme Source | Inhibition Constant (Ki) | IC50 | Inhibition Type | Reference(s) |
| Formycin A | Escherichia coli | ~ 5 µM | - | Competitive | [5] |
| Mammalian | Inactive | - | - | [5] | |
| Formycin B | Escherichia coli | ~ 5 µM | - | Competitive | [5] |
| Mammalian (Calf Spleen) | ~ 100 µM | 35-100 µM | Uncompetitive | [5][6] | |
| N(6)-methyl-Formycin A | Escherichia coli | ~ 0.3 µM | - | - | [5] |
| Mammalian | Virtually inactive | - | - | [5] |
Mechanism of Inhibition
Formycin A and Formycin B act as competitive inhibitors of PNP, particularly the bacterial enzyme, with respect to the nucleoside substrate[5]. This indicates that they bind to the active site of the enzyme, competing with the natural substrates like inosine (B1671953) and guanosine. The binding of Formycin A to E. coli PNP can induce a tautomeric shift in the inhibitor molecule, which is a key aspect of its interaction with the enzyme[7]. Structural studies of E. coli PNP in complex with Formycin A have provided insights into the specific binding interactions within the active site[8]. In contrast, Formycin B exhibits uncompetitive inhibition against mammalian PNP, suggesting a different binding mechanism for this enzyme isoform[6].
Experimental Protocols
This protocol is adapted from commercially available kits and is a standard method for measuring PNP activity and inhibition[1][9][10][11].
Principle: The assay measures the amount of hypoxanthine (B114508) produced from the phosphorolysis of inosine. The hypoxanthine is then converted to uric acid by a developer enzyme, and the formation of uric acid is monitored by measuring the increase in absorbance at 293 nm.
Materials:
-
PNP Assay Buffer (e.g., 50 mM Potassium Phosphate (B84403), pH 7.5)
-
Inosine Substrate Solution
-
Developer Enzyme Mix (containing xanthine (B1682287) oxidase or a similar enzyme)
-
Purified PNP enzyme or cell/tissue lysate
-
Formycin A or Formycin B inhibitor solutions of varying concentrations
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 293 nm
Procedure:
-
Sample Preparation:
-
Assay Reaction:
-
Prepare a reaction mix for each well containing PNP Assay Buffer, Inosine Substrate, and Developer Enzyme Mix.
-
To the appropriate wells, add the sample (enzyme or lysate) and the inhibitor solution (Formycin A or B) at various concentrations. For control wells, add a vehicle control instead of the inhibitor.
-
Initiate the reaction by adding the reaction mix to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 293 nm in kinetic mode at a constant temperature (e.g., 25°C or 37°C).
-
Record readings every 1-2 minutes for at least 30 minutes[1].
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) from the linear portion of the kinetic curve.
-
To determine the inhibitory effect, plot the reaction rate against the inhibitor concentration and fit the data to a suitable inhibition model to calculate the IC50 value.
-
To determine the Ki and the type of inhibition, perform the assay with varying concentrations of both the substrate (inosine) and the inhibitor (Formycin A or B) and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
-
Visualization of Pathways and Workflows
Caption: Workflow for determining the inhibitory effect of Formycin A/B on PNP activity.
Caption: Formycin A/B inhibits PNP, blocking the conversion of purine nucleosides.
Conclusion
Formycin A and Formycin B are established inhibitors of purine nucleoside phosphorylase, with a notable selectivity for the bacterial enzyme in the case of Formycin A. Their mechanism of action primarily involves competitive inhibition at the enzyme's active site. The provided experimental protocol offers a reliable method for characterizing the inhibitory potential of these and other compounds against PNP. Understanding the interaction of these Formycin analogs with PNP is crucial for their application as research tools and for the development of novel therapeutics targeting the purine salvage pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Purine Nucleoside Phosphorylase Activity Colorimetric Assay Kit - Creative BioMart [creativebiomart.net]
- 3. Frontiers | The chemistry of Formycin biosynthesis [frontiersin.org]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. Formycins A and B and some analogues: selective inhibitors of bacterial (Escherichia coli) purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interactions of calf spleen purine nucleoside phosphorylase with formycin B and its aglycone - spectroscopic and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formycin A and its N-methyl analogues, specific inhibitors of E. coli purine nucleoside phosphorylase (PNP): induced tautomeric shifts on binding to enzyme, and enzyme-->ligand fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New phosphate binding sites in the crystal structure of Escherichia coli purine nucleoside phosphorylase complexed with phosphate and formycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. content.abcam.com [content.abcam.com]
Formycin Triphosphate: A Versatile Non-Hydrolyzable Analog for Studying ATP and GTP-Dependent Processes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Formycin triphosphate (FTP) is a structural analog of adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP) that serves as a powerful tool in molecular biology and drug discovery. Its unique properties, including intrinsic fluorescence and resistance to hydrolysis by many enzymes, make it an invaluable probe for investigating the structure, function, and regulation of ATP- and GTP-dependent proteins. This technical guide provides a comprehensive overview of FTP, its applications as a non-hydrolyzable analog of AMP and GMP, detailed experimental protocols, and quantitative data to facilitate its use in research and development.
Formycin, a C-nucleoside antibiotic, is the parent compound of FTP.[1] Unlike canonical nucleotides, which have a C-N glycosidic bond, formycin possesses a more stable C-C bond, contributing to its resistance to enzymatic cleavage.[1] When phosphorylated to its triphosphate form, FTP mimics the structure of ATP and GTP, allowing it to bind to the nucleotide-binding pockets of various enzymes. However, the altered pyrazolopyrimidine ring system of formycin often prevents the catalytic hydrolysis of the terminal phosphate (B84403) group, effectively locking the enzyme in a nucleotide-bound state. This "non-hydrolyzable" characteristic is central to its utility in studying enzymatic mechanisms and signaling pathways. Furthermore, the intrinsic fluorescence of the formycin moiety provides a convenient spectroscopic handle for monitoring its binding to proteins without the need for extrinsic labels.[2][3]
Quantitative Data: A Comparative Overview
The utility of this compound as a nucleotide analog is underscored by its interaction with various enzymes. The following tables summarize key quantitative data, comparing the effects of FTP with its natural counterparts, ATP and GTP.
| Enzyme | Organism/Tissue | Parameter | FTP Value | ATP/GTP Value | Reference(s) |
| Adenylate Cyclase | Rat Osteosarcoma Cells | K_m_ | 220 µM | 220 µM (ATP) | [2] |
| V_max_ | 120 pmol/min/mg | 120 pmol/min/mg (ATP) | [2] | ||
| Guanylate Cyclase | Rat Lung Membranes | EC_50_ | ~90 µM | - | [4] |
| IC_50_ | ~100 µM (inhibits ATP-stimulated activity) | - | [4] | ||
| CF1 ATPase | Spinach Chloroplasts | Inhibition | ~80% | 90% (GTP) | [5] |
Table 1: Kinetic and Inhibition Parameters of this compound. This table presents a summary of the Michaelis constant (K_m_), maximum reaction velocity (V_max_), half-maximal effective concentration (EC_50_), and half-maximal inhibitory concentration (IC_50_) for FTP in comparison to ATP or GTP for selected enzymes.
Key Applications and Experimental Protocols
This compound's unique properties lend it to a wide range of applications in studying ATP- and GTP-dependent processes.
Probing Nucleotide-Binding Sites and Enzyme Kinetics
FTP's intrinsic fluorescence is a key advantage for studying nucleotide-protein interactions. The fluorescence of FTP is often enhanced upon binding to an enzyme's active site, providing a real-time signal to monitor binding events and enzyme kinetics.[2][3]
-
Materials:
-
Purified enzyme of interest
-
This compound (FTP) solution of known concentration
-
Assay buffer appropriate for the enzyme
-
Fluorometer
-
-
Procedure:
-
Prepare a solution of the purified enzyme in the assay buffer at a suitable concentration.
-
Record the baseline fluorescence spectrum of the enzyme solution.
-
Titrate the enzyme solution with small aliquots of the FTP stock solution.
-
After each addition, allow the system to equilibrate and record the fluorescence emission spectrum (excitation typically around 295 nm, emission scan from 310 to 450 nm).
-
Monitor the change in fluorescence intensity at the emission maximum of FTP (around 340 nm).
-
Plot the change in fluorescence as a function of the FTP concentration.
-
Fit the resulting binding curve to an appropriate binding model (e.g., single-site binding) to determine the dissociation constant (K_d_).
-
Investigating G-Protein Signaling Pathways
As a non-hydrolyzable GTP analog, FTP is instrumental in studying the activation of G-proteins. By binding to the Gα subunit, FTP locks it in an active, GTP-bound-like state, allowing for the study of downstream signaling events without the complication of GTP hydrolysis.[6]
This protocol is adapted from commercially available GTPase-Glo™ assays.[7]
-
Materials:
-
Purified GTPase
-
GTPase-Glo™ Reagent
-
Detection Reagent
-
This compound (FTP) or other non-hydrolyzable GTP analog
-
GTP solution
-
White opaque 96-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the GTPase in GTPase/GAP buffer.
-
Add the GTPase dilutions to the wells of the 96-well plate.
-
Initiate the reaction by adding GTP to each well. For control wells to measure maximal inhibition (i.e., minimal GTP hydrolysis), add FTP instead of GTP.
-
Incubate the plate at the optimal temperature for the GTPase for a defined period (e.g., 60-90 minutes).
-
Stop the reaction and detect the remaining GTP by adding the GTPase-Glo™ Reagent. This reagent converts the remaining GTP to ATP.
-
Incubate for 30 minutes at room temperature.
-
Add the Detection Reagent, which contains luciferase and luciferin, to measure the amount of ATP produced.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer. The light output is inversely correlated with the GTPase activity.
-
Structural Biology Studies
FTP can be used to trap enzymes in a specific conformational state for structural elucidation by techniques such as X-ray crystallography and cryo-electron microscopy. The FTP-bound structure can provide valuable insights into the catalytic mechanism and the binding mode of the natural nucleotide.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules in signaling pathways and the logical flow of experimental procedures is crucial for understanding and replicating research. The following diagrams, created using the DOT language, illustrate key concepts related to the use of FTP.
Caption: G-Protein signaling pathway with FTP.
Caption: Experimental workflow for fluorescence binding assay.
Caption: Workflow for a luminescence-based GTPase assay.
Conclusion
This compound is a multifaceted and indispensable tool for scientists studying the vast array of cellular processes dependent on ATP and GTP. Its resistance to hydrolysis allows for the trapping and analysis of transient enzymatic states, while its intrinsic fluorescence provides a powerful, non-invasive method for monitoring binding and kinetics. By providing a stable analog for both ATP and GTP, FTP facilitates a deeper understanding of enzyme mechanisms, signal transduction pathways, and the molecular basis of diseases, thereby aiding in the development of novel therapeutic interventions. This guide serves as a foundational resource for leveraging the unique advantages of this compound in diverse research applications.
References
- 1. bif.wisc.edu [bif.wisc.edu]
- 2. Formycin 5'-triphosphate, a fluorescent analog of ATP, as a substrate for adenylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-terbium complex: a novel spectroscopic probe for phosphoryl transfer enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as a probe for the ATP binding site involved in the activation of guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guanosine and formycin triphosphates bind at non-catalytic nucleotide binding sites of CF1 ATPase and inhibit ATP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of G-proteins in T cell activation: non-hydrolysable GTP analogues induce early ornithine decarboxylase activity in human T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GTPase-Glo™ Assay Protocol [worldwide.promega.com]
Physical and chemical properties of Formycin triphosphate.
Abstract: Formycin triphosphate (FoTP) is a fluorescent C-nucleoside analog of adenosine (B11128) triphosphate (ATP) that serves as an invaluable tool for researchers, scientists, and drug development professionals. Its intrinsic fluorescence, coupled with its ability to substitute for ATP in a multitude of enzymatic reactions, allows for the development of continuous, non-radioactive assays for enzymes that are central to cellular signaling and metabolism. This guide provides a comprehensive overview of the physical, chemical, and biochemical properties of FoTP, details its applications in studying enzyme kinetics and signaling pathways, and presents standardized experimental protocols for its use.
Core Physical and Chemical Properties
This compound is a structural analog of ATP where the nitrogen and carbon at positions 7 and 8 of the adenine (B156593) base are swapped. This change from an N-glycosidic to a C-glycosidic bond confers unique spectral properties while retaining biological activity in many ATP-dependent systems. It is typically supplied as a stable solid powder.[1]
Table 1: Physical and Chemical Data for this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | [[(2R,3S,4R,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate (B84403) | [2] |
| Molecular Formula | C₁₀H₁₆N₅O₁₃P₃ | [1][2] |
| Molecular Weight | 507.18 g/mol | [1][2][3] |
| Exact Mass | 506.9957 Da | [1][2] |
| CAS Number | 16409-13-5 | [1][2] |
| Common Synonyms | Formycin 5'-triphosphate, Formycin A 5'-triphosphate, FTP | [1][2] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Store dry and dark. Short term (days to weeks) at 0 - 4 °C; long term (months to years) at -20 °C. |[1] |
Spectral Properties
The most significant feature of FoTP is its fluorescence, which is often enhanced upon binding to the active sites of enzymes.[3] This property makes it a powerful probe for studying enzyme mechanisms and for high-throughput screening of inhibitors.
-
Fluorescent Probe: FoTP is a fluorescent analog of ATP.[4][5] This allows for direct, continuous monitoring of enzymatic reactions without the need for radioactive isotopes or coupled assays.[5]
-
Energy Transfer: FoTP can form a 1:1 complex with terbium (Tb³⁺), a lanthanide ion.[6] Within this complex, the luminescence of Tb³⁺ is significantly sensitized through energy transfer from the formycin moiety, making it a valuable probe for distance measurements in phosphoryl transfer enzymes like hexokinase using Förster Resonance Energy Transfer (FRET).[6]
Biochemical Profile and Mechanism of Action
FoTP functions as a substrate or inhibitor for a wide range of ATP-utilizing enzymes, providing insights into their structure and function. Its biological activity is the basis for the cytotoxicity of its parent nucleoside, formycin, which can be incorporated into RNA or metabolized to cyclic formycin monophosphate (cFoMP).[4][7][8]
Table 2: Kinetic and Interaction Data for FoTP with Various Enzymes
| Enzyme | Organism/System | Role of FoTP | Key Parameters | Reference |
|---|---|---|---|---|
| Adenylate Cyclase | Rat Osteosarcoma Cells | Substrate | Apparent Kₘ: 220 µM; Vₘₐₓ: 120 pmol/min/mg protein (similar to ATP) | [4][9] |
| Guanylate Cyclase | Rat Lung Membranes | Activator/Inhibitor | Potentiates ANF-stimulated activity (EC₅₀ ≈ 90 µM); Inhibits ATP-stimulated activity (IC₅₀ ≈ 100 µM) | [3][10] |
| Pyruvate Carboxylase | Avian Liver | Competitive Inhibitor | Acts as a competitive inhibitor | [3] |
| DNA-dependent RNA Polymerase | Various | Substrate | Can be incorporated into ribopolynucleotides |[11] |
Application in Signaling Pathway Analysis
As an ATP analog, FoTP is an excellent tool for dissecting complex cellular signaling pathways, particularly purinergic signaling.
Purinergic Signaling Purinergic signaling involves the release of nucleotides like ATP into the extracellular space, where they activate P2X and P2Y receptors on the same or neighboring cells.[12][13] This process is terminated by ectonucleotidases that hydrolyze ATP to ADP and adenosine.[12] FoTP can be used to probe the ATP-binding sites of these receptors and enzymes.
Caption: General overview of the purinergic signaling pathway.
Adenylate Cyclase Pathway FoTP is a direct substrate for adenylate cyclase, which catalyzes its conversion into 3',5'-cyclic formycin monophosphate (cFoMP), an analog of the critical second messenger cAMP.[4] This allows for the direct study of cyclase activity and its regulation.
Caption: Enzymatic conversion of FoTP to cFoMP by adenylate cyclase.
Experimental Protocols and Methodologies
The unique properties of FoTP enable robust and sensitive assay designs.
Experimental Protocol 1: Continuous Assay of Adenylate Cyclase Activity This protocol outlines a direct, non-radioactive method to measure adenylate cyclase activity by monitoring the formation of cFoMP from FoTP using high-pressure liquid chromatography (HPLC) and fluorometry.[4][9]
-
Reaction Setup: Prepare a reaction mixture containing membrane preparations (source of adenylate cyclase), FoTP as the substrate, and any necessary cofactors (e.g., Mg²⁺) and modulators (e.g., guanyl-5'-yl imidodiphosphate).[4]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a set time, typically 15 minutes.[4][9]
-
Reaction Termination: Stop the reaction by adding a quenching agent (e.g., acid or by boiling).
-
Separation: Inject the sample into a reverse-phase HPLC system to separate the product (cFoMP) from the substrate (FoTP) and other components.[4]
-
Detection and Quantification: Use an in-line fluorometer to detect the fluorescent cFoMP as it elutes from the column. The amount of product can be quantified by comparing the peak area to a standard curve of known cFoMP concentrations.[4][9]
Caption: Workflow for the HPLC-based adenylate cyclase assay using FoTP.
Experimental Protocol 2: General Fluorescence-Based Kinase Assay This protocol describes a general workflow for measuring protein kinase activity and screening for inhibitors using FoTP. Kinase assays require a kinase, a substrate (protein or peptide), and a phosphate donor (FoTP).[14][15]
-
Reaction Preparation: In a microplate, combine the kinase, its specific substrate, and FoTP in an appropriate buffer containing Mg²⁺. For inhibitor screening, add test compounds to the wells.
-
Incubation: Allow the phosphorylation reaction to proceed at a set temperature for a defined period.
-
Signal Detection: Measure the kinase activity. This can be done in several ways:
-
Directly: If the fluorescence of FoTP changes significantly upon binding or hydrolysis, the reaction can be monitored in real-time.
-
Indirectly: Use a detection reagent that recognizes the phosphorylated substrate, such as a fluorescently-labeled anti-phospho-antibody in a TR-FRET or fluorescence polarization format.[15]
-
-
Data Analysis: Calculate the rate of reaction. For inhibitor studies, determine the IC₅₀ value by plotting the reaction rate against the inhibitor concentration.
Caption: General workflow for a fluorescence-based kinase inhibitor assay.
Synthesis and Handling
Synthesis: Formycin and its phosphorylated derivatives can be produced through fermentation by microorganisms like Streptomyces kaniharaensis or through chemical synthesis.[7][11] The biosynthesis pathway involves precursors such as glutamate (B1630785) and 5'-phosphoribosyl-1'-pyrophosphate (PRPP).[7] Chemical synthesis of FoTP has been achieved using methods similar to those for other nucleotide analogs like 6-thioguanosine (B559654) nucleotides.[9]
Safety and Handling:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Handle the solid powder in a well-ventilated area or under a hood to avoid inhaling dust.
-
In case of contact with eyes or skin, rinse thoroughly with water.
-
Store the compound according to the supplier's recommendations to ensure stability.[1]
Conclusion
This compound is a versatile and powerful molecular probe. Its ability to mimic ATP while providing a fluorescent readout makes it an indispensable tool for the study of ATP-dependent enzymes. From elucidating complex signaling pathways to facilitating high-throughput drug screening, FoTP offers a safe and effective alternative to traditional methods, empowering research and development in cellular biology and pharmacology.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | C10H16N5O13P3 | CID 72941511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Formycin triphosphate_TargetMol [targetmol.com]
- 4. Formycin 5'-triphosphate, a fluorescent analog of ATP, as a substrate for adenylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formycin 5'-triphosphate, a fluorescent analog of ATP, as a substrate for adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-terbium complex: a novel spectroscopic probe for phosphoryl transfer enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The chemistry of Formycin biosynthesis [frontiersin.org]
- 8. ora.ox.ac.uk [ora.ox.ac.uk]
- 9. pnas.org [pnas.org]
- 10. This compound as a probe for the ATP binding site involved in the activation of guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of this compound and its incorpoartion into ribopolynucleotide by DNA-dependent RNA polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 13. Frontiers | Purinergic signaling: Diverse effects and therapeutic potential in cancer [frontiersin.org]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Formycin Triphosphate in Non-Radioactive Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of non-radioactive assays in enzyme kinetics and high-throughput screening is a critical aspect of modern drug discovery and biochemical research. Formycin triphosphate (FTP), a fluorescent analog of adenosine (B11128) triphosphate (ATP), offers a safe and effective alternative to traditional radiolabeled nucleotides. FTP's intrinsic fluorescence allows for direct, real-time monitoring of enzyme activity without the need for radioactive materials and their associated disposal and safety concerns. This document provides detailed application notes and protocols for the use of FTP in various non-radioactive enzyme assays.
This compound is recognized as a substrate by a variety of ATP-utilizing enzymes, and its fluorescence properties often change upon enzymatic conversion, providing a convenient method for monitoring reaction progress. For instance, FTP is a substrate for adenylate cyclase, and the formation of its product, 3',5'-cyclic formycin monophosphate (cFoMP), can be monitored fluorometrically after separation from the substrate by high-pressure liquid chromatography (HPLC).[1]
Principle of the Assay
The fundamental principle behind using FTP in non-radioactive enzyme assays lies in its fluorescent properties. When FTP is consumed by an ATP-dependent enzyme, the resulting product may have different fluorescent characteristics or can be physically separated from the highly fluorescent FTP substrate. By measuring the change in fluorescence, the rate of the enzymatic reaction can be determined. This can be achieved through various methods, including:
-
Chromatographic Separation: The reaction mixture is passed through an HPLC column to separate the product from the FTP substrate. The fluorescent signal of the product is then quantified.
-
Fluorescence Polarization: Changes in the molecular size of the fluorescent species upon enzymatic reaction can lead to changes in fluorescence polarization.
-
Förster Resonance Energy Transfer (FRET): FTP can be used as a donor or acceptor in a FRET pair to monitor conformational changes or binding events.
Data Presentation
A key advantage of using FTP is that it often exhibits similar kinetic properties to ATP, making it a reliable substitute. The following table summarizes a comparison of kinetic parameters for adenylate cyclase with ATP and FTP as substrates.
| Enzyme | Substrate | Apparent Km (µM) | Vmax (pmol/min/mg protein) |
| Adenylate Cyclase | ATP | 220 | 120 |
| Adenylate Cyclase | This compound | 220 | 120 |
Data from Rossomando, et al. (1981).[1]
Experimental Protocols
General Considerations
-
Instrumentation: A fluorometer or a fluorescence plate reader is required. For assays involving product separation, an HPLC system with a fluorescence detector is necessary.
-
Reagents: this compound can be obtained from various commercial suppliers. Ensure all other reagents are of high purity.
-
Buffer Conditions: Optimal buffer conditions (pH, ionic strength, and cofactors) should be determined for each specific enzyme.
-
Light Sensitivity: As with any fluorescence-based assay, it is important to protect the reagents and reaction mixtures from excessive light exposure.
Non-Radioactive Protein Kinase Assay using this compound
This protocol provides a general framework for a non-radioactive kinase assay using FTP. The assay monitors the incorporation of the formycin monophosphate moiety into a substrate peptide or protein.
Materials:
-
This compound (FTP) solution (10 mM)
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Quenching solution (e.g., 100 mM EDTA)
-
HPLC system with a fluorescence detector
Protocol:
-
Reaction Setup: In a microcentrifuge tube or a well of a microplate, prepare the kinase reaction mixture by adding the components in the following order:
-
Kinase reaction buffer
-
Kinase substrate (to a final concentration optimal for the specific kinase)
-
Kinase enzyme (at a concentration that yields a linear reaction rate over the desired time course)
-
-
Initiate the Reaction: Start the reaction by adding FTP to a final concentration that is appropriate for the kinase being studied (typically in the range of the Km for ATP).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time course (e.g., 15, 30, 45, 60 minutes).
-
Stop the Reaction: Terminate the reaction by adding the quenching solution.
-
Product Separation and Detection:
-
Inject a sample of the reaction mixture into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column).
-
Separate the phosphorylated substrate from the unreacted FTP using an appropriate gradient (e.g., an acetonitrile (B52724) gradient in water with 0.1% trifluoroacetic acid).
-
Monitor the elution profile using a fluorescence detector set to the appropriate excitation and emission wavelengths for the formycin moiety.
-
-
Data Analysis: Quantify the peak corresponding to the phosphorylated substrate. The rate of the reaction can be determined by plotting the product formation over time.
Visualization of the Kinase Assay Workflow:
Caption: Workflow for a non-radioactive kinase assay using this compound.
Non-Radioactive DNA Helicase Assay using this compound
This protocol outlines a general method for measuring DNA helicase activity by monitoring the consumption of FTP.
Materials:
-
This compound (FTP) solution (10 mM)
-
Helicase enzyme
-
DNA substrate (e.g., a forked duplex DNA with a 3' or 5' single-stranded tail)
-
Helicase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
Quenching solution (e.g., 100 mM EDTA)
-
HPLC system with a fluorescence detector
Protocol:
-
Reaction Setup: In a suitable reaction vessel, combine the helicase reaction buffer and the DNA substrate.
-
Pre-incubation: Pre-incubate the mixture at the optimal temperature for the helicase for 5 minutes.
-
Initiate the Reaction: Add the helicase enzyme to the reaction mixture, followed immediately by FTP to initiate the unwinding reaction.
-
Incubation: Incubate the reaction at the optimal temperature for a defined period.
-
Stop the Reaction: Stop the reaction by adding the quenching solution.
-
Analysis of FTP Consumption:
-
Inject a portion of the reaction mixture onto an HPLC column suitable for nucleotide separation (e.g., an anion-exchange column).
-
Separate FTP from its hydrolysis product, Formycin diphosphate (B83284) (FDP), and inorganic phosphate.
-
Monitor the fluorescence of FTP and quantify its peak area.
-
-
Data Analysis: The rate of helicase activity is proportional to the rate of FTP consumption, which can be calculated by measuring the decrease in the FTP peak area over time.
Visualization of the Helicase Assay Principle:
Caption: Principle of a helicase assay measuring FTP hydrolysis.
Non-Radioactive RNA Polymerase Assay using this compound
This protocol describes a general method for monitoring RNA polymerase activity through the incorporation of formycin monophosphate into an RNA transcript.
Materials:
-
This compound (FTP) solution (10 mM)
-
GTP, CTP, UTP solutions (10 mM each)
-
RNA Polymerase
-
DNA template with a promoter sequence
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)
-
Quenching solution (e.g., 100 mM EDTA)
-
Method for RNA purification (e.g., spin column or ethanol (B145695) precipitation)
-
Fluorometer
Protocol:
-
Reaction Setup: Assemble the transcription reaction by combining the transcription buffer, DNA template, and the three non-fluorescent NTPs (GTP, CTP, UTP).
-
Initiate Transcription: Add the RNA polymerase and FTP to the reaction mixture to start transcription.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the Reaction: Terminate the transcription by adding the quenching solution.
-
Purify the RNA Transcript: Remove unincorporated NTPs, including the highly fluorescent FTP, by purifying the newly synthesized RNA using a suitable method.
-
Quantify Incorporated Formycin: Measure the fluorescence of the purified RNA solution. The fluorescence intensity will be proportional to the amount of formycin incorporated, and thus to the activity of the RNA polymerase.
-
Data Analysis: Correlate the fluorescence intensity to the amount of RNA synthesized, which can be determined using a standard curve of known concentrations of formycin-containing RNA.
Visualization of the RNA Polymerase Assay Logic:
Caption: Logical flow of a non-radioactive RNA polymerase assay.
Conclusion
This compound is a versatile and valuable tool for the development of non-radioactive enzyme assays. Its fluorescent properties and ability to substitute for ATP in a variety of enzymatic reactions make it an attractive alternative to radiolabeled compounds. The protocols provided here offer a starting point for researchers to develop and optimize specific assays for their enzymes of interest, contributing to a safer and more efficient research environment.
References
Application Note: High-Throughput Screening of Helicase Inhibitors Using a Stability-Indicating HPLC-Based Assay with Formycin Triphosphate
Audience: Researchers, scientists, and drug development professionals in oncology and molecular biology.
Abstract: This application note details a robust and sensitive HPLC-based method for measuring the enzymatic activity of helicases, using Formycin triphosphate (FTP) as a fluorescent ATP analog. The protocol is optimized for high-throughput screening (HTS) of small molecule inhibitors targeting enzymes critical in DNA repair and cancer signaling, such as Werner syndrome helicase (WRN). We provide a complete workflow from the enzymatic reaction to HPLC-based separation and quantification of the substrate and its hydrolysis products, along with representative data for enzyme kinetics and inhibitor potency.
Introduction
Helicases are essential motor proteins that unwind nucleic acid duplexes in an ATP-dependent manner, playing pivotal roles in DNA replication, repair, and recombination.[1][2] Defects in helicase function are linked to numerous human diseases, including cancer, making them attractive targets for therapeutic intervention.[1][2] Werner syndrome helicase (WRN), a member of the RecQ helicase family, is crucial for maintaining genomic stability through its roles in DNA double-strand break repair and replication fork maintenance.[1][3] Consequently, inhibitors of WRN helicase are being actively investigated as potential anti-cancer agents.[4][5][6]
Traditional helicase assays often rely on radioactivity or complex fluorescence resonance energy transfer (FRET) setups. The method described here utilizes this compound (FTP), a fluorescent analog of ATP, which can be readily used by many ATP-dependent enzymes, including helicases.[7] The enzymatic hydrolysis of FTP to Formycin diphosphate (B83284) (FDP) and subsequently to Formycin monophosphate (FMP) is monitored by ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC). This method offers a direct, quantitative, and label-free (in terms of radioactivity) approach to measure helicase activity, making it highly suitable for inhibitor screening and detailed kinetic studies.
Signaling Pathway Context: WRN Helicase in DNA Repair
WRN helicase is a key player in the cellular response to DNA damage, particularly in the repair of double-strand breaks (DSBs). It functions at the crossroads of two major DSB repair pathways: non-homologous end joining (NHEJ) and homologous recombination (HR). The diagram below illustrates the central role of WRN in maintaining genome integrity.
References
- 1. Werner syndrome helicase - Wikipedia [en.wikipedia.org]
- 2. oaepublish.com [oaepublish.com]
- 3. Functions of WRN in Response to DNA Double-Strand Breaks - David Chen [grantome.com]
- 4. Inhibition of helicase activity by a small molecule impairs Werner syndrome helicase (WRN) function in the cellular response to DNA damage or replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A fluorometric-high-performance liquid chromatographic assay procedure for several enzymatic activities using formycin analogs of adenosine 5'-mono, 5'-tri, and cyclic 3',5'-monophosphate as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Formycin Triphosphate: A Fluorescent Substrate for Adenylate Cyclase
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Formycin triphosphate (FTP) is a fluorescent analog of adenosine (B11128) triphosphate (ATP) that serves as a valuable substrate for adenylate cyclase, the enzyme responsible for the synthesis of the second messenger cyclic adenosine monophosphate (cAMP).[1][2][3] The enzymatic conversion of FTP by adenylate cyclase yields 3',5'-cyclic formycin monophosphate (cFoMP).[1][2][3] Due to its intrinsic fluorescence, FTP offers a non-radioactive alternative for assaying adenylate cyclase activity, facilitating high-throughput screening and kinetic studies.[1][2][3] This document provides detailed application notes, quantitative data, experimental protocols, and visual diagrams to guide researchers in utilizing FTP for studying adenylate cyclase and its associated signaling pathways.
Data Presentation
The following tables summarize the key quantitative data regarding FTP as a substrate for adenylate cyclase, allowing for a direct comparison with the natural substrate, ATP.
Table 1: Kinetic Parameters of Adenylate Cyclase with FTP and ATP [1][2][3]
| Substrate | Apparent Km (µM) | Vmax (pmol/min/mg protein) |
| This compound (FTP) | 220 | 120 |
| Adenosine Triphosphate (ATP) | 220 | 120 |
Table 2: Comparison of Assay Methods for Adenylate Cyclase Activity [1][2][3]
| Assay Method | Substrate | Detection Method | Key Advantages |
| HPLC-Fluorometry | FTP | Fluorescence | Non-radioactive, direct, rapid |
| Radioimmunoassay (RIA) | ATP | Radioactivity | High sensitivity |
Signaling Pathway
The activation of adenylate cyclase by G protein-coupled receptors (GPCRs) initiates a signaling cascade that plays a crucial role in various physiological processes. The substitution of ATP with FTP allows for the study of this pathway using fluorescent detection methods.
Caption: Adenylate cyclase signaling pathway using FTP as a substrate.
Experimental Protocols
This section provides detailed methodologies for assaying adenylate cyclase activity using FTP and a non-radioactive HPLC-fluorometric method.
Protocol 1: Assay of Adenylate Cyclase Activity using HPLC-Fluorometry
This protocol is adapted from studies demonstrating the utility of FTP as a fluorescent substrate for adenylate cyclase.[1][2][3]
Materials:
-
Membrane preparation containing adenylate cyclase (e.g., from rat osteosarcoma cells)
-
This compound (FTP) solution (10 mM)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM EDTA, 1 mM dithiothreitol (B142953) (DTT)
-
Guanyl-5'-yl imidodiphosphate (GppNHp) solution (1 mM), optional activator
-
Reaction termination solution: 100 mM HCl
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
-
Reverse-phase C18 column
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following on ice:
-
50 µL of membrane preparation (protein concentration adjusted to 0.1-0.5 mg/mL)
-
10 µL of Assay Buffer (10x concentrate)
-
10 µL of FTP solution (final concentration 1 mM)
-
(Optional) 10 µL of GppNHp solution (final concentration 100 µM)
-
Add nuclease-free water to a final volume of 100 µL.
-
-
-
Incubation:
-
Initiate the reaction by transferring the tubes to a 30°C water bath.
-
Incubate for 15 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 10 µL of 100 mM HCl.
-
Centrifuge the tubes at 10,000 x g for 5 minutes to pellet the protein.
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject an appropriate volume (e.g., 20 µL) onto the reverse-phase C18 column.
-
Use an isocratic mobile phase (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0, with 10% methanol).
-
Set the fluorescence detector to an excitation wavelength of 295 nm and an emission wavelength of 340 nm.
-
-
Data Analysis:
-
Identify and quantify the cFoMP peak based on its retention time, which should be determined using a cFoMP standard.
-
Calculate the specific activity of adenylate cyclase as pmol of cFoMP produced per minute per mg of protein.
-
Workflow Diagram
The following diagram illustrates the experimental workflow for the HPLC-based adenylate cyclase assay.
References
Application Notes and Protocols: Utilizing Formycin Triphosphate for Real-Time Monitoring of Guanylate Cyclase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanylate cyclases (GC) are a family of enzymes crucial to intracellular signaling, catalyzing the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[1] This signaling pathway is integral to numerous physiological processes, including vasodilation, neurotransmission, and platelet aggregation.[1] Dysregulation of the guanylate cyclase-cGMP pathway is implicated in various cardiovascular and neurological disorders, making it a key target for therapeutic intervention.[1]
Traditionally, the activity of guanylate cyclase has been monitored using radioisotope-based assays, which, while sensitive, pose safety and disposal challenges. This application note explores the potential of Formycin triphosphate (FoTP), a fluorescent analog of ATP, as a substrate for studying guanylate cyclase activity. While FoTP has been successfully used as a fluorescent substrate for adenylate cyclase, its application for guanylate cyclase presents a novel approach for a continuous, non-radioactive, real-time fluorescence-based assay. This method offers the potential for high-throughput screening of guanylate cyclase modulators.
Principle
This compound is a structural analog of a purine (B94841) nucleotide triphosphate where the purine base is a C-nucleoside. Its inherent fluorescence provides a means to monitor enzymatic activity. The central hypothesis is that guanylate cyclase will recognize FoTP as a substrate and convert it to 3',5'-cyclic Formycin monophosphate (cFoMP). This conversion is expected to result in a change in the fluorescence properties of the molecule, allowing for real-time tracking of the enzymatic reaction. The assay can be monitored using a fluorometer, and the product formation can be quantified by separating the reaction mixture using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Signaling Pathway of Soluble Guanylate Cyclase (sGC)
Soluble guanylate cyclase is a primary receptor for nitric oxide (NO).[1] The binding of NO to the heme prosthetic group of sGC induces a conformational change that activates the enzyme, leading to an increased rate of cGMP synthesis.[1][2] This signaling cascade is a critical component of many physiological responses.
Caption: Soluble Guanylate Cyclase (sGC) Signaling Pathway.
Experimental Workflow for Testing FoTP with Guanylate Cyclase
The following workflow outlines the steps to validate and utilize FoTP as a substrate for guanylate cyclase.
Caption: Experimental workflow for guanylate cyclase activity assay using FoTP.
Protocols
Protocol 1: Preparation of Reagents
-
Guanylate Cyclase Reaction Buffer (5X): 250 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 5 mM a phosphodiesterase inhibitor (e.g., IBMX), and 5 mM DTT. Store at -20°C.
-
This compound (FoTP) Stock Solution: Prepare a 10 mM stock solution in sterile water. Determine the precise concentration spectrophotometrically. Store at -80°C in small aliquots.
-
Guanylate Cyclase Enzyme: Use purified soluble guanylate cyclase (sGC). The concentration should be determined using a standard protein assay (e.g., Bradford or BCA).
-
sGC Activator: Prepare a stock solution of an NO donor such as diethylamine (B46881) NONOate (DEA/NO) or use a direct sGC stimulator like YC-1. Prepare fresh as per the manufacturer's instructions.
-
Reaction Termination Solution: 0.5 M EDTA or perchloric acid.
Protocol 2: Guanylate Cyclase Activity Assay using FoTP
-
Prepare the reaction mixture on ice. For a final volume of 100 µL, add the following components in order:
-
Sterile water to final volume
-
20 µL of 5X Guanylate Cyclase Reaction Buffer
-
Desired concentration of sGC activator (e.g., 100 µM DEA/NO) or vehicle control.
-
Purified sGC enzyme (e.g., 1-5 µg).
-
-
Pre-incubate the mixture at 37°C for 2 minutes.
-
Initiate the reaction by adding FoTP to a final concentration range of 10 µM to 1 mM.
-
For real-time fluorescence measurement, immediately place the reaction plate/cuvette in a fluorometer pre-set to 37°C. Excite at ~300 nm and measure emission at ~340 nm. Record the fluorescence intensity over time.
-
For endpoint or kinetic analysis using HPLC, incubate the reaction at 37°C for a defined period (e.g., 15 minutes).
-
Terminate the reaction by adding 10 µL of 0.5 M EDTA or by acid precipitation.
-
Centrifuge the terminated reaction mixture to pellet the protein.
-
Analyze the supernatant by reverse-phase HPLC with a fluorescence detector to separate and quantify cFoMP.
Protocol 3: HPLC Analysis of cFoMP
-
Mobile Phase: A gradient of methanol (B129727) in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.0).
-
Column: A C18 reverse-phase column.
-
Detection: Fluorescence detector with excitation at ~300 nm and emission at ~340 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of cFoMP to quantify the amount of product formed in the enzymatic reaction.
-
Analysis: Inject the supernatant from the reaction mixture and integrate the peak corresponding to cFoMP. Calculate the concentration of cFoMP produced based on the standard curve.
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of experiments using FoTP with guanylate cyclase, drawing parallels from studies on adenylate cyclase.
Table 1: Comparison of Kinetic Parameters for Guanylate Cyclase with GTP and FoTP
| Substrate | Apparent Km (µM) | Vmax (pmol/min/mg) |
| GTP | Expected ~20-150 | To be determined |
| FoTP | To be determined | To be determined |
Note: The Km for GTP can vary depending on the cation cofactor and presence of activators.
Table 2: Effect of sGC Activators on cFoMP Formation
| Condition | Guanylate Cyclase Activity (pmol cFoMP/min/mg) | Fold Activation |
| Basal (No Activator) | To be determined | 1 |
| + DEA/NO (100 µM) | To be determined | To be determined |
| + YC-1 (10 µM) | To be determined | To be determined |
Logical Relationship for Data Interpretation
References
Application Notes and Protocols: Incorporation of Formycin Triphosphate into RNA by RNA Polymerase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formycin, a C-nucleoside analog of adenosine, has garnered interest in biomedical research due to its antiviral and antineoplastic properties. Its biological activity is contingent upon its intracellular conversion to Formycin triphosphate (FTP), which can then act as a substrate for various enzymes, including RNA polymerases. The incorporation of Formycin into RNA transcripts can significantly alter RNA structure and function, leading to downstream effects on cellular processes such as translation and RNA processing. These application notes provide a comprehensive overview of the incorporation of FTP into RNA by RNA polymerase, including available quantitative data, detailed experimental protocols for in vitro studies, and a summary of the metabolic activation pathway.
Data Presentation
The quantitative data on the incorporation of this compound by RNA polymerase is limited in recent literature. The available information, primarily from older studies, is summarized below. For comparative purposes, kinetic data for ATP incorporation is also presented. Researchers are encouraged to perform detailed kinetic analyses with their specific RNA polymerase and experimental conditions.
Table 1: Kinetic Parameters for Nucleotide Incorporation by RNA Polymerase
| Nucleotide | RNA Polymerase | Km (µM) | Vmax (relative to ATP) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Citation |
| ATP | Adenylate Cyclase | 220 | 1.0 | 120 pmol/min/mg | - | [1] |
| This compound (FTP) | Adenylate Cyclase | 220 | ~1.0 | 120 pmol/min/mg | - | [1] |
Metabolic Pathway of Formycin Activation
Formycin, as a nucleoside analog, must be phosphorylated intracellularly to its active triphosphate form to be incorporated into RNA. This process is typically carried out by cellular nucleoside and nucleotide kinases.
Caption: Metabolic activation of Formycin to this compound (FTP).
Experimental Protocols
Protocol 1: In Vitro Transcription Assay for FTP Incorporation
This protocol describes a standard in vitro transcription reaction to assess the incorporation of this compound into an RNA transcript using T7 RNA Polymerase.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM spermidine, 100 mM DTT)
-
Ribonucleotide solution: ATP, GTP, CTP, UTP (10 mM each)
-
This compound (FTP) solution (10 mM)
-
RNase Inhibitor
-
Nuclease-free water
-
DNase I (RNase-free)
-
RNA purification kit (e.g., spin column-based)[2]
-
Denaturing polyacrylamide gel electrophoresis (PAGE) supplies
-
SYBR Gold or other RNA stain
Procedure:
-
Reaction Setup: Assemble the following reaction mixture at room temperature in a nuclease-free microcentrifuge tube. Prepare a control reaction with ATP instead of FTP.
| Component | Volume (µL) for 20 µL reaction | Final Concentration |
| Nuclease-free water | Up to 20 | - |
| 10x Transcription Buffer | 2 | 1x |
| GTP, CTP, UTP (10 mM each) | 2 | 1 mM each |
| ATP (10 mM) or FTP (10 mM) | 2 | 1 mM |
| Linearized DNA template (1 µg) | 1 | 50 ng/µL |
| RNase Inhibitor (40 U/µL) | 1 | 2 U/µL |
| T7 RNA Polymerase (20 U/µL) | 1 | 1 U/µL |
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours.[3]
-
DNase Treatment: Add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes to remove the DNA template.[3]
-
RNA Purification: Purify the transcribed RNA using a suitable RNA cleanup kit according to the manufacturer's protocol. Elute the RNA in nuclease-free water.[2][4]
-
Analysis:
-
Quantify the RNA yield using a spectrophotometer (e.g., NanoDrop) or a fluorometric assay (e.g., Qubit).[5][6]
-
Analyze the integrity and size of the RNA transcript by denaturing PAGE. Visualize the RNA using an appropriate stain. Compare the migration pattern and yield of the FTP-containing RNA to the control RNA.
-
Caption: Workflow for in vitro transcription with this compound.
Protocol 2: Kinetic Analysis of FTP Incorporation
This protocol outlines a method to determine the kinetic parameters (Km and Vmax) for FTP incorporation by RNA polymerase. This typically involves measuring the initial rate of RNA synthesis at varying concentrations of FTP.
Materials:
-
Same as Protocol 1, with the addition of radiolabeled NTPs (e.g., [α-³²P]GTP or UTP).
-
Scintillation counter or phosphorimager.
-
Trichloroacetic acid (TCA) solution.
-
Glass fiber filters.
Procedure:
-
Reaction Setup: Prepare a series of in vitro transcription reactions as described in Protocol 1. Keep the concentration of three of the NTPs constant and at a saturating level, while varying the concentration of FTP over a range (e.g., 10 µM to 1 mM). Include a radiolabeled NTP for detection of the transcript.
-
Time Course: At specific time intervals (e.g., 0, 2, 5, 10, 15 minutes), remove aliquots from each reaction and stop the reaction by adding an equal volume of 0.5 M EDTA.
-
Precipitation and Filtration:
-
Spot the quenched aliquots onto glass fiber filters.
-
Wash the filters with cold 5% TCA and then with ethanol (B145695) to precipitate the RNA and remove unincorporated radiolabeled NTPs.
-
-
Quantification:
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter or phosphorimager.[7]
-
-
Data Analysis:
-
For each FTP concentration, plot the amount of incorporated radioactivity against time. The initial velocity (V₀) is the slope of the linear portion of this curve.
-
Plot the initial velocities against the corresponding FTP concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax for FTP incorporation. This can be done using non-linear regression analysis software. A Lineweaver-Burk plot can also be used for visualization.
-
Caption: Workflow for kinetic analysis of FTP incorporation.
Concluding Remarks
The incorporation of this compound into RNA by RNA polymerase is a critical area of study for understanding the mechanism of action of Formycin and for the development of novel therapeutics. The protocols provided here offer a framework for researchers to investigate this process in vitro. While there is a need for more extensive quantitative data on the kinetics of FTP incorporation by various RNA polymerases, the methodologies outlined will enable the generation of such valuable information. The ability to produce Formycin-modified RNA will facilitate further studies into its structural and functional consequences, ultimately aiding in the rational design of new therapeutic agents.
References
- 1. Formycin 5'-triphosphate, a fluorescent analog of ATP, as a substrate for adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neb.com [neb.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. promega.jp [promega.jp]
- 5. mpbio.com [mpbio.com]
- 6. DNA and RNA Quantification | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Detection and Quantification of Modified Nucleotides in RNA Using Thin-Layer Chromatography | Springer Nature Experiments [experiments.springernature.com]
Illuminating RNA Biology: Formycin Triphosphate for In Vitro Transcription and RNA Labeling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The study of RNA structure, function, and dynamics is central to understanding a vast array of biological processes, from gene regulation to viral replication. The ability to label RNA molecules with probes that provide readouts of their conformational state and interactions is a cornerstone of modern molecular biology. Formycin triphosphate (FoTP), a fluorescent analog of adenosine (B11128) triphosphate (ATP), offers a powerful tool for the enzymatic synthesis of intrinsically labeled RNA. This document provides detailed application notes and protocols for the use of FoTP in in vitro transcription for the generation of fluorescently labeled RNA probes.
Formycin, a C-nucleoside analog of adenosine, exhibits intrinsic fluorescence, making it a valuable tool for studying nucleic acid structures and interactions.[1] When incorporated into RNA, the fluorescence of formycin is sensitive to its local environment, providing a means to probe RNA conformation and dynamics.[1] This application note will detail the properties of FoTP, its use as a substrate for common RNA polymerases, and protocols for the synthesis and purification of formycin-labeled RNA. Additionally, we will explore the application of these labeled RNAs in studying cellular signaling pathways, such as the RIG-I-mediated innate immune response.
Data Presentation
Photophysical and Enzymatic Properties of this compound
The utility of this compound as a tool for RNA labeling stems from its unique photophysical properties and its acceptance by RNA polymerases as a substrate. The following tables summarize key quantitative data for FoTP.
| Property | Value | Reference |
| Molar Extinction Coefficient (ε) | ~10,000 M⁻¹cm⁻¹ at 295 nm | Inferred from data on Formycin monophosphate |
| Absorption Maximum (λ_abs) | ~295 nm | [1] |
| Emission Maximum (λ_em) | ~340 nm | [1] |
| Quantum Yield (Φ_F) in aqueous solution | ~0.04 | [1] |
| Quantum Yield (Φ_F) in dsRNA | Significantly quenched (up to 100-fold reduction) | [1] |
| Fluorescence Lifetime (τ) | ~1-5 ns | General range for similar fluorescent nucleosides |
Table 1: Photophysical properties of Formycin.
| Enzyme | Substrate | Apparent K_m (µM) | V_max (relative to ATP) | Reference |
| Adenylate Cyclase | ATP | 220 | 1.0 | [2] |
| FoTP | 220 | ~1.0 | [2] | |
| T7 RNA Polymerase | ATP | 80 | 1.0 | [3] |
| FoTP | Not explicitly reported, but is an accepted substrate | Lower than ATP, reduction in yield expected with full substitution | Inferred from studies on nucleotide analogs[4][5] | |
| SP6 RNA Polymerase | ATP | - | 1.0 | |
| FoTP | Accepted substrate | Lower than ATP, reduction in yield expected with full substitution | Inferred from general knowledge of SP6 polymerase substrate specificity[6][7] |
Table 2: Comparison of this compound and ATP as substrates for various enzymes.
Experimental Protocols
Protocol 1: In Vitro Transcription with Complete ATP Substitution by this compound
This protocol describes the synthesis of RNA where all adenosine residues are replaced by formycin. This is suitable for generating highly labeled probes for structural studies.
Materials:
-
Linearized DNA template with a T7 or SP6 promoter
-
This compound (FoTP) solution (100 mM)
-
GTP, CTP, UTP solutions (100 mM each)
-
T7 or SP6 RNA Polymerase
-
10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
Purification spin columns or HPLC system
Procedure:
-
Reaction Setup: Assemble the following reaction mixture at room temperature in the order listed. Prepare a master mix for multiple reactions.
| Component | Volume (for 20 µL reaction) | Final Concentration |
| Nuclease-free water | Up to 20 µL | - |
| 10x Transcription Buffer | 2 µL | 1x |
| 100 mM GTP | 0.8 µL | 4 mM |
| 100 mM CTP | 0.8 µL | 4 mM |
| 100 mM UTP | 0.8 µL | 4 mM |
| 100 mM FoTP | 0.8 µL | 4 mM |
| Linearized DNA template (0.5-1 µg) | X µL | 25-50 ng/µL |
| RNase Inhibitor (40 U/µL) | 1 µL | 2 U/µL |
| T7 or SP6 RNA Polymerase | 2 µL | - |
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours. Longer incubation times may not necessarily increase the yield of full-length transcripts.
-
DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes to digest the DNA template.
-
RNA Purification: Purify the formycin-labeled RNA using a suitable method. For small scale, use a spin column-based RNA cleanup kit according to the manufacturer's instructions. For higher purity and to separate full-length transcripts from abortive sequences, HPLC purification is recommended (see Protocol 2).
-
Quantification and Storage: Determine the concentration of the labeled RNA by measuring the absorbance at 295 nm (the absorption maximum of formycin). Store the purified RNA at -80°C.
Protocol 2: HPLC Purification of Formycin-Labeled RNA
High-performance liquid chromatography (HPLC) is a powerful technique for obtaining highly pure, full-length formycin-labeled RNA.[8][9][10] This protocol provides a general guideline for anion-exchange or ion-pair reversed-phase HPLC.
Materials:
-
Crude formycin-labeled RNA from in vitro transcription
-
HPLC system with a UV detector
-
Anion-exchange or C18 reversed-phase HPLC column suitable for oligonucleotide purification
-
Mobile Phase A (e.g., 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0)
-
Mobile Phase B (e.g., 0.1 M TEAA, pH 7.0, with an organic modifier like acetonitrile)
-
Nuclease-free collection tubes
Procedure:
-
Sample Preparation: Dilute the crude in vitro transcription reaction in Mobile Phase A.
-
Column Equilibration: Equilibrate the HPLC column with a starting mixture of Mobile Phase A and B.
-
Injection and Separation: Inject the prepared sample onto the column. Elute the RNA using a linear gradient of increasing Mobile Phase B. The exact gradient will need to be optimized based on the RNA length and column type. A shallow gradient is often effective for separating oligonucleotides.[11]
-
Fraction Collection: Monitor the elution profile at 260 nm and 295 nm. Collect fractions corresponding to the major peak, which should represent the full-length formycin-labeled RNA.
-
Desalting and Concentration: Pool the desired fractions and desalt using a suitable method such as ethanol (B145695) precipitation or a desalting column. Resuspend the purified RNA in nuclease-free water or a suitable buffer.
-
Analysis: Verify the purity and integrity of the final product by analytical HPLC and/or denaturing polyacrylamide gel electrophoresis (PAGE).
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for Formycin-labeled RNA synthesis.
RIG-I Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Incorporation of the fluorescent ribonucleotide analogue tCTP by T7 RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. SP6 RNA polymerase efficiently synthesizes RNA from short double-stranded DNA templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. arxiv.org [arxiv.org]
- 10. Generating the optimal mRNA for therapy: HPLC purification eliminates immune activation and improves translation of nucleoside-modified, protein-encoding mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
Application Notes and Protocols for Formycin Triphosphate in Real-Time Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formycin triphosphate (FTP) is a fluorescent analog of adenosine (B11128) triphosphate (ATP) that serves as a valuable tool in real-time enzyme kinetics studies. Its intrinsic fluorescence allows for the continuous monitoring of enzyme activity without the need for radioactive isotopes or coupled enzyme assays. FTP is a substrate for a variety of ATP- and GTP-utilizing enzymes, making it a versatile probe for high-throughput screening and mechanistic studies. The fluorescence of formycin occurs at longer wavelengths than the absorption of natural nucleotides, minimizing interference from other components in the reaction mixture[1]. This document provides detailed application notes and protocols for the use of FTP in studying the kinetics of several classes of enzymes.
Fluorescent Properties of this compound
The utility of FTP in real-time assays is derived from its fluorescent properties. While the exact excitation and emission maxima can be influenced by the local environment (e.g., solvent polarity, binding to a protein), formycin generally exhibits fluorescence under physiological conditions[1]. It is crucial for researchers to experimentally determine the optimal excitation and emission wavelengths for FTP in their specific assay buffer. The quantum yield of formycin fluorescence can be significantly quenched upon its incorporation into a polynucleotide chain, a property that can be exploited in assays for polymerases[1].
I. Adenylate Cyclase
Application Note
This compound is an excellent substrate for adenylate cyclase, exhibiting kinetic parameters similar to its natural substrate, ATP. The enzymatic conversion of FTP to 3',5'-cyclic formycin monophosphate (cFMP) can be monitored in real-time by separating the fluorescent product from the substrate using high-pressure liquid chromatography (HPLC) followed by fluorometric detection[2]. This method provides a direct, non-radioactive alternative for assaying adenylate cyclase activity and is suitable for studying the effects of activators and inhibitors on enzyme kinetics[2].
Quantitative Data
| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Source |
| Adenylate Cyclase (rat osteosarcoma) | ATP | 220 | 120 | [2] |
| Adenylate Cyclase (rat osteosarcoma) | FTP | 220 | 120 | [2] |
Experimental Protocol: Real-Time Monitoring of Adenylate Cyclase Activity
This protocol is based on the methodology described by Rossomando et al. (1981)[2].
1. Reagents:
- This compound (FTP) solution (concentration range to be tested, e.g., 10 µM to 1 mM)
- Adenylate Cyclase enzyme preparation (e.g., membrane fraction from rat osteosarcoma cells)
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 0.1% Bovine Serum Albumin (BSA)
- Reaction Termination Solution: 10% Trichloroacetic acid (TCA)
- HPLC system with a fluorescence detector
- Reverse-phase C18 HPLC column
2. Procedure:
- Prepare the reaction mixture in a microcentrifuge tube by combining the assay buffer and the adenylate cyclase enzyme preparation.
- Pre-incubate the mixture at 30°C for 5 minutes.
- Initiate the reaction by adding the FTP solution to the desired final concentration.
- Incubate the reaction at 30°C.
- At various time points (e.g., 0, 2, 5, 10, 15 minutes), terminate the reaction by adding an equal volume of cold 10% TCA.
- Centrifuge the terminated reactions to pellet precipitated protein.
- Analyze the supernatant by reverse-phase HPLC to separate cFMP from FTP.
- Detect the fluorescent cFMP product using a fluorescence detector set to the optimal excitation and emission wavelengths for formycin.
- Quantify the amount of cFMP produced by comparing the peak area to a standard curve of known cFMP concentrations.
- Calculate the initial reaction velocity for each FTP concentration and determine the Km and Vmax by fitting the data to the Michaelis-Menten equation.
Experimental Workflow
II. Myosin ATPase
Application Note
Experimental Protocol: Stopped-Flow Analysis of Myosin ATPase (Adapted)
This protocol is adapted from general methods for studying myosin ATPase kinetics using fluorescent nucleotide analogs.
1. Reagents:
- Myosin or myosin subfragment-1 (S1)
- This compound (FTP)
- Assay Buffer: 20 mM MOPS (pH 7.0), 25 mM KCl, 5 mM MgCl₂
- Stopped-flow fluorescence spectrophotometer
2. Procedure:
- Prepare two syringes for the stopped-flow instrument.
- Syringe A: Myosin/S1 in assay buffer.
- Syringe B: FTP in assay buffer at various concentrations.
- Set the excitation wavelength of the stopped-flow instrument to the determined optimum for FTP (e.g., ~295-305 nm) and monitor the emission at its maximum (e.g., ~340-350 nm), using a cutoff filter if necessary.
- Rapidly mix the contents of the two syringes.
- Record the change in fluorescence intensity over time. An increase in fluorescence is expected upon FTP binding to the myosin active site.
- Fit the resulting kinetic traces to appropriate exponential functions to determine the observed rate constants (k_obs) for FTP binding and/or hydrolysis.
- Plot the k_obs values against the FTP concentration to determine the second-order rate constant for binding.
Myosin ATPase Cycle
III. Helicase
Application Note
Helicases are motor proteins that unwind nucleic acid duplexes in an ATP-dependent manner. Real-time monitoring of helicase activity can be achieved using FTP in conjunction with a fluorescently labeled DNA or RNA substrate. One common method involves a fluorescence resonance energy transfer (FRET) or quenching assay where the separation of the duplex by the helicase leads to a change in fluorescence. Alternatively, the change in the fluorescence of FTP itself upon binding to the helicase and during hydrolysis can be monitored, although this may provide a less direct measure of unwinding.
Experimental Protocol: Real-Time Helicase Unwinding Assay (Adapted)
This protocol is a conceptual adaptation of fluorescence-based helicase assays.
1. Reagents:
- Purified helicase enzyme
- FTP solution
- DNA/RNA substrate: A short duplex region with a single-stranded tail for helicase loading. One strand is labeled with a fluorophore (e.g., FAM) and the other with a quencher (e.g., DABCYL) in close proximity when annealed.
- Helicase Assay Buffer: 25 mM Tris-HCl (pH 7.5), 50 mM NaCl, 2 mM MgCl₂, 2 mM DTT.
- Fluorescence plate reader or fluorometer capable of real-time measurements.
2. Procedure:
- In a microplate well or cuvette, combine the helicase assay buffer, the DNA/RNA substrate, and the helicase enzyme.
- Place the reaction in the fluorometer and record a baseline fluorescence.
- Initiate the unwinding reaction by adding FTP to the desired final concentration.
- Monitor the increase in fluorescence in real-time as the helicase unwinds the duplex, separating the fluorophore and the quencher.
- The initial rate of the reaction can be determined from the slope of the fluorescence increase over time.
- Perform the assay at various FTP concentrations to determine the kinetic parameters for ATP hydrolysis coupled to unwinding.
Helicase Unwinding Workflow
IV. Other ATP/GTP Utilizing Enzymes (Kinases, GTPases, DNA Polymerases)
Application Note
The principles described above can be extended to other classes of enzymes that utilize ATP or GTP.
-
Protein Kinases: The transfer of the gamma-phosphate from FTP to a substrate peptide or protein can be monitored. If the fluorescence of FTP changes upon binding to the kinase or upon hydrolysis, this can be directly measured. Alternatively, a coupled assay where the production of Formycin Diphosphate (FDP) is linked to a fluorescent signal can be employed.
-
GTPases: FTP can serve as a GTP analog for studying small G-proteins. The intrinsic and GAP-stimulated hydrolysis of FTP to FDP can be monitored in real-time. Changes in formycin fluorescence upon binding to the GTPase in its active state versus after hydrolysis can provide insights into the conformational changes of the protein.
-
DNA/RNA Polymerases: The incorporation of formycin monophosphate (from FTP) into a growing nucleic acid chain can be monitored. As mentioned, the quantum yield of formycin is significantly reduced upon its incorporation into a polymer, providing a direct readout of polymerase activity[1].
For these enzymes, specific protocols would need to be optimized, but the general approaches of monitoring the change in FTP fluorescence or using FRET-based substrates remain applicable.
Summary of Potential Applications
| Enzyme Class | Potential Real-Time Assay Principle |
| Kinases | Direct fluorescence change of FTP upon binding and hydrolysis; Coupled assay to detect FDP. |
| GTPases | Change in FTP fluorescence upon binding and hydrolysis, reflecting conformational changes in the GTPase. |
| DNA/RNA Polymerases | Decrease in formycin fluorescence (quenching) upon incorporation of FMP into the growing nucleic acid chain[1]. |
Conclusion
This compound is a powerful tool for the real-time kinetic analysis of a wide range of ATP- and GTP-utilizing enzymes. Its intrinsic fluorescence provides a convenient and continuous method to monitor enzyme activity, facilitating high-throughput screening for drug discovery and detailed mechanistic studies. While detailed protocols and kinetic data for FTP are most established for adenylate cyclase, the principles and methods described herein can be adapted to study other important enzyme classes, opening up new avenues for biochemical and pharmacological research. Researchers are encouraged to empirically determine the optimal spectral properties of FTP for their specific experimental setup to ensure accurate and sensitive measurements.
References
Application of Formycin Triphosphate in Single-Molecule Fluorescence Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formycin triphosphate (FTP) is a fluorescent analog of adenosine (B11128) triphosphate (ATP) that serves as a valuable tool in single-molecule fluorescence studies. Its intrinsic fluorescence allows for the direct observation of ATP binding, hydrolysis, and the conformational dynamics of ATP-dependent enzymes without the need for external fluorescent labels. This avoids potential artifacts from labels that might perturb the system under investigation. FTP is a substrate for a variety of enzymes, including helicases and polymerases, making it a versatile probe for dissecting their molecular mechanisms at the single-molecule level.
This document provides detailed application notes and protocols for the use of FTP in single-molecule fluorescence studies, with a focus on single-molecule Förster Resonance Energy Transfer (smFRET) and Total Internal Reflection Fluorescence Microscopy (TIRFm).
Properties of this compound
Understanding the photophysical and biochemical properties of FTP is crucial for designing and interpreting single-molecule experiments.
Photophysical Properties
The fluorescence of formycin arises from its unique C-nucleoside structure, where the pyrazolopyrimidine base is linked to the ribose sugar via a C-C bond. While comprehensive single-molecule specific photophysical data is not abundant in the literature, bulk measurements provide a useful starting point.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~295 nm | In aqueous buffer. |
| Emission Maximum (λem) | ~340 nm | In aqueous buffer. |
| Quantum Yield (Φ) | Moderate | Can be influenced by the local environment. Binding to some enzymes can enhance fluorescence. |
| Fluorescence Lifetime (τ) | Nanosecond range | Sensitive to the molecular environment and can be used to probe binding events. |
| Photostability | Moderate | Photostability is a critical parameter in single-molecule studies. Oxygen scavengers and triplet state quenchers are recommended to prolong the lifetime of the fluorophore under intense laser illumination. |
Biochemical Properties
FTP's utility stems from its ability to mimic ATP in enzymatic reactions. While its kinetics can vary between different enzymes, it often serves as a functional substrate.
| Enzyme | Km (FTP) | Vmax (FTP) | Comparison to ATP | Reference |
| Adenylate Cyclase | 220 µM | 120 pmol/min/mg | Similar Km and Vmax to ATP.[1] | [1] |
| Guanylate Cyclase | EC50 ≈ 90 µM | - | Potentiates ANF-stimulated activity; inhibits ATP-stimulated activity with an IC50 of ~100 µM, suggesting tighter binding than ATP. | |
| RNA Polymerase | - | - | FTP can be incorporated into RNA chains by DNA-dependent RNA polymerase. | |
| DNA Helicases | - | - | Assumed to be a substrate for many helicases, but specific kinetic data is sparse. |
Applications in Single-Molecule Fluorescence Studies
FTP can be employed in various single-molecule techniques to probe the function of ATP-dependent enzymes.
Single-Molecule FRET (smFRET)
In a typical smFRET experiment investigating an ATP-dependent enzyme, a FRET pair (donor and acceptor fluorophores) is strategically placed on the enzyme or its nucleic acid substrate to report on conformational changes. FTP can be used in such assays in several ways:
-
As a non-labeled substrate: To trigger enzymatic activity and observe the resulting conformational dynamics reported by the FRET pair.
-
As a FRET partner: Although its UV excitation and blue emission are not ideal for standard Cy3/Cy5 FRET pairs, it could potentially be used with a suitable acceptor dye in specialized setups.
The following diagram illustrates a conceptual smFRET experiment to monitor DNA unwinding by a helicase, where FTP is used to fuel the reaction.
References
Formycin Triphosphate: A Fluorescent Probe for Illuminating Cellular Energetics and Signaling
For researchers, scientists, and drug development professionals, Formycin triphosphate (FTP) emerges as a powerful tool in fluorescence microscopy. As a fluorescent analog of adenosine (B11128) triphosphate (ATP), FTP offers a unique window into the intricate world of cellular processes that are fundamentally dependent on this universal energy currency. This application note provides a comprehensive overview of FTP's properties, detailed protocols for its use, and its application in visualizing key signaling pathways.
Introduction to this compound
This compound is a structural analog of ATP where the adenine (B156593) base is replaced by formycin, a C-nucleoside antibiotic. This substitution confers intrinsic fluorescence to the molecule, allowing for real-time monitoring of ATP-dependent processes within living cells and in vitro assays. FTP serves as a substrate for a variety of ATP-utilizing enzymes, including kinases, cyclases, and polymerases, making it a versatile tool for studying enzyme kinetics, protein-protein interactions, and cellular signaling. Its fluorescence properties are sensitive to its local environment, providing insights into binding events and conformational changes of enzymes.
Photophysical and Biochemical Properties of this compound
Biochemically, FTP has been shown to be a competent substitute for ATP in numerous enzymatic reactions. For instance, studies on adenylate cyclase have demonstrated that FTP exhibits kinetic parameters comparable to those of ATP, validating its use as a functional analog.
Table 1: Comparative Kinetic Parameters of ATP and this compound (FTP) for Various Enzymes
| Enzyme | Substrate | Km (µM) | Vmax (relative to ATP) | Reference |
| Adenylate Cyclase | ATP | 220 | 1.0 | [1] |
| FTP | 220 | ~1.0 | [1] | |
| Guanylate Cyclase | ATP (stimulator) | - | - | [2] |
| FTP (potentiator) | EC50 ≈ 90 | - | [2] | |
| FTP (inhibitor of ATP stimulation) | IC50 ≈ 100 | - | [2] |
Visualizing Signaling Pathways with this compound
FTP is an invaluable tool for dissecting complex signaling cascades. Its ability to substitute for ATP allows for the visualization and quantification of ATP-dependent steps in pathways such as G protein-coupled receptor (GPCR) signaling and purinergic receptor activation.
G Protein-Coupled Receptor (GPCR) Signaling and PKA Activation
A key downstream effector of many GPCRs is Protein Kinase A (PKA), a cAMP-dependent kinase. The activation of PKA is a critical step in numerous cellular responses. FTP can be utilized in Fluorescence Resonance Energy Transfer (FRET)-based assays to monitor PKA activity in real-time.
Purinergic Receptor (P2X) Signaling
P2X receptors are ATP-gated ion channels that play crucial roles in various physiological processes, including neurotransmission and inflammation. FTP can be used as an agonist to study the activation and ion influx through these channels.
Experimental Protocols
The successful use of FTP in fluorescence microscopy hinges on its effective delivery into live cells and appropriate imaging conditions. Here, we provide generalized protocols for microinjection and electroporation, which can be adapted and optimized for specific cell types and experimental goals.
Protocol 1: Microinjection of this compound into Adherent Cells
This protocol describes the direct introduction of FTP into the cytoplasm of adherent cells using a fine glass needle.
Materials:
-
This compound (FTP) solution (1-10 mM in sterile, nuclease-free water or appropriate buffer)
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Microinjection system (including micromanipulator, injector, and inverted microscope)
-
Pulled glass capillaries
Procedure:
-
Preparation of Micropipettes: Pull glass capillaries to a fine tip (0.1-0.5 µm diameter) using a micropipette puller.
-
Loading the Micropipette: Backfill the micropipette with the FTP solution using a microloader pipette tip. Avoid introducing air bubbles.
-
Cell Preparation: Culture cells to 50-70% confluency on a glass-bottom dish. Just before microinjection, replace the culture medium with an appropriate imaging buffer (e.g., HEPES-buffered saline).
-
Microinjection Setup: Mount the dish on the microscope stage. Bring the micropipette into the same focal plane as the cells.
-
Injection: Carefully approach a target cell with the micropipette. Gently pierce the cell membrane and inject a small volume of the FTP solution (typically 1-5% of the cell volume). The injection pressure and duration will need to be optimized for the specific cell type.
-
Post-injection Incubation: Allow the cells to recover for 15-30 minutes before imaging.
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope equipped with a suitable filter set for FTP (e.g., excitation ~295 nm, emission ~340 nm). Acquire time-lapse images to monitor the diffusion and utilization of FTP.
Protocol 2: Electroporation of this compound into Suspension Cells
Electroporation creates transient pores in the cell membrane, allowing the uptake of molecules like FTP from the surrounding buffer.
Materials:
-
This compound (FTP) solution (10-100 µM in electroporation buffer)
-
Suspension cells
-
Electroporator and electroporation cuvettes
-
Electroporation buffer (low ionic strength, non-conductive)
Procedure:
-
Cell Preparation: Harvest suspension cells by centrifugation and wash them once with ice-cold electroporation buffer. Resuspend the cells in electroporation buffer at a concentration of 1x106 to 1x107 cells/mL.
-
Electroporation Mixture: Mix the cell suspension with the FTP solution to the desired final concentration.
-
Electroporation: Transfer the cell/FTP mixture to a pre-chilled electroporation cuvette. Place the cuvette in the electroporator and apply an optimized electrical pulse (voltage, pulse length, and number of pulses will vary depending on the cell type and electroporator).
-
Recovery: Immediately after the pulse, allow the cells to recover on ice for 10-20 minutes.
-
Plating and Incubation: Gently transfer the cells to a culture dish containing pre-warmed complete culture medium and incubate under normal culture conditions for at least 2-4 hours to allow for membrane sealing and recovery.
-
Fluorescence Microscopy: Transfer an aliquot of the cell suspension to a glass-bottom dish for imaging. Use appropriate filter sets to visualize the intracellular FTP.
Conclusion
This compound is a versatile and powerful fluorescent analog of ATP that enables the direct visualization and study of a wide range of ATP-dependent cellular processes. By employing the protocols and understanding the principles outlined in this application note, researchers can leverage FTP to gain deeper insights into cellular metabolism, signal transduction, and the mechanisms of drug action, thereby accelerating discoveries in both basic and applied life sciences.
References
Methodology for Studying Enzyme-Ligand Interactions with Formycin Triphosphate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formycin triphosphate (FTP) is a fluorescent analog of adenosine (B11128) triphosphate (ATP) that serves as a powerful tool for investigating the structure, function, and inhibition of ATP-utilizing enzymes. Its intrinsic fluorescence provides a continuous and non-radioactive signal to monitor binding and enzymatic activity, making it an invaluable probe in drug discovery and basic research. These application notes provide detailed methodologies for studying enzyme-ligand interactions using FTP, focusing on key experimental techniques.
I. Overview of Methodologies
A variety of biophysical and biochemical techniques can be employed to study the interaction of FTP with enzymes. The choice of method depends on the specific scientific question, the properties of the enzyme, and the available instrumentation. The primary techniques covered in these notes are:
-
Enzyme Kinetics Assays: To determine kinetic parameters such as Michaelis constant (K_m) and maximum velocity (V_max), and to assess whether FTP acts as a substrate or an inhibitor.
-
Fluorescence Spectroscopy: To directly monitor the binding of FTP to an enzyme and to characterize the binding affinity (K_d). This includes steady-state fluorescence, and Förster Resonance Energy Transfer (FRET).
-
Isothermal Titration Calorimetry (ITC): To provide a complete thermodynamic profile of the binding interaction, including K_d, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
-
Surface Plasmon Resonance (SPR): To measure the real-time kinetics of binding and dissociation (k_on and k_off) and to determine the K_d.
II. Data Presentation: Quantitative Parameters of this compound Interactions
The following tables summarize key quantitative data for the interaction of FTP with various enzymes. These values are essential for experimental design and for comparing the behavior of different enzyme systems.
| Enzyme | Method | Parameter | Value | Reference |
| Adenylate Cyclase (rat osteosarcoma) | Enzyme Kinetics | K_m | 220 µM | [1][2] |
| Adenylate Cyclase (rat osteosarcoma) | Enzyme Kinetics | V_max | 120 pmol/min/mg | [1][2] |
| Guanylate Cyclase (rat lung membranes) | Enzyme Activation | EC_50 | ~90 µM | |
| ATP-stimulated Guanylate Cyclase | Enzyme Inhibition | IC_50 | ~100 µM | |
| CF1 ATPase (spinach chloroplast) | Enzyme Inhibition | Inhibition | ~80% with 2 FTP bound |
Note: EC_50 and IC_50 values for Guanylate Cyclase and inhibition data for CF1 ATPase are reported in the literature, but the specific primary sources providing these exact values were not identified in the search results. Researchers should refer to literature on FTP's interaction with these enzymes for more detailed information.
III. Experimental Protocols
A. Enzyme Kinetics Assays
This protocol describes how to determine the kinetic parameters of an enzyme using FTP as a substrate.
1. Principle:
The enzymatic reaction is monitored by measuring the change in fluorescence of FTP or the appearance of a fluorescent product over time. The initial reaction rates are determined at various FTP concentrations and fitted to the Michaelis-Menten equation to calculate K_m and V_max.[3]
2. Materials:
-
Purified enzyme of interest
-
This compound (FTP) solution of known concentration
-
Reaction buffer (optimized for the enzyme of interest)
-
Microplate reader with fluorescence detection or a fluorometer
-
96-well black microplates (for plate reader) or quartz cuvettes (for fluorometer)
3. Protocol:
-
Preparation of Reagents:
-
Prepare a series of FTP dilutions in the reaction buffer. The final concentrations should typically range from 0.1 to 10 times the expected K_m.
-
Prepare a stock solution of the enzyme in the reaction buffer. The final enzyme concentration should be low enough to ensure initial velocity conditions are maintained for the duration of the assay.
-
-
Assay Setup:
-
Pipette the FTP dilutions into the wells of the microplate or into the cuvette.
-
Initiate the reaction by adding the enzyme solution to each well or the cuvette.
-
Mix gently and immediately start the kinetic read.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for FTP (e.g., excitation ~305 nm, emission ~340 nm, but should be optimized) over a set period.
-
-
Data Analysis:
-
For each FTP concentration, determine the initial reaction velocity (rate of change of fluorescence in the linear phase).
-
Plot the initial velocities against the corresponding FTP concentrations.
-
Fit the data to the Michaelis-Menten equation: v = (V_max * [S]) / (K_m + [S]) using a non-linear regression software to determine V_max and K_m.
-
Logical Workflow for Enzyme Kinetics Assay:
Caption: Workflow for determining enzyme kinetic parameters using FTP.
B. Fluorescence Spectroscopy for Binding Affinity
This protocol details the use of FTP's intrinsic fluorescence to determine its binding affinity (K_d) to an enzyme.
1. Principle:
The fluorescence properties of FTP (intensity, emission maximum) can change upon binding to an enzyme. By titrating a fixed concentration of the enzyme with increasing concentrations of FTP and monitoring the change in fluorescence, a binding curve can be generated to calculate the K_d.
2. Materials:
-
Purified enzyme of interest
-
This compound (FTP) solution of known concentration
-
Binding buffer (optimized for enzyme stability and activity)
-
Fluorometer with temperature control
-
Quartz cuvettes
3. Protocol:
-
Instrument Setup:
-
Set the fluorometer to the optimal excitation and emission wavelengths for FTP. Perform a wavelength scan to determine the emission maximum of free FTP and the FTP-enzyme complex.
-
-
Titration:
-
Add a fixed concentration of the enzyme to a cuvette containing the binding buffer. The enzyme concentration should ideally be in the range of the expected K_d.
-
Record the initial fluorescence of the enzyme solution.
-
Make sequential additions of a concentrated FTP stock solution to the cuvette.
-
After each addition, allow the system to equilibrate (typically 2-5 minutes) and record the fluorescence intensity.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution.
-
Plot the change in fluorescence (ΔF) against the total FTP concentration.
-
Fit the data to a suitable binding isotherm equation (e.g., one-site binding model) to determine the K_d.
-
Signaling Pathway for Fluorescence Binding Assay:
Caption: Principle of fluorescence-based binding assay with FTP.
C. Isothermal Titration Calorimetry (ITC)
This protocol outlines the use of ITC to determine the thermodynamic parameters of the enzyme-FTP interaction.
1. Principle:
ITC directly measures the heat released or absorbed during a binding event.[4] Titrating FTP into a solution containing the enzyme allows for the determination of the binding affinity (K_d), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
2. Materials:
-
Isothermal Titration Calorimeter
-
Purified and dialyzed enzyme in ITC buffer
-
Concentrated FTP solution in the same ITC buffer
-
ITC buffer (e.g., phosphate (B84403) or HEPES buffer, degassed)
3. Protocol:
-
Sample Preparation:
-
Dialyze the enzyme extensively against the ITC buffer.
-
Dissolve FTP in the final dialysis buffer to ensure a perfect match.
-
Degas both the enzyme and FTP solutions.
-
-
Instrument Setup:
-
Set the desired experimental temperature.
-
Load the enzyme solution into the sample cell and the FTP solution into the injection syringe.
-
-
Titration:
-
Perform a series of small injections of FTP into the enzyme solution.
-
Allow the system to reach equilibrium after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of FTP to enzyme.
-
Fit the data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine K_d, n, ΔH, and ΔS.
-
Experimental Workflow for Isothermal Titration Calorimetry:
Caption: Workflow for an ITC experiment to study enzyme-FTP interaction.
D. Surface Plasmon Resonance (SPR)
This protocol provides a general method for analyzing enzyme-FTP interactions using SPR.
1. Principle:
SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip.[5] By immobilizing the enzyme on the chip and flowing FTP over the surface, the association and dissociation of the ligand can be monitored in real-time to determine kinetic constants (k_on, k_off) and the dissociation constant (K_d).
2. Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Purified enzyme
-
FTP solution in running buffer
-
Running buffer (e.g., HBS-EP, degassed)
3. Protocol:
-
Enzyme Immobilization:
-
Activate the sensor chip surface (e.g., with EDC/NHS).
-
Inject the enzyme solution over the surface to achieve the desired immobilization level.
-
Deactivate the remaining active groups.
-
-
Binding Analysis:
-
Inject a series of FTP concentrations over the immobilized enzyme surface (and a reference surface).
-
Monitor the change in response units (RU) over time to observe the association phase.
-
Switch to running buffer to monitor the dissociation phase.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software to determine k_on, k_off, and K_d (K_d = k_off / k_on).
-
Logical Relationship in an SPR Experiment:
Caption: Logical flow of an SPR experiment for enzyme-FTP interaction.
IV. Conclusion
This compound is a versatile and powerful tool for the detailed investigation of enzyme-ligand interactions. The methodologies described in these application notes provide a comprehensive framework for characterizing the kinetic and thermodynamic properties of these interactions. By employing a combination of enzyme kinetics, fluorescence spectroscopy, ITC, and SPR, researchers can gain deep insights into the molecular mechanisms of ATP-dependent enzymes, which is crucial for both fundamental biological understanding and for the development of novel therapeutics.
References
- 1. Formycin 5'-triphosphate, a fluorescent analog of ATP, as a substrate for adenylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formycin 5'-triphosphate, a fluorescent analog of ATP, as a substrate for adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 4. Inhibition of kinesin motility by ADP and phosphate supports a hand-over-hand mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. courses.washington.edu [courses.washington.edu]
Application Notes and Protocols for High-Throughput Screening of Enzyme Inhibitors Using Formycin Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formycin triphosphate (FTP) is a fluorescent analog of adenosine (B11128) triphosphate (ATP) that serves as a valuable tool in high-throughput screening (HTS) for enzyme inhibitors. Its intrinsic fluorescence provides a direct readout for enzymatic activity, eliminating the need for radioactive isotopes or coupled enzymatic assays. This makes FTP-based assays safer, more cost-effective, and readily adaptable to automated HTS platforms. FTP is a substrate for a variety of ATP-utilizing enzymes, including kinases, helicases, and polymerases, making it a versatile reagent for drug discovery efforts targeting these enzyme classes.
These application notes provide detailed protocols for utilizing FTP in HTS campaigns to identify inhibitors of two major classes of enzymes: DNA/RNA helicases and RNA polymerases. The protocols are designed for fluorescence polarization (FP) and Förster resonance energy transfer (FRET) assay formats, which are robust and widely used techniques in HTS.
Key Advantages of this compound in HTS
-
Intrinsic Fluorescence: Eliminates the need for secondary detection reagents or radioactive materials.
-
ATP Analog: Acts as a substrate for a broad range of ATP-dependent enzymes.
-
Homogeneous Assay Format: "Mix-and-read" protocols simplify automation and reduce assay time.
-
High Signal-to-Background Ratio: Enables sensitive detection of enzyme activity and inhibition.
-
Compatibility with Multiple Detection Modes: Can be used in fluorescence intensity, fluorescence polarization, and FRET-based assays.
Application 1: High-Throughput Screening for Helicase Inhibitors using a this compound-Based Fluorescence Polarization Assay
Enzyme Class Profile: DNA/RNA Helicases
Helicases are motor proteins that unwind nucleic acid duplexes in an ATP-dependent manner. They are essential for DNA replication, repair, recombination, and transcription, as well as RNA metabolism. Dysregulation of helicase activity is associated with various diseases, including cancer and viral infections, making them attractive targets for therapeutic intervention.
Assay Principle
This assay is based on the change in fluorescence polarization (FP) of a fluorescently labeled single-stranded DNA (ssDNA) or RNA (ssRNA) probe. The small, fluorescently labeled probe tumbles rapidly in solution, resulting in a low FP signal. Upon binding to a larger helicase enzyme, the tumbling rate of the probe slows down significantly, leading to an increase in the FP signal. In the presence of FTP, the helicase unwinds a duplex substrate, releasing the fluorescent probe and causing a decrease in the FP signal. Inhibitors of the helicase's ATPase or unwinding activity will prevent this decrease, allowing for their identification.
Experimental Workflow
Detailed Protocol: Helicase FP Assay
Materials:
-
Purified helicase enzyme
-
Fluorescently labeled DNA or RNA duplex substrate (e.g., with a 3'-FAM label on one strand and a 5'-overhang for helicase loading)
-
This compound (FTP) solution
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% (v/v) Tween-20
-
Test compounds dissolved in DMSO
-
Known helicase inhibitor (positive control)
-
384-well, low-volume, black, flat-bottom microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating: Dispense 100 nL of test compounds, positive control, or DMSO (negative control) into the wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of helicase solution in assay buffer to each well. The optimal enzyme concentration should be determined empirically to achieve a robust signal window.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the unwinding reaction by adding 10 µL of a pre-warmed solution containing the fluorescent duplex substrate and FTP in assay buffer. Final concentrations should be optimized, but typical starting points are 10 nM substrate and 100 µM FTP.
-
Reaction Incubation: Incubate the plate at the optimal temperature for the helicase (e.g., 37°C) for 30-60 minutes.
-
Detection: Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters for the fluorophore used (e.g., 485 nm excitation and 520 nm emission for FAM).
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (FP_compound - FP_min) / (FP_max - FP_min)
-
FP_compound: FP signal in the presence of the test compound.
-
FP_min: Average FP signal of the negative control (DMSO, full unwinding).
-
FP_max: Average FP signal of the positive control (known inhibitor, no unwinding).
-
-
Compounds showing significant inhibition (e.g., >50%) are selected as "hits".
-
Determine the half-maximal inhibitory concentration (IC₅₀) for hit compounds by performing dose-response experiments.
Quantitative Data Summary (Illustrative)
The following table provides an example of how to present quantitative data from a helicase inhibitor screen. The IC₅₀ values are hypothetical and would be determined experimentally.
| Compound ID | Target Helicase | Assay Format | FTP Concentration (µM) | IC₅₀ (µM) |
| Cmpd-001 | HCV NS3 Helicase | FP | 100 | 5.2 |
| Cmpd-002 | Human BLM Helicase | FP | 100 | 12.8 |
| Cmpd-003 | E. coli UvrD Helicase | FP | 100 | 25.1 |
| Control Inhibitor | HCV NS3 Helicase | FP | 100 | 0.8 |
Signaling Pathway Visualization
Application 2: High-Throughput Screening for RNA Polymerase Inhibitors using a this compound-Based FRET Assay
Enzyme Class Profile: RNA Polymerases
RNA polymerases are enzymes responsible for synthesizing RNA from a DNA template during the process of transcription. They are fundamental to gene expression and are essential for all forms of life. Bacterial and viral RNA polymerases are distinct from their human counterparts, making them excellent targets for the development of novel antimicrobial and antiviral drugs.
Assay Principle
This assay utilizes Förster Resonance Energy Transfer (FRET) to monitor the synthesis of an RNA product. A short DNA template is designed with a fluorophore (donor) at one end and a quencher at the other. In the absence of transcription, the DNA template exists in a conformation where the donor and quencher are in close proximity, resulting in a low fluorescence signal. The assay includes a primer that is extended by the RNA polymerase using FTP as one of the nucleotide substrates. As the polymerase synthesizes the RNA strand, it displaces the quencher-labeled strand, leading to an increase in the donor's fluorescence. Inhibitors of the RNA polymerase will prevent this increase in fluorescence.
Experimental Workflow
Detailed Protocol: RNA Polymerase FRET Assay
Materials:
-
Purified RNA polymerase enzyme
-
FRET-labeled DNA template/primer duplex (e.g., template with a 3'-quencher and primer with a 5'-fluorophore)
-
This compound (FTP) solution
-
Other required ribonucleoside triphosphates (GTP, CTP, UTP)
-
Transcription Buffer: 40 mM Tris-HCl (pH 8.0), 150 mM KCl, 10 mM MgCl₂, 10 mM DTT
-
Test compounds dissolved in DMSO
-
Known RNA polymerase inhibitor (e.g., Rifampicin for bacterial RNAP) (positive control)
-
384-well, low-volume, black, flat-bottom microplates
-
Microplate reader capable of measuring time-resolved FRET or fluorescence intensity at the donor's emission wavelength.
Procedure:
-
Compound Plating: Dispense 100 nL of test compounds, positive control, or DMSO (negative control) into the wells of a 384-well plate.
-
Enzyme-Template Addition: Add 10 µL of a solution containing the RNA polymerase and the FRET-labeled DNA template/primer duplex in transcription buffer to each well. Optimal concentrations should be determined empirically.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation: Start the transcription reaction by adding 10 µL of a pre-warmed solution containing FTP and the other three NTPs in transcription buffer.
-
Reaction Incubation: Incubate the plate at 37°C for 60-120 minutes.
-
Detection: Measure the fluorescence intensity at the donor's emission wavelength.
Data Analysis:
-
Calculate the percent inhibition for each compound using the formula: % Inhibition = 100 * (1 - (FI_compound - FI_min) / (FI_max - FI_min))
-
FI_compound: Fluorescence intensity in the presence of the test compound.
-
FI_min: Average fluorescence intensity of the negative control (DMSO, full transcription).
-
FI_max: Average fluorescence intensity of the positive control (no enzyme or known inhibitor).
-
-
Select "hits" based on a predefined inhibition threshold.
-
Determine IC₅₀ values for hit compounds through dose-response experiments.
Quantitative Data Summary (Illustrative)
The following table provides an example of how to present quantitative data from an RNA polymerase inhibitor screen. The IC₅₀ values are hypothetical.
| Compound ID | Target RNA Polymerase | Assay Format | FTP Concentration (µM) | IC₅₀ (µM) |
| Cmpd-101 | E. coli RNA Polymerase | FRET | 50 | 8.9 |
| Cmpd-102 | T7 RNA Polymerase | FRET | 50 | 15.3 |
| Cmpd-103 | SARS-CoV-2 RdRp | FRET | 50 | 2.1 |
| Rifampicin | E. coli RNA Polymerase | FRET | 50 | 0.02 |
Signaling Pathway Visualization
Conclusion
This compound offers a powerful and versatile tool for the high-throughput screening of inhibitors against a wide range of ATP-dependent enzymes. The fluorescence-based assays described in these application notes for helicases and RNA polymerases are robust, sensitive, and readily adaptable to automated screening platforms. By providing detailed protocols and data presentation formats, this guide aims to facilitate the discovery of novel enzyme inhibitors for basic research and therapeutic development. Researchers are encouraged to optimize the described conditions for their specific enzyme of interest to achieve the best possible assay performance.
Application Notes and Protocols for Utilizing Formycin Triphosphate in the Study of ATP-Dependent Enzymes
Introduction
Formycin triphosphate (Formycin-TP) is a fluorescent analog of adenosine (B11128) triphosphate (ATP) that serves as a valuable tool for researchers, scientists, and drug development professionals. In Formycin-TP, the C-7 and N-8 atoms of the adenine (B156593) ring are swapped, resulting in a molecule that retains its ability to be recognized and utilized by many ATP-dependent enzymes while possessing intrinsic fluorescence. This fluorescence is environmentally sensitive and often enhanced upon binding to an enzyme's active site, providing a direct, real-time method to study enzyme kinetics and mechanism without the need for radioactive materials. These application notes provide detailed protocols for using Formycin-TP to investigate several classes of ATP-dependent enzymes.
Cyclases: Adenylate and Guanylate Cyclase
Application Note
Formycin-TP is an effective substrate for both adenylate cyclase and guanylate cyclase, allowing for the continuous monitoring of cyclic nucleotide formation. For adenylate cyclase, Formycin-TP is converted to 3',5'-cyclic formycin monophosphate (cFoMP), a fluorescent analog of cAMP. This conversion can be quantified using high-performance liquid chromatography (HPLC) with fluorescence detection, offering a non-radioactive alternative to traditional assays.[1][2] Similarly, Formycin-TP can act as a probe for the ATP-binding site of guanylate cyclase, potentiating its activity and enabling the study of its regulation.[3] The similar kinetic profiles of Formycin-TP and ATP with these enzymes make it a reliable surrogate for mechanistic studies.[2]
Quantitative Data: Cyclase Kinetics with Formycin-TP
| Enzyme | Organism/Tissue | Ligand | Parameter | Value | Reference |
| Adenylate Cyclase | Rat Osteosarcoma | Formycin-TP | Apparent Km | 220 µM | [2] |
| Adenylate Cyclase | Rat Osteosarcoma | ATP | Apparent Km | 220 µM | [2] |
| Adenylate Cyclase | Rat Osteosarcoma | Formycin-TP | Vmax | 120 pmol/min/mg | [2] |
| Adenylate Cyclase | Rat Osteosarcoma | ATP | Vmax | 120 pmol/min/mg | [2] |
| Guanylate Cyclase | Rat Lung Membranes | Formycin-TP | EC50 (ANF-stimulated) | ~90 µM | [3] |
| Guanylate Cyclase | Rat Lung Membranes | Formycin-TP | IC50 (vs. ATP) | ~100 µM | [3] |
Signaling Pathway: G-Protein Coupled Receptor (GPCR) Activation of Adenylate Cyclase
Experimental Protocol: HPLC-Based Adenylate Cyclase Assay
This protocol is adapted from the methods used to study adenylate cyclase from rat osteosarcoma cells.[2]
1. Materials:
-
Purified membrane fraction containing adenylate cyclase
-
This compound (Formycin-TP), sodium salt
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 20 mM creatine (B1669601) phosphate (B84403), 50 µg/mL creatine kinase
-
Stop Solution: 2% Sodium Dodecyl Sulfate (SDS)
-
HPLC system with a reverse-phase C18 column and a fluorescence detector
-
Mobile Phase: 0.1 M potassium phosphate (pH 5.5) with 10% (v/v) methanol
2. Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube by combining the membrane preparation (50-100 µg of protein) with the Assay Buffer.
-
Pre-incubate the mixture for 2 minutes at 30°C.
-
Initiate the reaction by adding Formycin-TP to a final concentration of 200-250 µM. For kinetic analysis, vary the concentration of Formycin-TP (e.g., 0-1000 µM).
-
Incubate the reaction at 30°C for 10-15 minutes. The reaction time should be within the linear range of product formation.
-
Terminate the reaction by adding an equal volume of Stop Solution and heating at 100°C for 3 minutes.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
Inject an appropriate volume (e.g., 20 µL) onto the C18 column.
-
Elute the sample isocratically with the Mobile Phase.
-
Monitor the fluorescence of the eluate. The excitation and emission wavelengths for cFoMP should be determined empirically but are typically in the range of 295-305 nm for excitation and 340-350 nm for emission.
-
Quantify the amount of cFoMP produced by comparing the peak area to a standard curve generated with known concentrations of cFoMP.
-
Calculate the specific activity of the enzyme in pmol of cFoMP formed per minute per mg of protein.
Myosin ATPase
Application Note
Formycin-TP is a valuable fluorescent probe for studying the kinetics of myosin ATPase. The fluorescence of formycin nucleotides is sensitive to conformational changes that occur during the ATPase cycle, including substrate binding, hydrolysis, and product release. This allows for the direct measurement of kinetic rate constants for steps that are otherwise optically silent. For instance, studies with scallop heavy meromyosin have used Formycin-TP to resolve the rate of phosphate and formycin diphosphate (B83284) (FDP) release, revealing regulatory mechanisms by Ca²⁺.
Quantitative Data: Myosin ATPase Kinetics with Formycin-TP
| Enzyme | Organism/Source | Ligand | Parameter | Value | Reference |
| Heavy Meromyosin | Scallop | Formycin-TP | Pi release rate (-Ca²⁺) | 0.002 s⁻¹ | |
| Heavy Meromyosin | Scallop | Formycin-TP | Pi release rate (+Ca²⁺) | ~0.1 s⁻¹ (50-fold activation) | |
| Heavy Meromyosin | Scallop | Formycin-TP | FDP release rate (-Ca²⁺) | 0.008 s⁻¹ | |
| Heavy Meromyosin | Scallop | Formycin-TP | FDP release rate (+Ca²⁺) | 5 s⁻¹ |
Experimental Workflow: Stopped-Flow Fluorescence Kinetics
Experimental Protocol: Monitoring Myosin ATPase Cycle with Stopped-Flow Fluorimetry
This protocol is based on general methods for studying myosin kinetics using fluorescent nucleotide analogs.
1. Materials:
-
Purified myosin or a subfragment (e.g., heavy meromyosin, S1)
-
Formycin-TP
-
Stopped-flow fluorometer
-
Assay Buffer: 20 mM MOPS (pH 7.0), 25 mM KCl, 5 mM MgCl₂, 1 mM DTT
-
(Optional) F-actin for studying actin-activated ATPase activity
2. Procedure:
-
Preparation: Prepare stock solutions of myosin and Formycin-TP in Assay Buffer. All solutions should be filtered and degassed. The final concentration of myosin in the observation cell is typically 1-2 µM.
-
Instrument Setup: Set up the stopped-flow fluorometer. The excitation wavelength for formycin nucleotides is typically around 295 nm. Use a long-pass filter (e.g., >340 nm) to collect the emission fluorescence.
-
Loading Syringes: Load one syringe with the myosin solution and the other with the Formycin-TP solution (at 2x the desired final concentration).
-
Measurement of Binding and Hydrolysis:
-
Rapidly mix the contents of the two syringes.
-
The binding of Formycin-TP to myosin often results in a rapid increase in fluorescence. This can be fitted to a single or double exponential function to determine the observed rate constant(s) for binding and subsequent conformational changes.
-
The hydrolysis step may be associated with a further change in fluorescence.
-
-
Measurement of Product Release:
-
To measure the rate of FDP release, pre-incubate myosin with a stoichiometric amount of Formycin-TP to form the M-FDP-Pᵢ complex.
-
Load this complex into one syringe and a solution containing a large excess of unlabeled ATP into the other syringe (a "chase" experiment).
-
Rapidly mix the solutions. The displacement of the fluorescent FDP by non-fluorescent ATP will result in a decrease in fluorescence. The rate of this decrease corresponds to the rate of FDP release.
-
-
Data Analysis: Fit the fluorescence change over time to appropriate exponential equations to extract the observed rate constants (kobs) for the different steps of the ATPase cycle.
Protein Kinases
Application Note
While specific kinetic data for Formycin-TP with a wide range of protein kinases is not extensively published, its structural similarity to ATP suggests it can serve as a substrate. The transfer of the γ-phosphate from Formycin-TP to a substrate peptide or protein can be monitored using several methods. The intrinsic fluorescence of Formycin-TP and its product, Formycin-DP, can be leveraged in continuous assays. Changes in fluorescence polarization upon binding to the kinase active site or changes in the fluorescence signal upon conversion to FDP can provide real-time kinetic data. This approach avoids the use of radioactivity and can be adapted for high-throughput screening of kinase inhibitors.
Quantitative Data: Protein Kinase Kinetics with Formycin-TP
| Enzyme | Organism/Source | Ligand | Parameter | Value | Reference |
| Protein Kinase (Generic) | N/A | Formycin-TP | Km, Vmax | To be determined | N/A |
Conceptual Workflow: Kinase Activity Assay
Experimental Protocol: Continuous Fluorescence-Based Kinase Assay
This is a general protocol that can be adapted for specific protein kinases.
1. Materials:
-
Purified protein kinase
-
Specific substrate peptide or protein
-
Formycin-TP
-
Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT
-
Fluorescence microplate reader
2. Procedure:
-
Determine Optimal Wavelengths: First, determine the excitation and emission spectra of Formycin-TP and Formycin-DP in the Kinase Reaction Buffer to find the wavelengths that give the maximal difference in fluorescence signal upon hydrolysis. Typically, excitation is near 295 nm and emission is near 340 nm.
-
Assay Setup: In a 96-well or 384-well microplate, add the Kinase Reaction Buffer, a fixed concentration of the substrate peptide (typically at or above its Km), and the protein kinase.
-
Initiate Reaction: Start the reaction by adding varying concentrations of Formycin-TP to the wells. Include a "no enzyme" control for each Formycin-TP concentration to measure background hydrolysis.
-
Continuous Monitoring: Immediately place the plate in a pre-warmed (e.g., 30°C) fluorescence plate reader. Monitor the change in fluorescence intensity over time (e.g., every 30 seconds for 30-60 minutes). The rate of reaction is the initial linear slope of the fluorescence change versus time plot.
-
Data Analysis:
-
Subtract the background rate (from "no enzyme" controls) from the observed rates.
-
Convert the change in fluorescence units per minute to the rate of product formation (µM/min) using a standard curve generated by titrating Formycin-DP into a solution of unhydrolyzed Formycin-TP.
-
Plot the initial reaction rates against the concentration of Formycin-TP.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax for Formycin-TP.
-
DNA and RNA Polymerases & Helicases
Application Note
Formycin-TP can be incorporated into polynucleotide chains by DNA and RNA polymerases, making it a useful tool for studying the mechanism of nucleic acid synthesis.[4][5] For DNA helicases, which unwind duplex DNA coupled to ATP hydrolysis, Formycin-TP can serve as the energy source. The fluorescence of Formycin-TP can be used to monitor helicase activity in real-time. For example, a stopped-flow fluorescence assay can be designed where the binding of the helicase to DNA in the presence of Formycin-TP leads to a change in fluorescence, and the subsequent hydrolysis during unwinding can be tracked. This provides a powerful method to dissect the kinetic steps of DNA unwinding.
Quantitative Data: Polymerase & Helicase Kinetics with Formycin-TP
Similar to protein kinases, detailed kinetic parameters for Formycin-TP with most polymerases and helicases are not widely published. Researchers should determine these values experimentally.
| Enzyme | Organism/Source | Ligand | Parameter | Value | Reference |
| DNA/RNA Polymerase | N/A | Formycin-TP | Km, kpol | To be determined | N/A |
| DNA Helicase | N/A | Formycin-TP | Km (ATPase), kcat (ATPase), kunwinding | To be determined | N/A |
Experimental Workflow: DNA Helicase Unwinding Assay
Experimental Protocol: Real-Time Fluorescence Helicase Assay
This protocol describes a continuous assay to monitor the ATPase activity of a helicase, which is coupled to its unwinding function.
1. Materials:
-
Purified DNA helicase
-
Single-stranded DNA (ssDNA) effector (e.g., poly(dT))
-
Formycin-TP
-
Helicase Reaction Buffer: 25 mM Tris-acetate (pH 7.5), 20 mM NaCl, 5 mM Mg(OAc)₂, 1 mM DTT
-
Fluorescence Spectrophotometer or Plate Reader
2. Procedure:
-
Assay Setup: In a quartz cuvette or microplate well, add the Helicase Reaction Buffer and the ssDNA effector (e.g., 5-10 µM).
-
Add Enzyme: Add the helicase to the cuvette to a final concentration in the nanomolar range (e.g., 50 nM). Allow it to equilibrate and bind to the ssDNA for 2-3 minutes.
-
Measure Baseline Fluorescence: Record the baseline fluorescence of the helicase-ssDNA complex with Formycin-TP (before hydrolysis is initiated). The binding of the helicase to Formycin-TP in the active site may cause an initial fluorescence change.
-
Initiate Hydrolysis: Start the reaction by adding Formycin-TP to the cuvette. Use a range of concentrations to determine kinetic parameters.
-
Monitor Fluorescence Change: Continuously record the fluorescence emission (e.g., at 340 nm) after excitation (e.g., at 295 nm). The hydrolysis of Formycin-TP to Formycin-DP and Pᵢ will likely result in a change in the fluorescence signal as the nucleotide is turned over in the active site.
-
Data Analysis:
-
The initial rate of the reaction is determined from the slope of the linear phase of the fluorescence change versus time plot.
-
Convert the fluorescence change rate to the rate of ATP hydrolysis using a standard curve, as described in the kinase protocol.
-
Plot the hydrolysis rate versus Formycin-TP concentration and fit to the Michaelis-Menten equation to determine the Km and kcat for the helicase's ATPase activity.
-
Disclaimer: The provided protocols are intended as a guide. Optimal conditions, including buffer composition, enzyme and substrate concentrations, and reaction times, should be determined empirically for each specific enzyme and experimental setup. The fluorescence properties of Formycin-TP can be influenced by the local environment, and it is recommended to experimentally verify the optimal excitation and emission wavelengths for each application.
References
- 1. Kinetic Characterization of the ATPase and Actin-activated ATPase Activities of Acanthamoeba castellanii Myosin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formycin 5'-triphosphate, a fluorescent analog of ATP, as a substrate for adenylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formycin triphosphate_TargetMol [targetmol.com]
- 4. rsc.org [rsc.org]
- 5. Synthesis of this compound and its incorpoartion into ribopolynucleotide by DNA-dependent RNA polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Formycin Triphosphate as a Competitive Inhibitor in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formycin triphosphate (FTP) is a structural analog of adenosine (B11128) triphosphate (ATP) that serves as a valuable tool in enzyme kinetics and drug discovery. Its fluorescent properties and ability to compete with ATP for the active site of various enzymes make it a powerful probe for studying enzyme mechanisms and for screening potential inhibitors. These application notes provide detailed protocols for utilizing FTP as a competitive inhibitor in enzyme assays, with a focus on RNA polymerases and protein kinases.
Principle of Competitive Inhibition by this compound
This compound mimics the structure of ATP, allowing it to bind to the ATP-binding site of enzymes. However, due to structural differences, it can inhibit the catalytic activity of the enzyme. This inhibition is competitive, meaning that FTP and ATP directly compete for the same binding site on the enzyme. The extent of inhibition by FTP is dependent on the relative concentrations of both FTP and the natural substrate, ATP. This relationship can be leveraged to determine the inhibitor's binding affinity (Ki) and to screen for other potential inhibitors.
Applications
-
Enzyme Mechanism Studies: Elucidate the role of ATP binding and hydrolysis in the catalytic cycle of enzymes like RNA polymerases and kinases.
-
High-Throughput Screening (HTS): Develop assays to screen for novel competitive inhibitors of ATP-dependent enzymes.
-
Fluorescence-Based Assays: Utilize the intrinsic fluorescence of FTP to monitor binding events in real-time without the need for radioactive labels.
Quantitative Data for this compound Inhibition
The following tables summarize the known quantitative data for the interaction of this compound with specific enzymes. This data is crucial for designing effective inhibition assays.
| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg) | Citation |
| Adenylate Cyclase | ATP | 220 | 120 | [1] |
| Adenylate Cyclase | FTP | 220 | 120 | [1] |
| Representative Data | ||||
| T7 RNA Polymerase | ATP | 50 | N/A |
Table 1: Michaelis-Menten Constants for ATP and FTP. "N/A" indicates that the data was not available in the cited sources. The data for T7 RNA polymerase is representative and included for illustrative purposes in assay design.
| Enzyme | Inhibitor | IC50 (µM) | Ki (µM) | Citation |
| Guanylate Cyclase | FTP | ~100 | N/A | |
| Representative Data | ||||
| T7 RNA Polymerase | FTP | N/A | 28 | [2] |
| Protein Kinase A | FTP | N/A | 150 |
Table 2: Inhibition Constants for this compound. "N/A" indicates that the data was not available in the cited sources. The Ki value for T7 RNA Polymerase is for a related competitive inhibitor and is included as a representative value. The Ki for Protein Kinase A is a hypothetical value for illustrative purposes.
Experimental Protocols
Protocol 1: Competitive Inhibition of T7 RNA Polymerase by this compound
This protocol describes an in vitro transcription assay to determine the inhibitory effect of FTP on T7 RNA polymerase activity.
Materials:
-
T7 RNA Polymerase
-
Linear DNA template with a T7 promoter
-
ATP, GTP, CTP, UTP solutions (high purity)
-
This compound (FTP) solution
-
Transcription Buffer (40 mM Tris-HCl pH 7.9, 6 mM MgCl2, 2 mM spermidine, 10 mM NaCl)
-
Dithiothreitol (DTT)
-
RNase Inhibitor
-
[α-³²P]UTP (for radiolabeling) or a fluorescent RNA dye
-
Stop Solution (e.g., formamide (B127407) with EDTA)
-
Denaturing polyacrylamide gel
-
Phosphorimager or fluorescence scanner
Procedure:
-
Reaction Setup: Prepare a master mix containing transcription buffer, DTT, RNase inhibitor, GTP, CTP, and [α-³²P]UTP (or fluorescent dye).
-
Inhibitor and Substrate Preparation: In separate tubes, prepare serial dilutions of FTP. For each FTP concentration, also prepare a set of reactions with varying concentrations of ATP. A control reaction with no FTP should be included.
-
Initiation of Transcription: To each reaction tube, add the DNA template and T7 RNA polymerase.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reactions by adding the stop solution.
-
Analysis: Separate the RNA transcripts by denaturing polyacrylamide gel electrophoresis.
-
Quantification: Visualize and quantify the amount of transcript produced in each reaction using a phosphorimager or fluorescence scanner.
-
Data Analysis: Plot the reaction velocity (amount of transcript per unit time) against the ATP concentration for each FTP concentration. Determine the apparent Km and Vmax values. A Lineweaver-Burk or Michaelis-Menten plot can be used to determine the Ki of FTP.
Protocol 2: Competitive Inhibition of Protein Kinase A by this compound
This protocol outlines a kinase activity assay to measure the competitive inhibition of Protein Kinase A (PKA) by FTP.
Materials:
-
Purified Protein Kinase A (catalytic subunit)
-
PKA substrate peptide (e.g., Kemptide)
-
ATP solution
-
This compound (FTP) solution
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP or a commercial non-radioactive kinase assay kit (e.g., ADP-Glo™)
-
Stop Solution (e.g., phosphoric acid for radiometric assay)
-
Phosphocellulose paper or other capture method for radiometric assay
-
Scintillation counter or luminometer
Procedure:
-
Reaction Setup: Prepare a master mix containing the kinase assay buffer and the PKA substrate peptide.
-
Inhibitor and Substrate Preparation: In a multi-well plate, add varying concentrations of FTP. To each well, add a fixed concentration of ATP, or for determining the mechanism of inhibition, vary the ATP concentration. Include control wells with no FTP.
-
Initiation of Reaction: Add PKA to each well to start the kinase reaction. If using a radiometric assay, include [γ-³²P]ATP in the ATP solution.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding the appropriate stop solution.
-
Detection:
-
Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence Assay (ADP-Glo™): Follow the manufacturer's protocol to measure the amount of ADP produced, which corresponds to kinase activity.
-
-
Data Analysis: Calculate the percentage of inhibition for each FTP concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the FTP concentration. To determine the Ki, perform the assay with multiple ATP concentrations and analyze the data using the Cheng-Prusoff equation.[3]
Visualizations
Caption: Mechanism of competitive inhibition of an enzyme by FTP.
Caption: Role of Adenylate Cyclase in the cAMP signaling pathway and its inhibition by FTP.
Caption: General experimental workflow for an enzyme inhibition assay using FTP.
References
- 1. Formycin 5'-triphosphate, a fluorescent analog of ATP, as a substrate for adenylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shop.carnabio.com [shop.carnabio.com]
Application Notes and Protocols for Labeling Nucleic Acids with Formycin Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific labeling of nucleic acids with fluorescent probes is a cornerstone of modern molecular biology and drug development. It enables the visualization and quantification of DNA and RNA, and facilitates the study of their structure, function, and interactions with other molecules. Formycin triphosphate (Fo-TP), a fluorescent analog of adenosine (B11128) triphosphate (ATP), serves as a valuable tool for introducing a fluorescent reporter into RNA molecules.[1] This document provides detailed application notes and protocols for the enzymatic incorporation of this compound into RNA and the subsequent detection of the labeled nucleic acids.
Formycin is a C-nucleoside antibiotic that exhibits interesting antiviral, antibiotic, and anti-parasitic properties. Its incorporation into RNA is thought to be a key mechanism of its biological activity. Beyond its therapeutic potential, the inherent fluorescence of formycin makes it a useful probe for studying nucleic acid biochemistry.
Principle of the Method
The labeling strategy relies on the ability of RNA polymerases, such as T7 RNA polymerase, to utilize this compound as a substrate in place of ATP during in vitro transcription. T7 RNA polymerase is known to have a broad substrate tolerance, allowing for the incorporation of various modified nucleotides. Once incorporated into the RNA transcript, the formycin residues impart fluorescence to the nucleic acid, which can then be detected and quantified using standard fluorescence spectroscopy techniques.
Applications
The ability to label RNA with formycin opens up a range of applications in research and drug development:
-
Studying RNA Structure and Conformation: The fluorescence of formycin is sensitive to its local environment. Changes in RNA conformation, such as during folding or binding to other molecules, can lead to alterations in the fluorescence signal, providing insights into these dynamic processes.
-
Analyzing RNA-Protein Interactions: The binding of proteins to formycin-labeled RNA can be monitored by changes in fluorescence intensity or polarization.
-
High-Throughput Screening: Fluorescently labeled RNAs are amenable to high-throughput screening assays for the discovery of small molecules that bind to and modulate the function of specific RNA targets.
-
Nuclease Protection Assays: The stability of RNA against nuclease degradation can be assessed by monitoring the decrease in fluorescence over time.
Quantitative Data Summary
While specific quantitative data for the incorporation of this compound by T7 RNA polymerase is not extensively documented in publicly available literature, the following table provides a general framework for the types of quantitative parameters that should be determined experimentally. The values for the fluorescent cytidine (B196190) analog, tCTP, are included for illustrative purposes.
| Parameter | This compound (Fo-TP) | tCTP (for comparison) |
| Incorporation Efficiency | To be determined experimentally. | ~2-fold higher catalytic efficiency than CTP. |
| Excitation Maximum (λex) | To be determined experimentally (expected in the UV range). | 357 nm |
| Emission Maximum (λem) | To be determined experimentally (expected in the visible range). | 465 nm |
| Quantum Yield (Φ) | To be determined experimentally. | 0.54 |
| Detection Limit | To be determined experimentally. | Not reported. |
Experimental Protocols
Protocol 1: Enzymatic Incorporation of this compound into RNA via In Vitro Transcription
This protocol is adapted from standard in vitro transcription protocols and should be optimized for the specific RNA sequence and experimental goals.
Materials:
-
Linearized DNA template with a T7 promoter upstream of the sequence of interest
-
T7 RNA Polymerase
-
This compound (Fo-TP)
-
ATP, CTP, GTP, UTP solution (high purity)
-
Transcription Buffer (5X) (e.g., 200 mM Tris-HCl pH 8.0, 30 mM MgCl₂, 10 mM spermidine, 50 mM DTT)
-
RNase Inhibitor
-
Nuclease-free water
-
Purification kit for RNA (e.g., spin column-based)
Procedure:
-
Transcription Reaction Setup:
-
On ice, combine the following components in a nuclease-free microcentrifuge tube. The final volume is typically 20 µL.
-
Nuclease-free water: to final volume
-
5X Transcription Buffer: 4 µL
-
100 mM DTT: 1 µL
-
rNTP mix (10 mM each of CTP, GTP, UTP): 2 µL
-
10 mM ATP: See note on optimization
-
10 mM this compound (Fo-TP): See note on optimization
-
Linearized DNA template (0.5-1 µg): 1 µL
-
RNase Inhibitor (40 U/µL): 1 µL
-
T7 RNA Polymerase (50 U/µL): 1 µL
-
-
Note on Optimization: The ratio of Fo-TP to ATP is critical for achieving the desired labeling density. Start with a molar ratio of 1:4 (Fo-TP:ATP) and optimize as needed. A higher ratio will result in more formycin incorporation but may reduce the overall yield of the transcription reaction. A range of ratios from 1:10 to 1:1 should be tested.
-
-
Incubation:
-
Mix the components gently by pipetting up and down.
-
Incubate the reaction at 37°C for 2 to 4 hours. For shorter transcripts (<300 nucleotides), the incubation time can be extended overnight.
-
-
DNase Treatment:
-
To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture.
-
Incubate at 37°C for 15 minutes.
-
-
Purification of Labeled RNA:
-
Purify the formycin-labeled RNA using a suitable RNA purification kit according to the manufacturer's instructions. This will remove unincorporated nucleotides, enzymes, and salts.
-
Elute the purified RNA in nuclease-free water or a suitable buffer.
-
-
Quantification and Quality Control:
-
Determine the concentration of the labeled RNA using a spectrophotometer (e.g., NanoDrop).
-
Assess the integrity and size of the RNA transcript by running an aliquot on a denaturing polyacrylamide gel. The formycin-labeled RNA can be visualized by UV shadowing.
-
Protocol 2: Detection and Quantification of Formycin-Labeled RNA
This protocol outlines the general procedure for detecting the fluorescence of formycin-labeled RNA. The exact instrument settings will need to be optimized.
Materials:
-
Formycin-labeled RNA (from Protocol 1)
-
Nuclease-free buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Fluorometer or fluorescence plate reader
-
Quartz cuvettes or appropriate microplates
Procedure:
-
Sample Preparation:
-
Dilute the formycin-labeled RNA to a suitable concentration in the nuclease-free buffer. A starting concentration of 1 µM is recommended, but this should be optimized based on signal intensity.
-
Prepare a blank sample containing only the buffer.
-
-
Fluorescence Measurement:
-
Set the excitation and emission wavelengths on the fluorometer. Note: The exact excitation and emission maxima for formycin incorporated into RNA should be determined experimentally. Based on the properties of formycin and other fluorescent nucleoside analogs, a starting point for excitation is in the range of 290-310 nm, and for emission is in the range of 340-400 nm.
-
Measure the fluorescence intensity of the blank and the formycin-labeled RNA samples.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank from the sample readings.
-
To quantify the amount of labeled RNA, a standard curve can be generated using known concentrations of a formycin-labeled RNA standard.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield of labeled RNA | - Suboptimal ratio of Fo-TP to ATP. - Inhibition of T7 RNA polymerase by high concentrations of Fo-TP. - Degradation of RNA. | - Optimize the Fo-TP:ATP ratio. - Ensure all reagents and equipment are RNase-free. - Add RNase inhibitor to the reaction. |
| No or low fluorescence signal | - Inefficient incorporation of Fo-TP. - Incorrect excitation/emission wavelengths. - Low concentration of labeled RNA. | - Verify incorporation by gel electrophoresis. - Perform an excitation and emission scan to determine the optimal wavelengths. - Concentrate the RNA sample. |
| High background fluorescence | - Contamination with unincorporated Fo-TP. | - Ensure thorough purification of the labeled RNA. |
Conclusion
Labeling nucleic acids with this compound provides a powerful and versatile method for studying their biological roles. The protocols outlined in this document offer a starting point for researchers to incorporate this fluorescent analog into their RNA of interest. As with any experimental technique, optimization of the reaction conditions is crucial for achieving the best results. The ability to directly label RNA with a fluorescent probe without the need for post-synthetic modification simplifies experimental workflows and opens up new avenues for investigation in both basic research and drug discovery.
References
Application Notes and Protocols: Formycin Triphosphate in Studying DNA and RNA Polymerase Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Formycin triphosphate (FTP) is a fluorescent analog of adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP), making it a valuable tool for investigating the mechanisms of DNA and RNA polymerases. Its intrinsic fluorescence provides a continuous, real-time signal for monitoring nucleotide incorporation, enzyme kinetics, and conformational changes without the need for radioactive labels. These application notes provide a comprehensive guide to using FTP in polymerase studies, including detailed experimental protocols and data analysis frameworks.
Formycin is a C-nucleoside analog where the nitrogen and carbon atoms at positions 8 and 9 of the purine (B94841) ring are interchanged. This structural difference can influence its interaction with the active sites of polymerases compared to their natural substrates, ATP and GTP. The fluorescence properties of formycin, with excitation and emission maxima at approximately 295 nm and 340 nm respectively, are sensitive to its local environment, often exhibiting changes in intensity and polarization upon binding to proteins and incorporation into nucleic acid lattices.[1]
Section 1: Quantitative Data Summary
While this compound has been utilized in various enzymatic studies, specific kinetic parameters for its interaction with most DNA and RNA polymerases are not extensively documented in publicly available literature. The tables below are provided as templates for researchers to populate with their experimentally determined values, facilitating a systematic comparison of FTP's substrate efficiency with that of natural nucleotides across different polymerases.
Table 1: Steady-State Kinetic Parameters for FTP Incorporation by DNA Polymerases
| DNA Polymerase | Template Base | Substrate | Km (µM) | kcat (s-1) | Vmax (relative to dATP/dGTP) | kcat/Km (µM-1s-1) |
| e.g., Klenow Fragment | T | dATP | [Enter Data] | [Enter Data] | 1.0 | [Enter Data] |
| T | FTP | [Enter Data] | [Enter Data] | [Enter Data] | [Enter Data] | |
| C | dGTP | [Enter Data] | [Enter Data] | 1.0 | [Enter Data] | |
| C | FTP | [Enter Data] | [Enter Data] | [Enter Data] | [Enter Data] | |
| e.g., Taq Polymerase | T | dATP | [Enter Data] | [Enter Data] | 1.0 | [Enter Data] |
| T | FTP | [Enter Data] | [Enter Data] | [Enter Data] | [Enter Data] | |
| C | dGTP | [Enter Data] | [Enter Data] | 1.0 | [Enter Data] | |
| C | FTP | [Enter Data] | [Enter Data] | [Enter Data] | [Enter Data] |
Table 2: Steady-State Kinetic Parameters for FTP Incorporation by RNA Polymerases
| RNA Polymerase | Template Base | Substrate | Km (µM) | kcat (s-1) | Vmax (relative to ATP/GTP) | kcat/Km (µM-1s-1) |
| e.g., T7 RNA Polymerase | T | ATP | [Enter Data] | [Enter Data] | 1.0 | [Enter Data] |
| T | FTP | [Enter Data] | [Enter Data] | [Enter Data] | [Enter Data] | |
| C | GTP | [Enter Data] | [Enter Data] | 1.0 | [Enter Data] | |
| C | FTP | [Enter Data] | [Enter Data] | [Enter Data] | [Enter Data] | |
| e.g., E. coli RNA Polymerase | T | ATP | [Enter Data] | [Enter Data] | 1.0 | [Enter Data] |
| T | FTP | [Enter Data] | [Enter Data] | [Enter Data] | [Enter Data] | |
| C | GTP | [Enter Data] | [Enter Data] | 1.0 | [Enter Data] | |
| C | FTP | [Enter Data] | [Enter Data] | [Enter Data] | [Enter Data] |
Section 2: Experimental Protocols
The following protocols are adapted from established methods for studying polymerase kinetics and can be specifically applied to the use of this compound.
Protocol 2.1: Steady-State Kinetic Analysis of FTP Incorporation
This protocol determines the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for the incorporation of FTP by a DNA or RNA polymerase.
Materials:
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Purified DNA or RNA polymerase
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DNA or RNA template-primer duplex with a known sequence for single nucleotide incorporation
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This compound (FTP) solution of known concentration
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Natural dNTPs/NTPs (dATP, dGTP, ATP, GTP) for comparison
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Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 50 mM NaCl, 1 mM DTT)
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Quenching solution (e.g., 0.5 M EDTA)
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Denaturing polyacrylamide gel (15-20%)
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Fluorescence plate reader or gel imager with appropriate filters for FTP (Excitation: ~295 nm, Emission: ~340 nm) or radiolabel imaging equipment.
Procedure:
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Prepare the Template-Primer: Anneal a fluorescently or radioactively labeled primer to a template strand to create a duplex with a 5' overhang on the template. The first template base downstream of the primer's 3'-end should be the base against which FTP incorporation will be tested (e.g., thymine (B56734) or cytosine).
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Set up Reactions: In a series of microcentrifuge tubes, prepare reaction mixtures containing the polymerase, template-primer duplex, and varying concentrations of FTP. A parallel set of reactions with the corresponding natural nucleotide (dATP/dGTP or ATP/GTP) should be prepared for comparison.
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Initiate the Reaction: Initiate the reaction by adding the polymerase to the reaction mixture. Incubate at the optimal temperature for the polymerase for a time course that ensures the reaction is in the linear range (typically less than 20% of the primer is extended).
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Quench the Reaction: Stop the reactions by adding an equal volume of quenching solution.
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Analyze the Products: Separate the products from the unextended primer using denaturing polyacrylamide gel electrophoresis (PAGE).
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Quantify Product Formation: Quantify the amount of extended primer using a fluorescence gel imager or phosphorimager.
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Data Analysis: Plot the initial velocity of the reaction (rate of product formation) against the FTP concentration. Fit the data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.
Workflow for Steady-State Kinetics:
Caption: Workflow for determining steady-state kinetic parameters of FTP incorporation.
Protocol 2.2: Pre-Steady-State Kinetic (Quench-Flow) Analysis
This protocol measures the rate of single nucleotide incorporation under pre-steady-state conditions to determine the maximal rate of polymerization (kpol) and the apparent dissociation constant (Kd) for FTP.
Materials:
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Rapid quench-flow instrument
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High concentration of purified polymerase
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Labeled template-primer duplex
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FTP and corresponding natural nucleotide solutions
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Reaction and quenching buffers as in Protocol 2.1
Procedure:
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Prepare Reactants: Prepare two syringes for the quench-flow instrument. Syringe 1 contains the polymerase and the labeled template-primer duplex. Syringe 2 contains FTP at various concentrations.
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Perform the Quench-Flow Experiment: The instrument rapidly mixes the contents of the two syringes to initiate the reaction. The reaction is allowed to proceed for a very short time (milliseconds to seconds) before being quenched. Repeat for a range of time points and FTP concentrations.
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Product Analysis: Analyze the quenched reaction products by denaturing PAGE and quantify the amount of extended primer.
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Data Analysis: Plot the product concentration against time for each FTP concentration. The data should fit a burst equation, indicating an initial fast phase (the burst) followed by a slower, steady-state phase. The rate of the burst phase (kobs) is determined for each FTP concentration.
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Determine kpol and Kd: Plot kobs against the FTP concentration. Fit this data to a hyperbolic equation to determine kpol (the maximum observed rate at saturating FTP concentration) and Kd (the FTP concentration at which the rate is half-maximal).
Workflow for Pre-Steady-State Kinetics:
Caption: Workflow for pre-steady-state kinetic analysis of FTP incorporation.
Protocol 2.3: Single-Molecule FRET Assay for Polymerase Dynamics
This protocol uses single-molecule Förster Resonance Energy Transfer (smFRET) to monitor the conformational changes of a polymerase during the binding and incorporation of FTP.
Materials:
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Total Internal Reflection Fluorescence (TIRF) microscope
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Flow cell with a passivated surface (e.g., PEG-biotin)
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Streptavidin
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Biotinylated DNA template-primer duplex labeled with a FRET donor (e.g., Cy3) on the template and a FRET acceptor (e.g., Cy5) on the polymerase
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FTP solution
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Imaging buffer with an oxygen scavenging system
Procedure:
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Prepare the Flow Cell: Assemble and passivate the flow cell to prevent non-specific binding. Immobilize the biotinylated template-primer duplex on the surface via streptavidin.
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Introduce Polymerase and FTP: Introduce the fluorescently labeled polymerase and FTP into the flow cell.
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Data Acquisition: Use the TIRF microscope to excite the donor fluorophore and simultaneously record the fluorescence emission from both the donor and acceptor fluorophores over time.
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Data Analysis: Analyze the fluorescence intensity traces to calculate the FRET efficiency for individual molecules. Changes in FRET efficiency correspond to conformational changes in the polymerase as it binds to the DNA and incorporates FTP.
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Dwell Time Analysis: Analyze the dwell times in different FRET states to extract kinetic information about the conformational transitions.
Logical Relationship for smFRET Analysis:
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Formycin Triphosphate in Kinase Assays
Welcome to the technical support center for optimizing the use of Formycin triphosphate (FTP) in kinase assays. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully employing this fluorescent ATP analog.
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Frequently Asked Questions (FAQs)
Q1: What is this compound (FTP) and why use it in a kinase assay?
A1: this compound is a fluorescent analog of adenosine (B11128) triphosphate (ATP).[1] It can be used as a substrate by many ATP-dependent enzymes, including protein kinases. The primary advantage of using FTP is that its intrinsic fluorescence provides a direct, real-time, and non-radioactive method to monitor kinase activity.[1][2] This is particularly useful for high-throughput screening (HTS) of kinase inhibitors.
Q2: How does FTP's performance as a kinase substrate compare to ATP?
A2: For some enzymes, such as adenylate cyclase, FTP exhibits kinetic parameters (Km and Vmax) that are very similar to those of ATP.[1] This suggests that for many kinases, FTP can be a reliable surrogate for ATP. However, it is crucial to empirically determine the kinetic parameters for your specific kinase of interest, as variations can occur.
Q3: What are the typical excitation and emission wavelengths for FTP?
A3: While the exact wavelengths can be buffer-dependent, Formycin and its derivatives generally have an excitation maximum around 295-300 nm and an emission maximum in the range of 330-340 nm. It is always recommended to determine the optimal excitation and emission spectra in your specific assay buffer.
Q4: Can I use FTP to determine the IC50 of a kinase inhibitor?
A4: Yes, FTP can be used to determine the half-maximal inhibitory concentration (IC50) of kinase inhibitors.[3] However, it is important to note that if the inhibitor is ATP-competitive, the apparent IC50 value will be dependent on the concentration of FTP used in the assay. Therefore, it is critical to use a consistent and well-defined FTP concentration, ideally at or near the Km value for your kinase, to ensure comparable and reproducible IC50 values.
Q5: Is FTP compatible with all kinase assay formats?
A5: FTP is most suitable for fluorescence intensity-based assays where the change in fluorescence upon substrate binding or product formation is monitored. It may not be directly compatible with assay formats that rely on specific antibodies for detection (like some TR-FRET or ELISA-based assays) unless those antibodies have been validated for use with formycin-phosphorylated substrates. It is also not suitable for luminescence-based assays that measure ATP depletion (like Kinase-Glo®), as these assays are specific for ATP.
Troubleshooting Guide
This section addresses common problems encountered when using FTP in kinase assays.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. High concentration of unbound FTP. 2. Autofluorescence from assay components (e.g., buffer, kinase, substrate, or test compounds).[4] 3. Contaminated reagents. | 1. Optimize the FTP concentration; use the lowest concentration that provides a robust signal. 2. Run a "no enzyme" control to determine the background fluorescence from all other components.[5] Subtract this background from your experimental wells. 3. If a test compound is fluorescent, measure its fluorescence independently and subtract it from the assay signal.[4] 4. Ensure all reagents are of high purity and freshly prepared. |
| Low Signal-to-Noise Ratio | 1. Suboptimal FTP concentration. 2. Low kinase activity. 3. Incorrect instrument settings (excitation/emission wavelengths, gain). 4. Inner filter effect at high FTP or compound concentrations.[6][7] | 1. Perform an FTP titration to determine the optimal concentration (see --INVALID-LINK--). 2. Increase the kinase concentration or incubation time. 3. Scan for optimal excitation and emission wavelengths in your assay buffer. Adjust the instrument's gain settings. 4. If the inner filter effect is suspected, reduce the concentration of the fluorescent species or use correction formulas if your instrument software allows.[6][8] |
| Inconsistent or Non-reproducible Results | 1. Variability in FTP concentration between experiments. 2. Degradation of FTP or other reagents. 3. Inconsistent incubation times or temperatures. 4. Pipetting errors. | 1. Use a freshly prepared, accurately quantified stock of FTP for each set of experiments. 2. Aliquot and store FTP and kinase stocks at -80°C to avoid multiple freeze-thaw cycles. 3. Ensure precise control over incubation times and maintain a constant temperature. 4. Use calibrated pipettes and proper pipetting techniques. |
| Calculated Km for FTP is Significantly Different from ATP | 1. The kinase has a genuinely different affinity for FTP. 2. Suboptimal assay conditions (pH, salt concentration, etc.) that differentially affect FTP and ATP binding. | 1. This is not unexpected for some kinases. Use the empirically determined Km for FTP in your subsequent experiments. 2. Review and optimize your assay buffer conditions to ensure they are optimal for kinase activity. |
Troubleshooting Workflow
A logical workflow for troubleshooting common issues in FTP-based kinase assays.
Experimental Protocols
Protocol 1: Determining the Optimal FTP Concentration (Km Determination)
This protocol describes how to determine the Michaelis constant (Km) of your kinase for FTP, which is essential for setting up your kinase assays at an optimal FTP concentration.
Materials:
-
Purified kinase of interest
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Peptide or protein substrate for the kinase
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This compound (FTP) stock solution (e.g., 10 mM)
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Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
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Fluorescence microplate reader
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96- or 384-well black microplates
Procedure:
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Prepare a series of FTP dilutions: Prepare a 2-fold serial dilution of FTP in the kinase assay buffer. A typical concentration range to test would be from 1 mM down to ~1 µM, plus a no-FTP control.
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Set up the kinase reaction: In each well of the microplate, add the kinase and substrate to the final desired concentrations. The kinase concentration should be optimized beforehand to ensure the reaction is in the linear range.
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Initiate the reaction: Add the different concentrations of FTP to the wells to start the kinase reaction.
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Monitor fluorescence over time: Immediately place the plate in a fluorescence microplate reader pre-set to the optimal excitation and emission wavelengths for FTP. Record the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
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Calculate initial reaction velocities: For each FTP concentration, plot fluorescence intensity versus time. The initial reaction velocity (V₀) is the slope of the linear portion of this curve.
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Determine the Km: Plot the initial velocities (V₀) against the corresponding FTP concentrations. Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.
Workflow for determining the Km of a kinase for this compound.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the use of FTP in kinase assays.
Table 1: Comparison of Kinetic Parameters for ATP and FTP with Adenylate Cyclase
| Substrate | Apparent Km (µM) | Vmax (pmol/min/mg) |
| ATP | 220 | 120 |
| FTP | 220 | 120 |
Data from Rossomando et al. (1987). This study demonstrates that for adenylate cyclase, FTP has virtually identical kinetic parameters to ATP, supporting its use as an ATP analog.[1]
Table 2: General Recommendations for Kinase Assay Component Concentrations
| Component | Typical Concentration Range | Key Consideration |
| Kinase | 1 - 100 nM | Titrate to ensure the reaction is in the linear range for the desired assay duration. |
| Peptide Substrate | 1 - 10 x Km | The concentration should be saturating but not so high as to cause substrate inhibition. |
| FTP | 0.5 - 2 x Km | Using FTP at its Km value is often a good starting point for inhibitor studies. |
| Mg²⁺ | 5 - 20 mM | Essential cofactor for most kinases. |
| DMSO | < 1% (v/v) | High concentrations can inhibit kinase activity. Keep consistent across all wells. |
These are general guidelines. Optimal concentrations for each component should be determined empirically for each specific kinase and assay system.
References
- 1. Formycin 5'-triphosphate, a fluorescent analog of ATP, as a substrate for adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. bioscience.co.uk [bioscience.co.uk]
- 6. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. srs.tcu.edu [srs.tcu.edu]
- 8. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Formycin triphosphate under different pH and temperature conditions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Formycin triphosphate (FTP) solutions?
A1: For long-term storage, FTP solutions should be kept at -80°C. Under these conditions, the concentration is expected to remain stable for at least one month, and likely up to a year. For short-term use (up to one week), refrigeration at 4°C is acceptable. Avoid repeated freeze-thaw cycles as this can lead to degradation. Neutral pH (around 7.0) is recommended for stock solutions.[1][2]
Q2: At what pH is this compound most stable?
A2: Based on data for ATP, FTP is expected to be most stable in aqueous solutions with a pH between 6.8 and 7.4.[3] At more extreme pH values (both acidic and alkaline), the rate of hydrolysis to Formycin diphosphate (B83284) (FDP) and subsequently Formycin monophosphate (FMP) increases significantly.
Q3: How does temperature affect the stability of FTP?
A3: The stability of FTP is highly dependent on temperature. At room temperature, degradation is noticeable over several days to weeks. As the temperature increases, the rate of hydrolysis accelerates dramatically. For instance, at elevated temperatures like 80-120°C, the half-life of analogous nucleotide triphosphates can be reduced to mere minutes.[4]
Q4: What are the main degradation products of FTP?
A4: The primary degradation pathway for FTP is hydrolysis of the phosphate (B84403) chain. This results in the sequential formation of Formycin diphosphate (FDP) and then Formycin monophosphate (FMP), with the release of inorganic phosphate (Pi) at each step.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation of FTP in my experiment. | Incorrect pH of the buffer: The solution may be too acidic or too alkaline. | Verify the pH of your experimental buffer and adjust to a range of 6.8-7.4 for maximal stability. |
| High incubation temperature: The experimental temperature may be too high, accelerating hydrolysis. | If possible, lower the incubation temperature. If high temperatures are necessary, minimize the incubation time. | |
| Presence of divalent metal ions: Certain metal ions can catalyze the hydrolysis of the phosphate chain. | If not essential for your experiment, consider adding a chelating agent like EDTA to your buffer to sequester divalent cations. | |
| Bacterial contamination: Microorganisms can enzymatically degrade FTP. | Ensure your solutions are sterile and handle them using aseptic techniques. | |
| Inconsistent experimental results. | Repeated freeze-thaw cycles: This can lead to a gradual decrease in the concentration of active FTP. | Aliquot your FTP stock solution into smaller, single-use volumes to avoid repeated freezing and thawing. |
| Inaccurate initial concentration: The FTP may have degraded during previous storage or handling. | Regularly check the concentration of your FTP stock solution using a reliable method like HPLC. | |
| Unexpected peaks in HPLC analysis. | Degradation of FTP: The additional peaks are likely FDP and FMP. | Refer to the stability data to understand the expected degradation profile under your experimental conditions. Use standards for FDP and FMP to confirm the identity of the peaks. |
Stability of Nucleotide Triphosphates (Data based on ATP)
The following tables summarize the stability of ATP under various pH and temperature conditions. This data can be used as an estimate for the stability of this compound.
Table 1: Effect of Temperature on ATP Half-Life in Deionized Water
| Temperature (°C) | Half-Life (days) |
| 22-25 | 54 |
| 50-55 | 0.5 |
Source: Adapted from studies on ATP thermal decomposition.[1]
Table 2: ATP Hydrolysis Rate Constants at 120°C
| pH | Rate Constant (s⁻¹) | Half-Life |
| 3 | 4.34 x 10⁻³ | ~2.7 minutes |
| 7 | 2.91 x 10⁻³ | ~4.0 minutes |
Source: Adapted from in situ Raman spectroscopy studies on ATP hydrolysis.[4]
Experimental Protocols
Protocol for Assessing FTP Stability by HPLC
This protocol outlines a method to determine the stability of FTP under specific pH and temperature conditions by monitoring its degradation over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound (FTP)
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Buffers of desired pH (e.g., phosphate, Tris)
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Deionized water (HPLC grade)
-
Mobile phase A: 0.1 M Potassium dihydrogen phosphate, pH 6.0
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Mobile phase B: 0.1 M Potassium dihydrogen phosphate, 4 mM Tetrabutylammonium hydrogen sulfate, 20% methanol, pH 6.0
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector (254 nm)
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Temperature-controlled incubator or water bath
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pH meter
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Microcentrifuge tubes
2. Procedure:
-
Sample Preparation:
-
Prepare FTP stock solutions of known concentration in deionized water.
-
Prepare a series of buffers at the desired pH values to be tested.
-
For each condition (pH and temperature), mix the FTP stock solution with the corresponding buffer to achieve the final desired concentration.
-
-
Incubation:
-
Place the prepared FTP solutions in a temperature-controlled incubator or water bath set to the desired temperature.
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At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Immediately stop the degradation reaction by snap-freezing the aliquot in liquid nitrogen or placing it on dry ice. Store at -80°C until HPLC analysis.
-
-
HPLC Analysis:
-
Thaw the samples on ice.
-
If necessary, centrifuge the samples to pellet any precipitates.
-
Equilibrate the C18 HPLC column with the mobile phase.
-
Inject a standard volume of each sample onto the HPLC column.
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Run a gradient elution to separate FTP from its degradation products (FDP and FMP). A typical gradient might be a linear increase in Mobile Phase B.
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Detect the nucleotides by monitoring the absorbance at 254 nm.[5]
-
-
Data Analysis:
-
Identify the peaks corresponding to FTP, FDP, and FMP by comparing their retention times with those of standards.
-
Integrate the peak areas for each component at each time point.
-
Calculate the percentage of FTP remaining at each time point relative to the initial concentration (time 0).
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Plot the percentage of remaining FTP versus time to determine the degradation kinetics.
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Visualizations
Caption: Hydrolysis pathway of this compound (FTP).
Caption: Role of FTP in the Adenylyl Cyclase signaling pathway.[6][7][8]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Determination of the stability of plasma ATP in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Qualitative Measurements of Stability of ATP at Varying pH – ASPIRE [wp.bridgewater.edu]
- 4. dggv.de [dggv.de]
- 5. HPLC Analysis of Nucleotides [protocols.io]
- 6. Formycin 5'-triphosphate, a fluorescent analog of ATP, as a substrate for adenylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Adenylate Cyclase Pathway | Overview, Molecules & Importance | Study.com [study.com]
Potential photobleaching of Formycin triphosphate in fluorescence microscopy.
Welcome to the technical support center for Formycin triphosphate (Formycin-TP) fluorescence microscopy applications. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and mitigate potential issues with photobleaching during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it affect my Formycin-TP signal?
A: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, the Formycin moiety of Formycin-TP.[1][2] When the Formycin molecule is excited by a light source (e.g., a laser), it enters a temporary high-energy excited state. While in this state, it can interact with other molecules, particularly oxygen, leading to chemical modifications that render it permanently unable to fluoresce.[3] This process results in a gradual fading of the fluorescent signal during imaging, which can compromise data quality, especially for quantitative analysis or time-lapse experiments.[4]
Q2: What factors influence the rate of Formycin-TP photobleaching?
A: Several factors can accelerate the rate of photobleaching:
-
High Light Intensity: Using high laser power or intense illumination increases the rate at which Formycin molecules are excited, raising the probability of photochemical damage.[3]
-
Long Exposure Time: The longer the sample is exposed to excitation light, the more photobleaching will occur.[4]
-
Excitation Wavelength: Shorter, higher-energy wavelengths are more likely to cause photodamage.[3]
-
Presence of Oxygen: Molecular oxygen is a primary mediator of photobleaching. Its presence in the imaging medium can lead to the generation of reactive oxygen species (ROS) that readily attack the excited fluorophore.[3][5]
-
Environmental Conditions: The pH and chemical composition of the imaging buffer can also influence the stability of the fluorophore.[3]
Q3: How can I minimize the photobleaching of Formycin-TP in my experiments?
A: Minimizing photobleaching involves a combination of optimizing imaging parameters and sample preparation:
-
Reduce Illumination Intensity: Use the lowest possible laser power or light intensity that provides an adequate signal-to-noise ratio.[2][3] Neutral density filters can be used to attenuate the excitation light.[1]
-
Minimize Exposure Time: Use the shortest possible exposure times for image acquisition. You can often compensate for a lower signal by increasing the detector gain or using camera binning.[1][2]
-
Use Antifade Reagents: Incorporate commercial antifade reagents or oxygen scavenging systems into your mounting or imaging media.[3][4][5] These reagents work by reducing the concentration of molecular oxygen and quenching free radicals.[5][6]
-
Choose Appropriate Filters: Ensure your filter sets are well-matched to the spectral properties of Formycin to maximize signal collection and minimize the need for high excitation power.
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Image a Fresh Field of View: For fixed samples, avoid focusing and setting up the image on the exact area you plan to capture. Focus on an adjacent area and then move to the desired field of view just before acquiring the image.[1][2]
Q4: Are there specific antifade reagents recommended for live-cell imaging with Formycin-TP?
A: Yes, for live-cell imaging, it is crucial to use reagents that are non-toxic and formulated to maintain cell viability. Products like ProLong™ Live Antifade Reagent are designed for this purpose.[7][8][9] These reagents often contain enzymatic oxygen scavenging systems that are not cell-permeant and have minimal impact on intracellular functions.[8][9] Another commonly used cell-permeable antioxidant is Trolox, a derivative of vitamin E.[5]
Quantitative Data Summary
| Parameter | Formycin A | Hypothetical Stable Dye |
| Excitation Maxima (λex) | ~295 nm | ~488 nm |
| Emission Maxima (λem) | ~340 nm | ~520 nm |
| Molar Extinction Coeff. | ~10,000 M⁻¹cm⁻¹ | ~80,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield | Variable (environment-dependent) | > 0.80 |
| Photobleaching Half-Life * | Low (Illustrative) | High (Illustrative) |
| Illustrative value representing the time under continuous illumination for the fluorescence intensity to decrease by 50%. This is highly dependent on experimental conditions. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid signal fading during a single acquisition or time-lapse. | 1. Excitation light intensity is too high.2. Exposure time is too long.3. Oxygen saturation in the imaging medium. | 1. Reduce laser power or use neutral density filters.[1][4]2. Decrease camera exposure time and increase detector gain or binning.[1]3. Use a live-cell compatible antifade reagent (e.g., ProLong Live) or an oxygen-scavenging buffer system.[5][8] |
| Initial signal is bright but disappears after focusing. | 1. Photobleaching is occurring during sample focusing and setup. | 1. Locate the region of interest using transmitted light (e.g., DIC or phase contrast) before switching to fluorescence.2. Focus on a nearby area, then move to the target area immediately before image capture.[1] |
| Low signal-to-noise ratio, tempting you to increase laser power. | 1. Suboptimal detector settings.2. Inefficient filter sets.3. Low concentration of incorporated Formycin-TP. | 1. Increase detector gain or use a more sensitive detector (e.g., an EM-CCD or sCMOS camera).[2]2. Ensure excitation and emission filters are optimized for Formycin's spectral profile.3. Optimize the Formycin-TP labeling protocol to improve incorporation efficiency. |
| High background or autofluorescence obscures the signal. | 1. Intrinsic fluorescence from cells or medium components.[2] | 1. Image an unstained control sample to determine the level of autofluorescence.[2]2. Use spectral unmixing software if available.3. For fixed tissue, consider pre-bleaching autofluorescence with a broad-spectrum light source before labeling.[4][10] |
Experimental Protocols
Protocol for Sample Preparation and Imaging to Minimize Photobleaching
This protocol provides a general framework for live-cell imaging of Formycin-TP.
1. Cell Culture and Labeling: a. Culture cells in a glass-bottom dish or chamber slide suitable for high-resolution microscopy. b. Introduce Formycin-TP into the cell culture medium at the desired concentration and incubate for the time required for incorporation into the target nucleic acids or for binding to the protein of interest. c. Wash the cells gently with fresh, pre-warmed culture medium to remove unincorporated Formycin-TP.
2. Preparation for Imaging: a. Replace the standard culture medium with a CO₂-independent imaging medium (e.g., FluoroBrite™ DMEM) to maintain cell health on the microscope stage. b. If using an antifade reagent for live cells (e.g., ProLong Live), dilute it into the imaging medium according to the manufacturer's instructions and add it to the cells.[8] c. Incubate for the recommended period (e.g., 15-120 minutes) to allow the reagent to take effect.[8] d. Place the sample on the microscope stage, ensuring any environmental chamber is pre-heated to 37°C.
3. Microscope Setup and Image Acquisition: a. Locate Cells: Use transmitted light (e.g., DIC) to find and focus on the cells of interest. This minimizes fluorescent light exposure before acquisition.[1] b. Set Excitation/Emission: Select the appropriate filter cube or laser line for Formycin (Excitation ~295 nm, Emission ~340 nm). c. Minimize Excitation Power: Set the laser power or illumination intensity to the lowest possible level that provides a discernible signal. Start at a very low setting and gradually increase only as needed. d. Optimize Exposure Time: Set the camera exposure time to the minimum value required for a good signal-to-noise ratio. e. Adjust Detector Gain: If the signal is weak, increase the camera gain rather than the excitation power or exposure time. f. Acquire Image: Capture the image or begin the time-lapse series. For time-lapse, use the longest possible interval between frames that still captures the dynamics of the biological process under investigation.
Visualizations
References
- 1. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. ProLong™ Live Antifade Reagent, for live cell imaging 1 mL | Contact Us | Invitrogen™ [thermofisher.com]
- 8. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. 生細胞用のProLong退色防止剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Cost-effective elimination of lipofuscin fluorescence from formalin-fixed brain tissue by white phosphor light emitting diode array - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Incorporation of Formycin Triphosphate into RNA
For researchers, scientists, and drug development professionals utilizing Formycin triphosphate (Fo-TP) as a fluorescent ATP analog in RNA synthesis, encountering suboptimal incorporation can be a significant experimental hurdle. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues and optimize your in vitro transcription (IVT) reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Fo-TP) and why is it used in RNA synthesis?
This compound is a fluorescent analog of adenosine (B11128) triphosphate (ATP) where the nitrogen and carbon at positions 9 and 8 of the adenine (B156593) base are swapped. This change from an N-glycosidic bond to a C-glycosidic bond results in unique fluorescent properties that make it a valuable tool for studying RNA structure, function, and dynamics. When incorporated into an RNA transcript, Formycin can act as a spectroscopic probe to investigate RNA-protein interactions, RNA folding, and enzyme kinetics.
Q2: I am observing significantly lower RNA yield when using Fo-TP compared to ATP. Is this expected?
Yes, it is expected to observe a lower yield of full-length RNA when completely substituting ATP with Fo-TP. Studies have shown that the overall rate of synthesis of RNA containing Formycin by T7 RNA polymerase is approximately one-tenth of the rate observed with ATP.[1] This is a critical factor to consider when planning experiments and quantifying final product.
Q3: My in vitro transcription reaction is producing a high amount of short, prematurely terminated RNA transcripts. What could be the cause?
The incorporation of Formycin monophosphate (FMP) into a growing RNA chain has been shown to increase the likelihood of premature termination of transcription by T7 RNA polymerase.[1] This is a known issue with some modified nucleotides. The troubleshooting section below provides several strategies to mitigate this problem, such as optimizing reaction conditions and nucleotide concentrations.
Q4: Can other RNA polymerases, like SP6 or E. coli RNA polymerase, incorporate Fo-TP?
While T7 RNA polymerase is commonly used, early studies have shown that DNA-dependent RNA polymerases from E. coli can also incorporate this compound into RNA.[2] SP6 RNA polymerase is also known to accept various modified nucleotides, suggesting it may also incorporate Fo-TP, though specific efficiency data is less readily available.[3][4] If you are experiencing persistent issues with T7 RNA polymerase, considering an alternative polymerase could be a valid troubleshooting step.
Troubleshooting Guide
Poor incorporation of Fo-TP into RNA during in vitro transcription can be attributed to several factors, ranging from the inherent properties of the analog to suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Low Yield of Full-Length RNA Transcript
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inherent Lower Efficiency of Fo-TP Incorporation | As mentioned, the incorporation rate of Fo-TP is significantly lower than ATP.[1] Plan your experiments accordingly by starting with a higher amount of DNA template or accepting a lower final yield. Consider partial substitution of ATP with Fo-TP if your experimental design allows, which may improve the overall yield of full-length transcripts. |
| Suboptimal NTP Concentration | While maintaining equimolar concentrations of the four NTPs is a standard starting point, the lower incorporation efficiency of Fo-TP might necessitate optimization. Try titrating the concentration of Fo-TP. In some cases, a slight excess of the modified nucleotide relative to the other NTPs can improve incorporation. However, be aware that a large excess can also be inhibitory. |
| Inappropriate Mg²⁺ Concentration | The concentration of magnesium ions is critical for RNA polymerase activity. The optimal Mg²⁺ concentration is often dependent on the total NTP concentration. If you alter the NTP concentrations, you may need to re-optimize the Mg²⁺ concentration. A good starting point is a Mg²⁺ concentration that is 2-5 mM higher than the total NTP concentration. |
| Reaction Temperature | The standard incubation temperature for T7 RNA polymerase is 37°C. However, for some modified nucleotides, lowering the temperature to 30°C can sometimes improve the yield of full-length transcripts by slowing down the polymerase and potentially reducing premature termination. |
| Poor Quality DNA Template | Contaminants in the DNA template, such as residual phenol, ethanol (B145695), or salts, can inhibit RNA polymerase. Ensure your DNA template is of high purity. It is also crucial that the template is fully linearized to prevent run-on transcription. Verify the integrity and concentration of your linearized template on an agarose (B213101) gel before starting the IVT reaction. |
| RNase Contamination | RNase contamination will degrade your RNA product, leading to low yields. Always use RNase-free water, reagents, and labware. Work in a clean environment and use an RNase inhibitor in your IVT reaction. |
Issue 2: High Proportion of Abortive or Prematurely Terminated Transcripts
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Increased Likelihood of Termination after FMP Incorporation | The polymerase may struggle to efficiently extend the RNA chain after incorporating a Formycin nucleotide.[1] Optimizing the ratio of Fo-TP to ATP (partial substitution) can help reduce the frequency of consecutive Formycin incorporations, which may be a primary cause of termination. |
| Suboptimal Reaction Buffer Conditions | The pH and ionic strength of the reaction buffer can influence polymerase processivity. Ensure your buffer components are at the correct concentration and the pH is optimal for the polymerase being used (typically around pH 7.9 for T7 RNA polymerase). |
| Secondary Structure in the DNA Template or Nascent RNA | Strong secondary structures in the DNA template or the newly synthesized RNA can cause the polymerase to pause or dissociate. If you suspect this, you can try performing the transcription at a slightly higher temperature (e.g., 42°C) if the enzyme is stable, or include additives like betaine (B1666868) or DMSO in the reaction mix to help destabilize secondary structures. |
Quantitative Data Summary
While specific kinetic parameters for Fo-TP with T7 RNA polymerase are not extensively published, the following table summarizes the available quantitative data to help you benchmark your experiments.
| Parameter | ATP | This compound (Fo-TP) | Enzyme | Notes |
| Relative Rate of Full-Length RNA Synthesis | 100% | ~10% | T7 RNA Polymerase | The overall rate of synthesis with Fo-TP is about one-tenth that of ATP.[1] |
| Apparent Km | 220 µM | 220 µM | Adenylate Cyclase | While not an RNA polymerase, this data suggests that the affinity of Fo-TP for an ATP-binding site can be comparable to that of ATP.[5][6] |
| Vmax | 120 pmol/min/mg | Similar to ATP | Adenylate Cyclase | The maximum reaction velocity for Fo-TP was similar to ATP with this enzyme.[5][6] |
Experimental Protocols
Standard In Vitro Transcription (IVT) Protocol with Fo-TP
This protocol is a starting point and should be optimized for your specific template and experimental needs.
1. Reaction Setup:
Assemble the following components on ice in an RNase-free microcentrifuge tube. The final volume is typically 20 µL.
| Component | Final Concentration |
| 5X Transcription Buffer | 1X |
| 100 mM DTT | 10 mM |
| RNase Inhibitor | 1 U/µL |
| Linearized DNA Template | 0.5 - 1.0 µg |
| 10 mM GTP | 2 mM |
| 10 mM CTP | 2 mM |
| 10 mM UTP | 2 mM |
| 10 mM Fo-TP | 2 mM (or desired concentration) |
| T7 RNA Polymerase | 2 U/µL |
| Nuclease-Free Water | to final volume |
2. Incubation:
Mix the components gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube. Incubate at 37°C for 2-4 hours. For problematic templates, consider a lower temperature (e.g., 30°C) for a longer duration (e.g., 4-6 hours).
3. DNase Treatment:
To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15-30 minutes.
4. RNA Purification:
Purify the RNA using a column-based purification kit or phenol:chloroform extraction followed by ethanol precipitation. Resuspend the purified RNA in nuclease-free water.
5. Analysis:
Analyze the integrity and yield of the RNA transcript using denaturing agarose or polyacrylamide gel electrophoresis and quantify using a spectrophotometer or a fluorometer.
Visualizing the Workflow and Rationale
Diagram 1: Troubleshooting Logic for Poor Fo-TP Incorporation
References
- 1. A C-nucleotide base pair: methylpseudouridine-directed incorporation of this compound into RNA catalyzed by T7 RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of this compound and its incorpoartion into ribopolynucleotide by DNA-dependent RNA polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. In vitro RNA synthesis with SP6 RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. mdpi.com [mdpi.com]
Overcoming solubility issues with Formycin triphosphate in aqueous buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Formycin triphosphate (FTP), focusing on overcoming solubility issues in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound (FTP) is a fluorescent analog of adenosine (B11128) triphosphate (ATP). Its inherent fluorescence and ability to act as an ATP analog make it a valuable tool in biochemical and cellular assays. It is commonly used as a substrate for enzymes that utilize ATP, such as adenylate cyclase and guanylate cyclase, to study enzyme kinetics and signaling pathways.
Q2: I'm having trouble dissolving this compound in my aqueous buffer. Why is this happening?
This compound is known to be sparingly soluble in aqueous solutions. Precipitation can occur for several reasons:
-
Concentration: The concentration of FTP may be exceeding its solubility limit in the specific buffer system.
-
pH: The pH of the buffer can influence the ionization state and solubility of FTP.
-
Temperature: Lower temperatures can decrease the solubility of many compounds.
-
Buffer Composition: The type and concentration of salts in the buffer can affect the solubility of FTP. High concentrations of certain salts can lead to "salting out."
Q3: What is the recommended solvent for this compound?
For initial solubilization, dimethyl sulfoxide (B87167) (DMSO) is a recommended solvent for this compound.[1] A concentrated stock solution in DMSO can then be diluted into the desired aqueous buffer.
Q4: At what temperature should I store my this compound solutions?
For short-term storage (days to weeks), solutions can be stored at 0-4°C. For long-term storage (months to years), it is recommended to store solutions at -20°C to minimize degradation.[1]
Troubleshooting Guide: Overcoming Solubility Issues
Problem: My this compound precipitates out of my aqueous buffer upon preparation.
-
Solution 1: Prepare a Concentrated Stock in an Organic Solvent.
-
Dissolve the solid this compound in a small volume of 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex gently until the solid is completely dissolved.
-
Serially dilute the DMSO stock solution into your aqueous experimental buffer to the final desired concentration. The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid affecting the biological system.
-
-
Solution 2: Adjust the pH of the Buffer. The solubility of nucleoside triphosphates can be pH-dependent. While specific data for this compound is limited, for many nucleotide analogs, a slightly alkaline pH (around 7.5-8.5) can improve stability and may enhance solubility. Prepare your buffer and adjust the pH before adding the this compound stock solution.
-
Solution 3: Gentle Warming. Gently warming the solution to room temperature or up to 37°C may help dissolve the compound. However, prolonged exposure to higher temperatures should be avoided to prevent degradation. Do not autoclave solutions containing this compound.
Problem: The solution becomes cloudy or hazy during my experiment.
-
Possible Cause: Temperature Shift. Moving solutions from cold storage to room temperature or incubator temperatures can sometimes cause compounds to precipitate out of a supersaturated solution.
-
Troubleshooting: Equilibrate all solutions to the experimental temperature before mixing.
-
-
Possible Cause: Interaction with Other Reagents. Components in your assay mixture, such as divalent cations (e.g., Mg²⁺, Ca²⁺) or other salts, may be contributing to the precipitation of this compound.
-
Troubleshooting: Prepare the final reaction mixture by adding the this compound stock solution last and with gentle mixing.
-
Quantitative Data Summary
| Enzyme System | Buffer System (Typical) | Typical Working Concentration | Reference |
| Adenylate Cyclase | Tris-HCl based buffers | Apparent Kₘ of 220 µM | --INVALID-LINK-- |
| Guanylate Cyclase | Not specified, likely Tris-HCl or HEPES based buffers | EC₅₀ of ~90 µM | --INVALID-LINK-- |
| CF1 ATPase | Not specified | 5-10 µM | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution of this compound
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Aqueous buffer of choice (e.g., Tris-HCl, HEPES), pre-filtered and degassed.
Procedure:
-
Prepare a Concentrated Stock Solution (10 mM):
-
Weigh out a precise amount of solid this compound (Molecular Weight: 507.18 g/mol ).
-
In a sterile microcentrifuge tube, add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex gently until the solid is completely dissolved. This is your stock solution.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C for long-term storage.
-
-
Prepare the Aqueous Working Solution:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution into the desired aqueous buffer to reach your final experimental concentration (e.g., 100 µM).
-
Ensure the final concentration of DMSO in your assay is below 1%.
-
Mix by gentle pipetting or brief vortexing. The solution should be clear. If precipitation is observed, refer to the troubleshooting guide.
-
Protocol 2: General Adenylate Cyclase Activity Assay using this compound
Materials:
-
Cell membranes or purified adenylate cyclase
-
This compound working solution (prepared as in Protocol 1)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂, and other activators/inhibitors as required)
-
Reaction termination solution (e.g., 0.5 M HCl)
-
Method for detection of cyclic Formycin monophosphate (cFMP) (e.g., HPLC with fluorescence detection or specific antibodies)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the assay buffer, enzyme preparation, and any other required co-factors or test compounds.
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C or 37°C) for a few minutes.
-
-
Initiate the Reaction:
-
Add the this compound working solution to the reaction mixture to initiate the reaction. The final concentration should be in the desired experimental range (e.g., 100-250 µM).
-
-
Incubation:
-
Incubate the reaction for a specific period (e.g., 10-30 minutes) at the chosen temperature. The incubation time should be within the linear range of the reaction.
-
-
Terminate the Reaction:
-
Stop the reaction by adding the termination solution (e.g., HCl).
-
-
Detection of cFMP:
-
Analyze the reaction mixture for the amount of cFMP produced using a suitable detection method.
-
Visualizations
Caption: General experimental workflow for using this compound.
Caption: Adenylate Cyclase signaling pathway with this compound.
Caption: Guanylate Cyclase signaling pathways with this compound.
References
Minimizing background fluorescence in Formycin triphosphate assays.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence in Formycin triphosphate (Formycin-TP) assays, thereby improving assay sensitivity and data quality.
Frequently Asked Questions (FAQs)
Q1: What is Formycin-TP and why is its fluorescence useful in assays?
Formycin is a fluorescent analog of adenosine. Its triphosphate form, Formycin-TP, can often substitute for Adenosine triphosphate (ATP) in enzymatic reactions. The key advantage of Formycin is that its fluorescence properties (quantum yield and lifetime) can change upon binding to a protein or enzyme. This change—either an increase or decrease in fluorescence intensity or a change in fluorescence polarization—can be measured to study enzyme kinetics, determine binding affinities, and screen for inhibitors in high-throughput formats.
Q2: What are the primary sources of high background fluorescence in these assays?
High background fluorescence can originate from several sources, broadly categorized as:
-
Autofluorescence: Intrinsic fluorescence from biological molecules in the sample or assay components. Common culprits include aromatic amino acids (tryptophan, tyrosine), NADH, and flavins.[1][2]
-
Reagent-Based Fluorescence: Contamination of buffers, solvents, or assay reagents with fluorescent impurities. Culture media components like phenol (B47542) red and Fetal Bovine Serum (FBS) are known to increase background signals.[3][4]
-
Assay Plate Fluorescence: The material of the microplate itself can fluoresce. White plates, for instance, have higher autofluorescence compared to black plates.[5]
-
Instrument Noise: Electronic noise from the detector (photomultiplier tube) in the plate reader.
-
Inner Filter Effect (IFE): This phenomenon occurs when a component in the sample absorbs either the excitation light or the emitted fluorescent light, leading to artificially low signal readings and distorted spectra.[6][7][8] It is a significant issue in highly concentrated solutions.[8]
Q3: How do I select the optimal excitation and emission wavelengths for Formycin-TP?
To maximize signal and minimize background, it's crucial to use the optimal wavelengths for Formycin-TP while avoiding the excitation/emission maxima of interfering fluorescent species.
-
Determine Formycin-TP Spectra: First, measure the excitation and emission spectra of your Formycin-TP stock solution in the specific assay buffer you will be using.
-
Identify Autofluorescence Spectra: Run a "blank" sample containing all assay components except Formycin-TP to measure the background autofluorescence spectrum.
-
Optimize Wavelengths: Select an excitation wavelength that is efficiently absorbed by Formycin-TP but minimally excites the background components. Similarly, set the emission wavelength at the peak of Formycin-TP's emission while minimizing the collection of background fluorescence. It's often a trade-off, so empirical testing is necessary.
Q4: Can buffer components contribute to high background?
Yes, buffer components can significantly impact background fluorescence.
-
Intrinsic Fluorescence: Some buffer compounds may be inherently fluorescent.
-
Contaminants: Buffers can be a source of fluorescent contaminants. Always use high-purity reagents (e.g., "fluorescence-free" grade) and ultrapure water.
-
Chemical Interactions: Certain buffer components can interact with Formycin-TP or other assay components, leading to changes in fluorescence. For example, the absence of certain cations like Mg2+ and Ca2+ in buffers can affect the membrane stability of cells, potentially altering fluorescence signals in cell-based assays.[9][10] It is recommended to test different buffer systems (e.g., Phosphate, Tris, HEPES) to find one with the lowest background for your specific assay.[11]
Troubleshooting Guide
This section addresses specific problems you may encounter during your Formycin-TP assays.
Problem 1: High Fluorescence in Blank/Negative Control Wells
| Potential Cause | Recommended Solution |
| Autofluorescence from Assay Components | Identify the source by testing components individually (buffer, enzyme, substrate, etc.). Common sources include NADH, FAD, and aromatic amino acids in proteins.[2] Consider using specialized media for cell-based assays without phenol red or with low levels of FBS.[3][4] |
| Contaminated Reagents or Solvents | Use fresh, high-purity reagents and solvents. Filter-sterilize buffers to remove particulate contaminants. |
| Inappropriate Microplate Type | For fluorescence intensity assays, always use opaque black microplates. Black plates minimize light scatter and background fluorescence from the plate itself.[12][13][14] |
| Instrument Settings Not Optimized | Reduce the detector gain or voltage. Optimize the Z-height (focal height) of the measurement to read from the center of the liquid volume, avoiding the plate bottom. Increase the number of flashes per well to average out noise.[4] |
Problem 2: Poor Signal-to-Background (S/B) Ratio
A low S/B ratio means the specific signal from the assay is difficult to distinguish from the background noise, compromising data quality.[15][16][17]
| Potential Cause | Recommended Solution |
| Suboptimal Wavelengths | Re-evaluate your excitation and emission wavelengths. A small shift can sometimes significantly reduce background without a major loss of specific signal. |
| Inner Filter Effect (IFE) | The IFE occurs when components in the well absorb the excitation or emission light, reducing the detected signal.[18][19] To mitigate this, work with lower concentrations of fluorophores and other absorbing species.[7][8] Ensure the absorbance of your sample at the excitation wavelength is low (typically < 0.1).[8] |
| Low Formycin-TP Concentration | The concentration of Formycin-TP may be too low to generate a robust signal. Titrate the Formycin-TP concentration to find an optimal balance between a strong signal and acceptable background. |
| High Background Fluorescence | Refer to the troubleshooting steps in Problem 1 to identify and reduce the sources of background noise. |
| Enzyme/Protein Concentration Too High | High concentrations of proteins containing tryptophan can cause significant autofluorescence.[2] Titrate the protein concentration to the lowest level that still provides a robust assay window. |
Data Presentation: Comparison of Microplates
Choosing the correct microplate is critical for minimizing background in fluorescence assays.
| Plate Type | Primary Use | Background Fluorescence | Signal Reflection/Quenching | Recommendation for Formycin-TP Assays |
| Opaque Black | Fluorescence Intensity | Lowest | Quenches stray light, reducing crosstalk and background.[5] | Highly Recommended . The black material absorbs scattered light and minimizes plate autofluorescence.[12][13] |
| Opaque White | Luminescence, TRF | High | Maximally reflects light, enhancing weak signals.[5][13] | Not recommended for prompt fluorescence due to high background. |
| Clear | Absorbance, Microscopy | High (from all directions) | High potential for light scatter and crosstalk. | Not recommended. Light can pass through the plate, increasing background. |
| Clear Bottom (Black or White Walls) | Bottom-reading Fluorescence, Cell-based Assays | Low to Medium | Black walls are preferred to reduce crosstalk.[5] | Suitable for bottom-reading instruments , especially in cell-based applications. |
Experimental Protocols
Protocol 1: General Procedure for a Formycin-TP Displacement Assay
This protocol describes a competitive binding assay where a non-fluorescent compound displaces Formycin-TP from an enzyme's active site, leading to a change in fluorescence.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT, pH 7.5) using high-purity water and reagents. Filter the buffer through a 0.22 µm filter.
-
Prepare a concentrated stock of the enzyme of interest in the assay buffer.
-
Prepare a concentrated stock of Formycin-TP in the assay buffer. Determine its precise concentration using UV-Vis spectroscopy.
-
Prepare a dilution series of the unlabeled competitor ligand (e.g., ATP or a test compound).
-
-
Assay Setup:
-
Use a low-volume, black, non-treated polystyrene 384-well microplate.[12]
-
Add 10 µL of assay buffer to all wells.
-
Add 5 µL of the competitor ligand dilution series to the test wells. Add 5 µL of buffer to "no competitor" (positive control) and "no enzyme" (blank) wells.
-
Add 5 µL of the enzyme solution to all wells except the "no enzyme" blanks.
-
Incubate for 15 minutes at room temperature to allow for ligand binding.
-
-
Measurement:
-
Initiate the reaction by adding 5 µL of the Formycin-TP solution to all wells.
-
Incubate for 30-60 minutes at room temperature, protected from light, to reach binding equilibrium.
-
Measure fluorescence intensity on a plate reader using optimized excitation and emission wavelengths for Formycin.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no enzyme" blank wells from all other wells.
-
Plot the fluorescence intensity against the concentration of the competitor ligand.
-
Fit the data to a suitable binding model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
-
Protocol 2: Quality Control Check for Background Fluorescence
This protocol helps systematically identify the source of high background.
-
Plate Setup: Prepare a 96- or 384-well black microplate.[14]
-
Component Addition: Sequentially add assay components to different sets of wells as described in the table below. Use at least triplicate wells for each condition.
| Well Set | Component 1 (e.g., 50 µL) | Component 2 (e.g., 25 µL) | Component 3 (e.g., 25 µL) | Purpose |
| 1 | Assay Buffer Only | - | - | Measures buffer and plate background. |
| 2 | Assay Buffer | Enzyme | - | Measures intrinsic fluorescence of the enzyme. |
| 3 | Assay Buffer | Formycin-TP | - | Measures fluorescence of the probe itself. |
| 4 | Assay Buffer | Enzyme | Formycin-TP | Measures the total assay signal (positive control). |
| 5 | Solvent (e.g., DMSO) | Assay Buffer | - | Measures background from the compound vehicle. |
-
Measurement: Read the plate at the assay's excitation and emission wavelengths.
-
Analysis: Compare the average fluorescence values for each set of wells. A significant increase in fluorescence upon the addition of a specific component identifies it as a major contributor to the background signal.
Visualizations
Caption: Workflow for a Formycin-TP assay highlighting the QC checkpoint.
Caption: Troubleshooting flowchart for high background fluorescence.
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. Autofluorescence - Wikipedia [en.wikipedia.org]
- 3. bmglabtech.com [bmglabtech.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Microplates For Fluorescence Assays | Revvity [revvity.com]
- 6. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 7. srs.tcu.edu [srs.tcu.edu]
- 8. edinst.com [edinst.com]
- 9. Lack of cations in flow cytometry buffers affect fluorescence signals by reducing membrane stability and viability of Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. berthold.com [berthold.com]
- 13. Which microplates are best suited for fluorescence, luminescence and absorbance assays? | AAT Bioquest [aatbio.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. researchgate.net [researchgate.net]
- 17. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 18. v-autos.com [v-autos.com]
- 19. static.horiba.com [static.horiba.com]
How to store Formycin triphosphate to maintain its integrity.
This technical support center provides guidance on the proper storage, handling, and use of Formycin triphosphate (FTP) to ensure its integrity in research applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
For long-term integrity, solid this compound should be stored in a dry, dark environment at -20°C. For short-term use, storage at 0-4°C for a few days to weeks is acceptable.
Q2: How should I prepare and store this compound solutions?
It is recommended to prepare stock solutions of this compound in a buffer appropriate for your experiment, such as Tris-HCl or HEPES. For optimal stability, consider maintaining a slightly alkaline pH, around 8.3, as this has been shown to improve the stability of nucleotide triphosphates in aqueous solutions. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q3: What are the recommended storage conditions for this compound solutions?
For short-term storage (days to weeks), this compound solutions can be kept at 0-4°C. For long-term storage (months to years), it is crucial to store the aliquoted solutions at -20°C or lower.
Q4: Can I repeatedly freeze and thaw my this compound solution?
Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the molecule. It is best practice to aliquot the stock solution into smaller, single-use volumes.
Q5: What are the potential degradation products of this compound?
The primary degradation pathway for nucleotide triphosphates like this compound is hydrolysis of the phosphate (B84403) chain, leading to the formation of Formycin diphosphate (B83284) (FDP) and subsequently Formycin monophosphate (FMP).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected activity in enzymatic assays. | Degradation of this compound due to improper storage. | Ensure that both solid and solution forms of FTP are stored at the correct temperatures and protected from light. Use freshly prepared or properly stored aliquots for each experiment. |
| Verify the pH of your stock solution and experimental buffer. A non-optimal pH can affect both FTP stability and enzyme activity. | ||
| Repeated freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of your FTP stock solution to minimize freeze-thaw cycles. | |
| High background signal in fluorescence-based assays. | Intrinsic fluorescence of this compound. | Perform a control experiment with this compound alone (without the enzyme or other reagents) to determine its baseline fluorescence at the excitation and emission wavelengths of your assay. |
| Contamination of reagents or buffers. | Use high-purity reagents and sterile, nuclease-free water for all solutions. Filter-sterilize buffers if necessary. | |
| Variability between experimental replicates. | Inaccurate pipetting of viscous this compound solutions. | Use calibrated pipettes with appropriate tips. Pipette slowly and ensure complete dispensing of the solution. |
| Inhomogeneous mixing of reagents. | Gently vortex or mix all solutions thoroughly before use and before adding to the reaction mixture. |
Data Presentation
| Temperature | pH | Expected Stability of Nucleotide Triphosphate Solution |
| -20°C | 7.0 - 8.5 | High (Months to years) |
| 4°C | 7.0 - 8.5 | Moderate (Days to weeks) |
| Room Temperature (20-25°C) | 7.0 - 8.5 | Low (Hours to days) |
| Room Temperature (20-25°C) | Acidic (< 6.0) | Very Low (Prone to rapid hydrolysis) |
| Room Temperature (20-25°C) | Alkaline (> 9.0) | Very Low (Prone to rapid degradation) |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution:
-
Materials:
-
This compound (solid)
-
Nuclease-free water
-
1 M Tris-HCl, pH 7.5 (or other suitable buffer)
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound will be provided by the manufacturer).
-
Weigh the solid this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of nuclease-free water to dissolve the solid.
-
Add 1 M Tris-HCl buffer to a final concentration of 50 mM and adjust the final volume with nuclease-free water.
-
Gently vortex to ensure the solution is homogeneous.
-
Verify the pH of the solution and adjust if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, nuclease-free microcentrifuge tubes.
-
Label the tubes clearly with the name of the compound, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term use.
-
Mandatory Visualization
Caption: Workflow for the preparation and storage of this compound solutions.
Optimizing filter sets for detecting Formycin triphosphate fluorescence.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing filter sets for the detection of Formycin triphosphate (FTP) fluorescence. FTP is a fluorescent analog of adenosine (B11128) triphosphate (ATP) and serves as a valuable tool in studying enzyme kinetics and binding assays.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound (FTP)?
A1: this compound, a derivative of the fluorescent nucleoside Formycin, exhibits an excitation maximum at approximately 295 nm and an emission maximum around 340 nm in aqueous solutions. It is important to note that the fluorescence of FTP is highly sensitive to its local environment. Upon binding to an enzyme's active site, a significant increase in fluorescence intensity and a shift in the emission wavelength may occur.
Q2: Which type of light source is recommended for exciting FTP?
A2: Due to its excitation peak in the ultraviolet (UV) range, a high-pressure mercury arc-discharge lamp or a xenon arc lamp is recommended. These sources provide strong illumination in the 290-300 nm range required to efficiently excite FTP. More modern systems may utilize UV LEDs or laser-based light sources tuned to the specific excitation wavelength.
Q3: Can I use a standard DAPI filter set for FTP detection?
A3: While a standard DAPI filter set operates in a similar spectral region, it is not optimal for FTP. A typical DAPI set has an excitation filter around 350-380 nm, which is significantly longer than the excitation maximum of FTP (~295 nm). Using a DAPI filter will result in suboptimal excitation and a consequently weak fluorescence signal. A filter set specifically designed for UV excitation is necessary.[1][2]
Q4: How does the local environment affect FTP fluorescence?
A4: The quantum yield of FTP fluorescence is known to be sensitive to environmental factors such as solvent polarity, pH, and binding to macromolecules.[3][4][5] This property is advantageous as it can be used to probe changes in the local environment, such as when FTP binds to an enzyme. This binding event often leads to an enhancement of the fluorescence signal.
Q5: What causes photobleaching of my FTP sample, and how can I minimize it?
A5: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[6][7] To minimize photobleaching of FTP, you should:
-
Reduce the intensity of the excitation light to the lowest level that provides a detectable signal.
-
Minimize the duration of exposure to the excitation light.
-
Use an anti-fade mounting medium if applicable to your sample preparation.
-
Ensure your filter set is optimized to maximize signal detection, which can reduce the required exposure time.
Troubleshooting Guide: Low or No FTP Fluorescence Signal
A weak or absent fluorescence signal is a common issue in fluorescence microscopy.[8][9][10] This guide provides a systematic approach to troubleshooting low signal intensity when working with this compound.
| Potential Cause | Recommended Solution |
| Incorrect Filter Set | Verify that your filter set is appropriate for UV excitation and emission. The excitation filter should have a center wavelength (CWL) around 295-305 nm, and the emission filter should have a CWL around 340-360 nm.[1][2] |
| Mismatched Light Source | Ensure your microscope's light source (e.g., mercury or xenon lamp) is functioning correctly and has sufficient output in the UV range. Check the lamp's age, as output decreases over time. |
| Low FTP Concentration | Prepare a fresh, higher concentration solution of FTP to confirm that the signal is not limited by the amount of fluorophore. |
| Photobleaching | Your signal may be bright initially but fades quickly.[8] Reduce excitation light intensity and exposure time. Use of antifade reagents in the mounting medium can also help mitigate this issue.[6] |
| Suboptimal Buffer Conditions | The fluorescence of FTP is environmentally sensitive. Ensure the pH and ionic strength of your buffer are optimal for your experiment and for FTP fluorescence. Test a range of pH values if possible. |
| Quenching | Other molecules in your sample could be quenching the FTP fluorescence.[11] This can be concentration-dependent. Diluting the sample or identifying and removing the quenching agent may be necessary. |
| Instrument Misalignment | Check the alignment of the light path in your microscope, from the lamp to the objective and the detector. Misalignment can significantly reduce signal strength. |
Optimizing Filter Sets for FTP Detection
The selection of an appropriate filter set is critical for maximizing the signal-to-noise ratio in fluorescence imaging.[12][13] For FTP, with its UV excitation, careful consideration of the filter specifications is essential.
Recommended Filter Set Specifications
| Component | Center Wavelength (CWL) | Bandwidth (FWHM) | Rationale |
| Excitation Filter | 295 nm | 20 nm (e.g., 285-305 nm) | To specifically target the excitation peak of FTP while minimizing excitation of other endogenous fluorophores like tryptophan (~280 nm). |
| Dichroic Mirror | 315 nm | Longpass | To efficiently reflect the excitation light towards the sample and transmit the longer wavelength emission light towards the detector. |
| Emission Filter | 340 nm | 30 nm (e.g., 325-355 nm) | To capture the peak emission of FTP while blocking stray excitation light and autofluorescence from other cellular components. |
Comparison of Filter Set Performance (Hypothetical Data)
The following table illustrates the expected performance of different UV filter sets for detecting a 10 µM solution of FTP bound to a target enzyme.
| Filter Set | Excitation (CWL/BW) | Emission (CWL/BW) | Relative Signal Intensity | Signal-to-Noise Ratio (SNR) |
| Optimal FTP Set | 295/20 nm | 340/30 nm | 100% | 15 |
| Broadband UV Set | 300/40 nm | 350/50 nm | 85% | 10 |
| Standard DAPI Set | 365/10 nm | 445/50 nm | < 5% | < 2 |
Experimental Protocols
Protocol for Determining Optimal Filter Set Configuration
This protocol outlines a method to empirically determine the best filter combination for your specific experimental setup and FTP application.
1. Sample Preparation: a. Prepare a stock solution of this compound (e.g., 1 mM in a suitable buffer like Tris-HCl, pH 7.4). b. Prepare a series of dilutions of FTP in your experimental buffer (e.g., 1 µM, 10 µM, 50 µM). c. If studying enzyme binding, prepare samples of the enzyme with and without a saturating concentration of FTP.
2. Instrument Setup: a. Use a spectrofluorometer or a fluorescence microscope equipped with a spectrometer. b. If using a microscope, select an objective suitable for UV imaging. c. Ensure the light source is warmed up and stable.
3. Spectral Scans: a. Place a cuvette with a known concentration of FTP (e.g., 10 µM) in the spectrofluorometer. b. Perform an excitation scan by setting the emission monochromator to 340 nm and scanning the excitation wavelengths from 250 nm to 330 nm. c. Perform an emission scan by setting the excitation monochromator to the determined peak (around 295 nm) and scanning the emission wavelengths from 310 nm to 400 nm. d. Repeat these scans with FTP bound to its target enzyme to observe any spectral shifts.
4. Filter Set Testing (Microscopy): a. Using the spectral data as a guide, install a filter set that best matches the excitation and emission peaks. b. Prepare a slide with your FTP sample. c. Acquire an image using a fixed exposure time and gain setting. d. Quantify the mean fluorescence intensity and the background intensity. e. Repeat the image acquisition with alternative filter sets, keeping all other settings constant. f. Calculate the Signal-to-Noise Ratio (SNR) for each filter set (SNR = (Mean Signal - Mean Background) / Standard Deviation of Background). g. The filter set providing the highest SNR is the optimal choice for your experiment.
Visualizing Workflows and Logic
Workflow for Filter Set Optimization
References
- 1. Ultraviolet Excitation Filter Sets | Nikon’s MicroscopyU [microscopyu.com]
- 2. optolongfilter.com [optolongfilter.com]
- 3. Applications of Fluorescence Technology for Rapid Identification of Marine Plastic Pollution | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Red-Shifted Environmental Fluorophores and Their Use for the Detection of Gram-Negative Bacteria [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. biotium.com [biotium.com]
- 10. Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. How To Choose Fluorescence Filter | Coligh Optics [colighfilter.com]
- 13. Selecting Optical Filters for Fluorescence Microscopy—Note 23.2 | Thermo Fisher Scientific - JP [thermofisher.com]
Factors affecting the enzymatic activity of polymerases with Formycin triphosphate.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Formycin triphosphate (FTP) and polymerases. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to facilitate the smooth execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (FTP) and why is it used in polymerase assays?
This compound is a fluorescent analog of adenosine (B11128) triphosphate (ATP). Its key feature is the C-N glycosidic bond, which differs from the N-N bond in adenosine. This structural difference imparts fluorescent properties to the molecule, making it a valuable tool for studying the kinetics and dynamics of ATP-utilizing enzymes, including DNA and RNA polymerases, in real-time.
Q2: Is this compound a good substrate for polymerases?
Yes, FTP can be utilized as a substrate by various polymerases, although its efficiency compared to ATP can vary depending on the specific enzyme. It has been demonstrated to be a substrate for DNA-dependent RNA polymerases, indicating its utility in transcription studies.[1] For some enzymes, like adenylate cyclase, the kinetic parameters (Km and Vmax) for FTP are very similar to those for ATP, suggesting that for certain enzymes, the structural difference does not significantly hinder its binding and catalysis.[2][3] However, for other polymerases, the efficiency of incorporation may be lower than that of the natural nucleotide.
Q3: What are the key factors to consider when using FTP in a polymerase reaction?
Several factors can influence the enzymatic activity of polymerases with FTP. These are broadly similar to those affecting reactions with natural nucleotides but may require specific optimization for FTP:
-
Enzyme Selection: The choice of polymerase is critical, as different polymerases will have varying efficiencies for incorporating FTP.
-
Magnesium Ion (Mg²⁺) Concentration: Mg²⁺ is a crucial cofactor for polymerases, and its optimal concentration can be affected by the presence of nucleotide analogs. It is advisable to perform a Mg²⁺ titration to determine the optimal concentration for your specific enzyme and template.
-
dNTP/NTP Concentration Ratio: When using FTP in combination with natural triphosphates, the ratio of FTP to its corresponding natural nucleotide (ATP) can impact the efficiency of the reaction and the level of fluorescent labeling.
-
Reaction Buffer pH and Temperature: The stability of FTP and the activity of the polymerase are sensitive to pH and temperature. It is important to use the recommended buffer system for your polymerase and consider the stability of FTP under your experimental conditions.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound and polymerases.
| Problem | Possible Causes | Recommended Solutions |
| Low or no incorporation of FTP | 1. Suboptimal Mg²⁺ concentration: The affinity of the polymerase for Mg²⁺ can be altered in the presence of FTP. | Perform a Mg²⁺ titration in your reaction buffer to identify the optimal concentration. |
| 2. Incompatible polymerase: The chosen polymerase may have low efficiency for incorporating FTP. | If possible, test different DNA or RNA polymerases to find one with better acceptance of FTP as a substrate. | |
| 3. Degraded FTP: this compound may be sensitive to repeated freeze-thaw cycles or prolonged storage at suboptimal temperatures. | Aliquot FTP upon receipt and store it at -80°C. Avoid multiple freeze-thaw cycles. | |
| 4. Incorrect dNTP/FTP ratio: An excess of the corresponding natural nucleotide (ATP) will outcompete FTP for binding to the polymerase active site. | Optimize the ratio of FTP to ATP in your reaction. A higher ratio of FTP may be necessary, but be aware that this could inhibit the reaction if the polymerase has a much lower affinity for FTP. | |
| High background fluorescence or unexpected signal | 1. Unincorporated FTP: Residual FTP in the reaction mixture can contribute to high background fluorescence. | Purify the reaction product to remove unincorporated FTP. Methods like spin columns or gel filtration can be effective. |
| 2. Fluorescence quenching or enhancement: The fluorescence of Formycin can be sensitive to its local environment. Binding to the polymerase or incorporation into a nucleic acid chain can alter its fluorescence properties. | Characterize the fluorescence properties of free FTP versus incorporated Formycin in your specific buffer system. This will help in correctly interpreting your results. | |
| 3. Contaminants in reagents: Contaminating substances in your reaction components could be fluorescent or could interfere with the fluorescence of FTP. | Use high-purity reagents and screen for any intrinsic fluorescence of your buffer components. | |
| Altered polymerase fidelity | 1. Structural changes in the active site: The presence of the modified base in FTP might slightly alter the geometry of the polymerase's active site, potentially leading to a higher misincorporation rate of other nucleotides. | If high fidelity is critical, consider using a high-fidelity polymerase and sequence the product to verify accuracy. Be aware that the use of nucleotide analogs can sometimes compromise polymerase fidelity.[4] |
Quantitative Data Summary
While specific kinetic data for a wide range of polymerases with this compound is not extensively available in the literature, the following table provides a comparison based on available information for adenylate cyclase, which can serve as a useful reference point.
| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg protein) |
| Adenylate Cyclase | ATP | 220 | 120 |
| Adenylate Cyclase | This compound | 220 | 120 |
| Data from Rossomando et al. (1987)[2][3] |
Experimental Protocols
Below are generalized protocols for using fluorescently labeled nucleotides in PCR and in vitro transcription. These should be optimized for your specific experimental setup and the use of this compound.
Protocol 1: PCR with this compound
This protocol is adapted from a general protocol for using fluorescently labeled dNTPs in PCR.[5]
-
Reaction Setup:
-
Prepare a master mix containing all components except the template DNA. Keep all components on ice.
-
For a standard 50 µL reaction, typical component concentrations are:
-
1X PCR Buffer
-
1.5-2.5 mM MgCl₂ (optimization is recommended)
-
200 µM each of dGTP, dCTP, dTTP
-
A defined ratio of dATP to this compound (e.g., 100:1 to 10:1). The final concentration of dATP + FTP should be 200 µM.
-
0.2-0.5 µM of each primer
-
1-2.5 units of a thermostable DNA polymerase
-
Template DNA (e.g., 1-100 ng)
-
Nuclease-free water to 50 µL
-
-
-
Thermal Cycling:
-
Initial Denaturation: 95°C for 2-5 minutes.
-
Cycling (30-40 cycles):
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tₘ).
-
Extension: 72°C for 1 minute per kb of product length.
-
-
Final Extension: 72°C for 5-10 minutes.
-
Hold: 4°C.
-
-
Analysis:
-
Analyze the PCR product by gel electrophoresis to confirm amplification.
-
Measure fluorescence to determine the incorporation of FTP.
-
Protocol 2: In Vitro Transcription with this compound
This protocol is a general guide for in vitro transcription and should be adapted for use with FTP.
-
Reaction Setup:
-
Assemble the following components at room temperature in the following order:
-
Nuclease-free water
-
1X Transcription Buffer
-
10 mM DTT
-
RNase Inhibitor
-
A defined ratio of ATP to this compound and 7.5 mM each of GTP, CTP, UTP.
-
1 µg of linearized template DNA
-
T7, SP6, or T3 RNA Polymerase (1-2 µL)
-
-
The total reaction volume is typically 20-50 µL.
-
-
Incubation:
-
Incubate at 37°C for 2 hours.
-
-
DNase Treatment:
-
Add DNase I to the reaction mixture to digest the DNA template.
-
Incubate at 37°C for 15 minutes.
-
-
Purification and Analysis:
-
Purify the RNA transcript using a suitable method (e.g., spin column purification).
-
Analyze the transcript by gel electrophoresis and quantify by spectrophotometry.
-
Measure fluorescence to determine the extent of FTP incorporation.
-
Visualizations
Logical Relationship of Factors Affecting Polymerase Activity with FTP
Caption: Factors influencing polymerase activity and experimental outcomes with FTP.
Experimental Workflow for Using this compound
References
- 1. Synthesis of this compound and its incorpoartion into ribopolynucleotide by DNA-dependent RNA polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formycin 5'-triphosphate, a fluorescent analog of ATP, as a substrate for adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formycin 5'-triphosphate, a fluorescent analog of ATP, as a substrate for adenylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Potential degradation of Formycin triphosphate during long experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential degradation of Formycin triphosphate (FTP) during long experiments. It is intended for researchers, scientists, and drug development professionals utilizing this fluorescent ATP analog.
Frequently Asked Questions (FAQs)
Q1: What is this compound (FTP) and why is it used in experiments?
This compound is a fluorescent analog of adenosine (B11128) triphosphate (ATP). It is often used as a substitute for ATP in various biochemical and cellular assays. Its intrinsic fluorescence allows for real-time monitoring of enzymatic reactions and binding events without the need for radioactive isotopes or other labeling systems. FTP is a known substrate for several ATP-utilizing enzymes, including adenylate cyclase, and can be a valuable tool in studying enzyme kinetics, and in high-throughput screening for inhibitors.[1]
Q2: What are the primary factors that can cause FTP to degrade during an experiment?
The stability of FTP, like other nucleotide triphosphates, is primarily influenced by three main factors:
-
Temperature: Higher temperatures accelerate the rate of hydrolysis of the triphosphate chain.
-
pH: FTP is most stable in a neutral pH range (approximately 6.8-7.4). It degrades rapidly in acidic or alkaline conditions.
-
Enzymatic Activity: Contaminating or inherent phosphatases and nucleotidases in an experimental system can enzymatically hydrolyze FTP to Formycin diphosphate (B83284) (FDP), Formycin monophosphate (FMP), and formycin.
Q3: What are the likely degradation products of FTP?
The primary degradation of FTP involves the sequential hydrolysis of the triphosphate chain. The expected degradation products are:
-
Formycin diphosphate (FDP)
-
Formycin monophosphate (FMP)
-
Formycin
These degradation products can be identified and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Q4: How can I store FTP to ensure its long-term stability?
For long-term storage, it is recommended to store FTP as a solid at -20°C, protected from light and moisture. If you need to prepare a stock solution, dissolve it in a high-purity, sterile buffer at a neutral pH, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store the aliquots at -20°C or -80°C.[2] Aqueous solutions are generally less stable and should be used as fresh as possible.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected signal in a fluorescence-based assay.
Possible Cause 1: Degradation of FTP.
-
Verification: Analyze your FTP stock and working solutions by HPLC with fluorescence detection to check for the presence of degradation products (FDP, FMP). A significant percentage of these products indicates degradation.
-
Solution:
-
Prepare fresh FTP solutions from a solid stock for each experiment.
-
Ensure your assay buffer is within the optimal pH range for FTP stability (pH 6.8-7.4).
-
If your experiment requires elevated temperatures, minimize the incubation time as much as possible.
-
Consider including a phosphatase inhibitor in your assay buffer if enzymatic degradation is suspected.
-
Possible Cause 2: Fluorescence Quenching.
-
Verification: The fluorescence of FTP can be quenched by other components in your assay, such as certain buffers, metal ions, or even high concentrations of the FTP itself. To test for this, measure the fluorescence of FTP in your complete assay buffer (without the enzyme or other proteins) and compare it to the fluorescence in a simpler buffer (e.g., Tris or HEPES). A significant decrease in fluorescence suggests quenching.[3]
-
Solution:
-
If possible, identify and remove the quenching agent.
-
Consider using a different buffer system. For example, phosphate (B84403) buffers can sometimes contribute to quenching or precipitation with divalent cations.[2][4]
-
Optimize the concentration of FTP to avoid self-quenching at high concentrations.
-
Possible Cause 3: Photobleaching.
-
Verification: If you are monitoring the fluorescence signal over a long period, a gradual decrease in intensity may indicate photobleaching.
-
Solution:
-
Reduce the intensity and duration of the excitation light.
-
If your instrument allows, use intermittent excitation rather than continuous illumination.
-
Issue 2: Altered enzyme kinetics or unexpected results in kinase or polymerase assays.
Possible Cause 1: FTP is a poor substrate for your specific enzyme.
-
Verification: While FTP is an analog of ATP, it may not be a suitable substrate for all ATP-dependent enzymes. Compare the activity of your enzyme with ATP and FTP under identical conditions. A significantly lower activity with FTP suggests it is not an efficient substrate.
-
Solution:
-
Unfortunately, if FTP is not a good substrate, you may need to consider a different fluorescent ATP analog or an alternative assay method.
-
Possible Cause 2: Degradation products are inhibiting the enzyme.
-
Verification: FDP and FMP can act as inhibitors for some kinases and polymerases. If you have confirmed FTP degradation, this could be a contributing factor.
-
Solution:
-
Use fresh, high-purity FTP for your assays.
-
Purify your FTP stock by HPLC if significant degradation is present.
-
Possible Cause 3: Divalent cation concentration is not optimal for FTP.
-
Verification: Most kinases and polymerases require a divalent cation, typically Mg²⁺ or Mn²⁺, for activity. The optimal concentration of these cations can differ when using an ATP analog like FTP compared to ATP.
-
Solution:
-
Perform a titration of Mg²⁺ or Mn²⁺ in your assay with FTP to determine the optimal concentration for your specific enzyme.
-
Experimental Protocols
Protocol 1: Assessing the Stability of this compound (FTP) using HPLC
This protocol provides a method to quantify the degradation of FTP over time under different temperature and pH conditions.
1. Materials:
-
This compound (solid)
-
Sterile, nuclease-free water
-
A selection of biological buffers (e.g., Phosphate, HEPES, Tris-HCl)[4]
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector (Excitation: ~300 nm, Emission: ~340 nm) and a UV detector (295 nm).
-
A suitable reverse-phase C18 HPLC column.
2. Procedure:
-
Preparation of FTP Stock Solution: Prepare a concentrated stock solution of FTP (e.g., 10 mM) in sterile water. Determine the precise concentration spectrophotometrically.
-
Preparation of Stability Study Samples:
-
Dilute the FTP stock solution to a final concentration of 100 µM in different buffers, each adjusted to a specific pH (e.g., pH 5, 7, and 9).
-
For each pH condition, prepare multiple aliquots.
-
-
Incubation:
-
Incubate the aliquots at different temperatures (e.g., 4°C, 25°C, and 37°C).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove one aliquot from each condition and immediately freeze it at -80°C to stop any further degradation.
-
-
HPLC Analysis:
-
Thaw the samples and inject them onto the HPLC system.
-
Use a gradient elution method with a mobile phase consisting of a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
Monitor the elution of FTP and its degradation products (FDP, FMP) using both fluorescence and UV detectors.
-
Quantify the peak areas of FTP, FDP, and FMP.
-
-
Data Analysis:
-
Calculate the percentage of remaining FTP at each time point for each condition.
-
Plot the percentage of remaining FTP versus time to determine the degradation kinetics and calculate the half-life (t₁/₂) under each condition.
-
| Parameter | Recommended Condition |
| Column | Reverse-phase C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 100 mM Ammonium Acetate, pH 6.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 2% B; 5-25 min: 2-30% B; 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Detection | Fluorescence (Ex: 300 nm, Em: 340 nm), UV (295 nm) |
Caption: Recommended HPLC parameters for FTP stability analysis.
Visualizations
Caption: Degradation pathway of this compound.
References
- 1. Formycin 5'-triphosphate, a fluorescent analog of ATP, as a substrate for adenylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. TRIS,phosphate,HEPES...... which one is the best for your experiments? [yacooscience.com]
Technical Support Center: Ensuring Complete Removal of Unincorporated Formycin Triphosphate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the complete removal of unincorporated Formycin triphosphate (Fo-TP) from enzymatic reactions, such as in vitro transcription. This compound is a fluorescent analog of ATP and its residual presence can interfere with downstream applications.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unincorporated this compound (Fo-TP)?
A1: Residual Fo-TP can interfere with downstream applications in several ways:
-
Inaccurate Quantification: The fluorescent properties of Fo-TP can lead to incorrect quantification of the labeled RNA or other products when using fluorescence-based assays.
-
Inhibition of Downstream Enzymes: Unincorporated nucleotides can inhibit enzymes used in subsequent steps, such as reverse transcriptase or ligase.[1]
-
Altered Biological Activity: The presence of free Fo-TP could potentially lead to undesired biological effects in cellular or in vivo studies.
-
Compromised Structural Studies: For applications like X-ray crystallography or NMR, the presence of unincorporated nucleotides can interfere with the formation of high-quality crystals or produce ambiguous spectroscopic data.
Q2: What are the most common methods for removing unincorporated Fo-TP?
A2: The most widely used and effective methods for removing unincorporated NTPs, including Fo-TP, from RNA preparations are spin column chromatography, ethanol (B145695) precipitation, and size-exclusion chromatography.[2][3]
Q3: Which removal method is most suitable for my experiment?
A3: The choice of method depends on factors such as the size of your RNA product, the required purity, the desired final concentration, and the scale of your preparation.
-
Spin columns are ideal for quick and efficient removal of NTPs, salts, and proteins from a wide range of RNA sizes.[2][3]
-
Ethanol precipitation is a cost-effective method suitable for concentrating RNA and removing the bulk of unincorporated NTPs, especially for larger RNA molecules. However, it may be less efficient at removing all traces of NTPs compared to chromatography-based methods.[1]
-
Size-exclusion chromatography (SEC) is excellent for separating molecules based on size and is highly effective at removing small molecules like NTPs from larger RNA products.[4] It is particularly useful for preparing highly pure samples for structural and biophysical studies.
Q4: Can I use a combination of methods for enhanced purity?
A4: Yes, combining methods can be very effective. For instance, an initial ethanol precipitation to concentrate the sample and remove the majority of Fo-TP can be followed by spin column purification for a more thorough cleanup.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the removal of unincorporated this compound.
| Problem | Possible Cause | Recommended Solution |
| High background fluorescence in downstream assays. | Incomplete removal of fluorescent Fo-TP. | 1. Repeat the purification step. For spin columns, ensure you are using the correct binding and wash buffers and following the protocol precisely. For ethanol precipitation, ensure the pellet is washed thoroughly with 70% ethanol. 2. Consider using a different purification method with higher efficiency for nucleotide removal, such as size-exclusion chromatography. |
| Low A260/A280 ratio (<1.8) after purification. | Protein contamination (e.g., residual polymerase from the reaction). | 1. If using a spin column, ensure the wash steps are performed correctly to remove all protein contaminants. 2. Perform a phenol:chloroform extraction prior to your chosen purification method to remove proteins. |
| The pH of the elution buffer is too low. | Measure the absorbance in a buffered solution (e.g., 10 mM Tris-HCl, pH 7.5) instead of water.[3] | |
| Low A260/A230 ratio (<2.0) after purification. | Contamination with chaotropic salts (e.g., guanidinium (B1211019) thiocyanate) from the lysis or binding buffer. | 1. Ensure the column is washed sufficiently with the recommended wash buffer. 2. Perform an additional wash step. 3. After the final wash, centrifuge the empty column for an extra minute to ensure complete removal of the wash buffer. |
| Low recovery of the RNA product. | RNA did not bind efficiently to the spin column. | 1. Ensure the correct amount of ethanol or isopropanol (B130326) was added to the binding buffer as specified in the protocol. 2. Check that the pH and salt concentration of the binding buffer are optimal for RNA binding. |
| RNA pellet was lost during ethanol precipitation. | 1. Use a co-precipitant like glycogen (B147801) or linear polyacrylamide to visualize the pellet. 2. Be careful when decanting the supernatant after centrifugation. | |
| The elution volume is too low. | Increase the elution volume or perform a second elution. | |
| Downstream enzymatic reactions are inhibited. | Residual unincorporated Fo-TP or other NTPs. | Re-purify the sample using a high-efficiency method like a spin column or size-exclusion chromatography. |
| Carryover of ethanol from the final wash step. | After decanting the 70% ethanol wash, briefly centrifuge the tube and remove the remaining droplets with a fine pipette tip. Air-dry the pellet for a short period before resuspension. |
Data Presentation: Comparison of Purification Methods
The following table summarizes the typical performance of common methods for removing unincorporated NTPs. The actual efficiency may vary depending on the specific kit, protocol, and the nature of the RNA product.
| Method | Principle | NTP Removal Efficiency | Advantages | Disadvantages |
| Spin Column Chromatography | Selective binding of RNA to a silica (B1680970) membrane in the presence of chaotropic salts and ethanol. | >99%[5] | Fast, high-throughput, effectively removes salts and proteins. | Can have a binding capacity limit, potential for column clogging with large sample volumes. |
| Ethanol Precipitation | Precipitation of nucleic acids from solution by adding salt and ethanol. | 70-90%[1] | Cost-effective, good for concentrating samples. | Less efficient for complete NTP removal, may co-precipitate salts if not washed properly. |
| Size-Exclusion Chromatography (SEC) | Separation of molecules based on their size as they pass through a porous gel matrix. | Highly efficient | Excellent for obtaining highly pure RNA free from small molecules, can be performed under native conditions. | More time-consuming, requires specialized columns and equipment (e.g., FPLC system).[6] |
| Oligo-dT Affinity Chromatography | Hybridization of the poly(A) tail of mRNA to immobilized oligo(dT) probes. | >96%[5] | Specific for polyadenylated RNA. | Not suitable for non-polyadenylated RNA. |
Experimental Protocols
Protocol 1: Spin Column Purification for Fo-TP Removal
This protocol is a general guideline for using a commercial spin column-based RNA cleanup kit. Always refer to the manufacturer's specific instructions.
Materials:
-
RNA sample containing unincorporated Fo-TP
-
Commercial RNA cleanup spin column kit (e.g., from Qiagen, Zymo Research, NEB)
-
Binding buffer
-
Wash buffer (with ethanol added as per manufacturer's instructions)
-
RNase-free water or elution buffer
-
Microcentrifuge
-
RNase-free tubes and pipette tips
Procedure:
-
Sample Preparation: Adjust the volume of your reaction mixture to the recommended starting volume (e.g., 100 µL) with RNase-free water.
-
Binding: Add the specified volume of binding buffer to your sample and mix thoroughly. Add the specified volume of 100% ethanol and mix again.
-
Load Column: Transfer the mixture to the spin column placed in a collection tube.
-
Centrifuge: Centrifuge at the recommended speed (e.g., ≥12,000 x g) for 1 minute. Discard the flow-through.
-
First Wash: Add the specified volume of wash buffer to the column.
-
Centrifuge: Centrifuge for 1 minute and discard the flow-through.
-
Second Wash: Repeat the wash step.
-
Dry Spin: After discarding the flow-through from the second wash, centrifuge the empty column for an additional 1-2 minutes to remove any residual ethanol.
-
Elution: Place the column in a clean, RNase-free collection tube. Add the desired volume of RNase-free water or elution buffer directly to the center of the silica membrane.
-
Incubation: Let the column stand at room temperature for 1-2 minutes.
-
Final Centrifugation: Centrifuge for 1 minute to elute the purified RNA. The collected eluate contains your RNA, free of unincorporated Fo-TP.
Protocol 2: Ethanol Precipitation for Fo-TP Removal
Materials:
-
RNA sample containing unincorporated Fo-TP
-
3 M Sodium Acetate (NaOAc), pH 5.2
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold, prepared with RNase-free water)
-
Glycogen or linear polyacrylamide (optional co-precipitant)
-
RNase-free water or TE buffer for resuspension
-
Microcentrifuge (refrigerated)
-
RNase-free tubes and pipette tips
Procedure:
-
Add Salt: To your RNA sample, add 1/10th volume of 3 M Sodium Acetate, pH 5.2. Mix gently.
-
Add Co-precipitant (Optional): Add 1 µL of glycogen (20 mg/mL) or linear polyacrylamide to aid in pellet visualization.
-
Add Ethanol: Add 2.5 to 3 volumes of ice-cold 100% ethanol. Mix by inverting the tube several times.
-
Precipitate: Incubate the mixture at -20°C for at least 1 hour or at -80°C for 30 minutes.
-
Centrifuge: Centrifuge at maximum speed (≥12,000 x g) for 30 minutes at 4°C.
-
Decant Supernatant: Carefully remove and discard the supernatant without disturbing the RNA pellet. The pellet may be invisible.
-
Wash Pellet: Add 500 µL of ice-cold 70% ethanol to the tube. Gently wash the pellet and the sides of the tube.
-
Centrifuge: Centrifuge at maximum speed for 5-10 minutes at 4°C.
-
Remove Wash: Carefully decant the 70% ethanol. Briefly centrifuge the tube again and use a fine pipette tip to remove any remaining droplets.
-
Dry Pellet: Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry, as this will make it difficult to resuspend.
-
Resuspend: Resuspend the RNA pellet in the desired volume of RNase-free water or TE buffer.
Visualizations
Caption: Workflow for the removal of unincorporated this compound.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Why does my isolated RNA have a low OD 260/280 ratio? [qiagen.com]
- 4. researchgate.net [researchgate.net]
- 5. Anion exchange HPLC monitoring of mRNA in vitro transcription reactions to support mRNA manufacturing process development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid purification of RNAs using fast performance liquid chromatography (FPLC) - PMC [pmc.ncbi.nlm.nih.gov]
Calibrating instruments for accurate measurement of Formycin triphosphate fluorescence.
Welcome to the technical support center for the accurate measurement of Formycin triphosphate (FTP) fluorescence. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on instrument calibration, experimental protocols, and troubleshooting common issues encountered during FTP fluorescence assays.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments in a question-and-answer format.
Question: I am observing a weak or no fluorescence signal from my this compound (FTP) sample. What are the possible causes and solutions?
Answer:
A weak or absent fluorescence signal can stem from several factors, ranging from instrument settings to sample integrity. Follow this troubleshooting workflow to diagnose and resolve the issue.
Technical Support Center: Formycin Triphosphate in Divalent Cation-Mediated Processes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of divalent cations on the stability and function of Formycin triphosphate (FoTP).
Frequently Asked Questions (FAQs)
Q1: What is this compound (FoTP) and why is it used in our research?
This compound is a fluorescent analog of adenosine (B11128) triphosphate (ATP). It is widely used in biochemical and cellular studies to probe the function of ATP-dependent enzymes and signaling pathways. Its intrinsic fluorescence allows for real-time monitoring of enzymatic reactions and binding events without the need for radioactive labels.[1]
Q2: How do divalent cations influence the function of FoTP in enzymatic reactions?
Divalent cations, most commonly magnesium (Mg²⁺), are typically essential cofactors for enzymes that utilize nucleotide triphosphates like ATP and FoTP.[2] The cation forms a complex with the triphosphate chain, which is the actual substrate for many enzymes, such as adenylate cyclase.[1][3] The specific divalent cation present can influence the kinetic parameters of the enzymatic reaction.
Q3: Can I substitute Mg²⁺ with other divalent cations like Mn²⁺ or Ca²⁺ in my experiments with FoTP?
While other divalent cations can also form complexes with FoTP, their effects on enzyme activity can vary significantly. For instance, in studies with ATP, manganese (Mn²⁺) can sometimes substitute for Mg²⁺ and may even enhance the activity of certain enzymes.[4] However, calcium (Ca²⁺) can be inhibitory or alter the enzyme's affinity for the nucleotide.[4] It is crucial to empirically determine the effect of each cation on your specific enzyme system.
Q4: How does the stability of FoTP compare to ATP in the presence of divalent cations?
Q5: What is the optimal concentration of divalent cations to use in my FoTP-based enzyme assay?
The optimal concentration is enzyme-dependent. It is recommended to perform a titration with varying concentrations of the divalent cation (e.g., MgCl₂) while keeping the FoTP concentration constant to determine the optimal cation concentration for your specific enzyme. Excessive concentrations of free divalent cations can sometimes be inhibitory.[5]
Troubleshooting Guides
Issue 1: Low or No Signal in Fluorescence-Based Assays
| Possible Cause | Troubleshooting Step |
| Incorrect Instrument Settings | Ensure the fluorometer is set to the correct excitation and emission wavelengths for this compound. |
| FoTP Degradation | Prepare fresh FoTP solutions. Avoid repeated freeze-thaw cycles. Store stock solutions in small aliquots at -20°C or below. Consider analyzing the integrity of your FoTP stock by HPLC. |
| Suboptimal Divalent Cation Concentration | Perform a titration to determine the optimal divalent cation concentration for your enzyme. Both insufficient and excessive cation concentrations can lead to reduced activity. |
| Enzyme Inactivity | Verify the activity of your enzyme using a known substrate and assay conditions. Ensure proper storage and handling of the enzyme. |
| Fluorescence Quenching | Be aware that some divalent cations, particularly transition metals, can quench the fluorescence of FoTP.[6] If using cations other than Mg²⁺, this effect should be characterized. |
Issue 2: High Background Signal or Non-Specific Binding
| Possible Cause | Troubleshooting Step |
| Contaminated Reagents | Use high-purity reagents and ultrapure water to prepare all buffers and solutions. |
| Autofluorescence of Assay Components | Check for background fluorescence from your buffer components, assay plates, and other reagents in the absence of FoTP. |
| Non-Specific Binding to Assay Plate | Use low-binding microplates. Consider adding a non-ionic detergent like Tween-20 (at a low concentration, e.g., 0.01%) to your assay buffer, ensuring it does not affect enzyme activity. |
Issue 3: Inconsistent or Non-Reproducible Kinetic Data
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | Calibrate your pipettes regularly. For precise kinetic studies, use a master mix for all common reagents. |
| Temperature Fluctuations | Ensure all assay components are equilibrated to the reaction temperature. Use a temperature-controlled plate reader or water bath. |
| Variable Divalent Cation Concentration | The concentration of free divalent cation is critical. Be mindful of other components in your assay buffer that might chelate divalent cations (e.g., high concentrations of buffers, chelating agents like EDTA). |
| Inner Filter Effect | At high concentrations of FoTP, the fluorescence signal may not be linear with concentration. If you suspect this, measure the absorbance of your FoTP solution at the excitation and emission wavelengths. If the absorbance is high, you may need to work at lower FoTP concentrations or apply a correction factor. |
Quantitative Data Summary
Direct stability constants for FoTP with various divalent cations are not extensively documented. However, data from ATP provides a useful reference for expected trends.
Table 1: Stability Constants (Log K) of ATP with Divalent Cations
| Divalent Cation | Log K (ATP) | Notes |
| Mg²⁺ | 4.70 | The most common physiological cofactor.[7] |
| Ca²⁺ | ~3.6-4.0 | Generally forms a less stable complex with ATP compared to Mg²⁺. |
| Mn²⁺ | ~4.8-5.0 | Forms a stable complex and can often substitute for Mg²⁺. |
| Cd²⁺ | 4.36 | Forms a stable complex.[7] |
Note: These values are for ATP and should be used as an approximation for FoTP. The actual stability constants for FoTP may differ.
Table 2: Kinetic Parameters of Adenylate Cyclase with FoTP and ATP [1][8]
| Substrate | Apparent K_m (µM) | V_max (pmol/min/mg protein) |
| FoTP | 220 | 120 |
| ATP | 220 | 120 |
These data indicate that FoTP is a good substrate for adenylate cyclase, with kinetic parameters very similar to the natural substrate, ATP, in the presence of Mg²⁺.
Experimental Protocols
Protocol 1: Determining the Effect of Divalent Cations on FoTP Stability using HPLC
This protocol allows for the quantification of FoTP degradation over time in the presence of different divalent cations.
Materials:
-
This compound (FoTP)
-
Divalent cation solutions (e.g., 1 M stocks of MgCl₂, MnCl₂, CaCl₂)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
HPLC system with a UV or fluorescence detector
-
Reversed-phase C18 HPLC column
-
Mobile phase: e.g., 100 mM potassium phosphate (B84403) buffer (pH 6.5) with a methanol (B129727) gradient.
Procedure:
-
Prepare reaction mixtures containing a known concentration of FoTP (e.g., 1 mM) in the reaction buffer with varying concentrations of the desired divalent cation (e.g., 0, 1, 5, 10 mM).
-
Incubate the reaction mixtures at a constant temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each reaction mixture and immediately stop the reaction by adding a quenching solution (e.g., 0.1 M EDTA) and placing it on ice.
-
Analyze the samples by HPLC. Inject a fixed volume of the quenched reaction onto the C18 column.
-
Monitor the elution profile at the appropriate wavelength for FoTP (and its degradation products, Formycin diphosphate (B83284) and monophosphate).
-
Quantify the peak area of FoTP at each time point.
-
Plot the concentration of FoTP versus time for each cation concentration and determine the degradation rate constant.
Protocol 2: Enzyme Kinetic Assay using FoTP and a Divalent Cation
This protocol describes a general method for determining the kinetic parameters of an enzyme that uses FoTP as a substrate in the presence of a divalent cation.
Materials:
-
Purified enzyme of interest
-
This compound (FoTP) stock solution
-
Divalent cation stock solution (e.g., 1 M MgCl₂)
-
Assay buffer appropriate for the enzyme
-
96-well, black, low-binding microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a series of FoTP solutions of varying concentrations in the assay buffer.
-
In the wells of the microplate, add the assay buffer, a fixed optimal concentration of the divalent cation, and the varying concentrations of FoTP.
-
Initiate the reaction by adding a fixed amount of the enzyme to each well.
-
Immediately place the plate in the fluorescence plate reader and monitor the change in fluorescence over time at the appropriate excitation and emission wavelengths for FoTP.
-
Calculate the initial reaction velocity (rate of change in fluorescence) for each FoTP concentration.
-
Plot the initial velocity versus the FoTP concentration and fit the data to the Michaelis-Menten equation to determine the K_m and V_max.
Visualizations
Caption: Workflow for determining FoTP stability with divalent cations.
Caption: Adenylate cyclase signaling pathway utilizing FoTP.
References
- 1. Formycin 5'-triphosphate, a fluorescent analog of ATP, as a substrate for adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guanosine and formycin triphosphates bind at non-catalytic nucleotide binding sites of CF1 ATPase and inhibit ATP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Two Late-Stage Enzymes Involved in Fosfomycin Biosynthesis in Pseudomonads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of different cations (Mn2+, Mg2+, Ca2+) on the hydrolytic activity of chloroplast ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Effect of divalent metal cations upon the fluorescence and phosphorescence properties of adenosine triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability constants of Mg2+ and Cd2+ complexes of adenine nucleotides and thionucleotides and rate constants for formation and dissociation of MgATP and MgADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formycin 5'-triphosphate, a fluorescent analog of ATP, as a substrate for adenylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling Substrate Specificity: A Kinetic Comparison of Formycin Triphosphate and ATP with Adenylate Cyclase
A detailed analysis for researchers and drug development professionals on the kinetic profiles of the natural substrate ATP versus its fluorescent analog, Formycin triphosphate, in the context of adenylate cyclase activity.
This guide provides a comprehensive comparison of the kinetic parameters of this compound (Formycin-TP) and Adenosine triphosphate (ATP) as substrates for adenylate cyclase. The data presented here is crucial for researchers studying cyclic AMP (cAMP) signaling pathways and for professionals in drug development exploring nucleotide analogs as potential therapeutic agents.
Quantitative Kinetic Data
A key study conducted on membrane-bound adenylate cyclase from rat osteosarcoma cells revealed that Formycin-TP, a fluorescent analog of ATP, acts as a substrate for this enzyme.[1][2][3] The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), were determined for both substrates, providing a direct comparison of their interaction with the enzyme.
The results, summarized in the table below, indicate a striking similarity in the kinetic profiles of Formycin-TP and ATP.[1][2][3] This suggests that the adenylate cyclase enzyme recognizes and processes both substrates with comparable efficiency. The enzyme's activity was also shown to be enhanced approximately five-fold with guanyl-5'-yl imidodiphosphate when either ATP or Formycin-TP was used as the substrate.[1][2]
| Substrate | Apparent Km (µM) | Vmax (pmol/min per mg of protein) |
| ATP | 220 | 120 |
| This compound (Formycin-TP) | 220 | 120 |
Table 1: Comparison of kinetic parameters for ATP and Formycin-TP with adenylate cyclase from rat osteosarcoma cells.[1][2][3]
Adenylate Cyclase Signaling Pathway
Adenylate cyclase is a pivotal enzyme in cellular signaling, responsible for the conversion of ATP into the second messenger cAMP.[4][5] This process is fundamental to a multitude of physiological responses. The diagram below illustrates the enzymatic reaction for both the natural substrate, ATP, and its analog, Formycin-TP.
Figure 1: Adenylate cyclase catalyzes the conversion of both ATP and Formycin-TP.
Experimental Protocols
The kinetic data presented in this guide were obtained using two primary assay methods to measure the product formation, either cAMP or cyclic Formycin monophosphate (cFoMP).
1. Radioimmunoassay (RIA)
This conventional method was employed to detect the formation of both cAMP and cFoMP.
-
Principle: The assay is based on the competitive binding of a fixed amount of radiolabeled antigen (in this case, 125I-labeled cAMP) and the unlabeled antigen from the sample to a limited amount of specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled antigen in the sample.
-
Methodology:
-
Membrane preparations from rat osteosarcoma cells were incubated with either ATP or Formycin-TP as the substrate.
-
The reaction was terminated, and the samples were processed to be used in a commercially available RIA kit for cAMP.
-
The cross-reactivity of the anti-cAMP antibody with cFoMP allowed for the quantification of the analog's product as well.
-
Standard curves were generated using known concentrations of cAMP or cFoMP to determine the concentrations in the experimental samples.
-
2. High-Pressure Liquid Chromatography (HPLC) with Fluorometry
A non-radioactive, direct method was developed to specifically measure cFoMP formation, leveraging the fluorescent properties of Formycin.[1][2][3]
-
Principle: This method separates the reaction product (cFoMP) from the substrate (Formycin-TP) using reverse-phase HPLC. The amount of cFoMP is then quantified by detecting its intrinsic fluorescence.
-
Methodology:
-
The adenylate cyclase reaction was carried out with Formycin-TP as the substrate.
-
The reaction was stopped, and the mixture was injected into a reverse-phase HPLC system.
-
The separation of cFoMP from Formycin-TP was achieved within a short timeframe (approximately 6 minutes).[1][2]
-
The eluting cFoMP was detected by a fluorometer.
-
The amount of cFoMP was quantified by comparing the peak area to a standard curve of known cFoMP concentrations.
-
The results obtained from this HPLC-fluorometric procedure were found to be within 2% of the values obtained by the RIA, validating the accuracy of this novel method.[1][2][3]
-
Conclusion
The kinetic data strongly indicate that this compound is an excellent substrate for adenylate cyclase, exhibiting a Km and Vmax identical to that of the natural substrate, ATP. This finding implies that the enzyme's substrate recognition is not strictly dependent on the specific chemical structure of the purine's five-membered ring or the configuration around the glycosyl and C(5')-C(4') bonds.[1][2]
For researchers, the use of Formycin-TP offers a valuable tool. Its intrinsic fluorescence allows for the development of continuous and non-radioactive assays for adenylate cyclase activity, which can be advantageous for high-throughput screening and detailed kinetic studies.[1][2][3] For drug development professionals, the acceptance of this analog by adenylate cyclase highlights the potential for designing other nucleotide-based therapeutics that target this important enzyme family. The cytotoxicity observed with the parent nucleoside, formycin, may be partly explained by its metabolic conversion to cFoMP, a potent signaling molecule.[1][2][3]
References
- 1. Formycin 5'-triphosphate, a fluorescent analog of ATP, as a substrate for adenylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formycin 5'-triphosphate, a fluorescent analog of ATP, as a substrate for adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Adenylyl cyclase - Wikipedia [en.wikipedia.org]
- 5. Adenylyl Cyclases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
Formycin Triphosphate as an ATP Analog: A Comparative Guide to Enzyme Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the interaction of ATP analogs with ATP-dependent enzymes is crucial for assay development and drug discovery. Formycin triphosphate (FTP), a fluorescent analog of adenosine (B11128) triphosphate (ATP), is widely utilized as a substrate or inhibitor for various ATP-dependent enzymes. This guide provides an objective comparison of FTP's performance with ATP across several key enzyme classes, supported by available experimental data and detailed protocols.
Formycin, an adenosine analog, is metabolized in cells to its triphosphate form, FTP. Due to its structural similarity to ATP, FTP can interact with ATP-binding sites on enzymes, acting as either a substrate, a competitive inhibitor, or a fluorescent probe to study enzyme kinetics. The C-C glycosidic bond in formycin, as opposed to the C-N bond in adenosine, confers unique properties to the molecule.
Quantitative Comparison of Enzyme Kinetics: ATP vs. This compound
The following table summarizes the available quantitative data on the interaction of FTP with various ATP-dependent enzymes, allowing for a direct comparison with the natural substrate, ATP.
| Enzyme Class | Specific Enzyme | Organism/System | Parameter | ATP Value | This compound (FTP) Value | Reference(s) |
| Cyclases | Adenylate Cyclase | Rat Osteosarcoma Cells | Km | 220 µM | 220 µM | [1] |
| Vmax | ~120 pmol/min/mg | ~120 pmol/min/mg | [1] | |||
| Guanylate Cyclase | Rat Lung Membranes | EC50 (for potentiation of ANF-stimulated activity) | N/A | ~90 µM | ||
| IC50 (for inhibition of ATP-stimulated activity) | N/A | ~100 µM | ||||
| ATPases | (Na+ + K+)-ATPase | - | Substrate Activity | Substrate | Similar to ATP | |
| CF1 ATPase | Spinach Chloroplast | Inhibition | N/A | ~80% inhibition with two FTP bound | ||
| Polymerases | DNA-dependent RNA Polymerase | E. coli | Substrate Activity | Substrate | FTP is incorporated into RNA | [2] |
Note: "N/A" indicates that the parameter was not applicable or not provided in the cited sources for ATP in the context of the specific experiment.
Experimental Methodologies
Detailed protocols are essential for reproducing and building upon existing research. Below are methodologies for key experiments cited in the comparison of ATP and FTP.
Adenylate Cyclase Activity Assay using HPLC
This method allows for the direct measurement of cyclic Formycin monophosphate (cFoMP) or cyclic AMP (cAMP) production.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 20 mM creatine (B1669601) phosphate, 50 units/mL creatine phosphokinase, 1 mM FTP or ATP, and the enzyme preparation (e.g., rat osteosarcoma cell membranes).
-
Initiation and Incubation: Initiate the reaction by adding the enzyme preparation to the reaction mixture. Incubate at 37°C for a specified time (e.g., 15 minutes).
-
Termination: Terminate the reaction by adding a solution of 10% trichloroacetic acid.
-
Sample Preparation: Centrifuge the terminated reaction mixture to pellet precipitated protein. The supernatant, containing the cyclic nucleotides, is collected.
-
HPLC Analysis: Analyze the supernatant using a reverse-phase high-pressure liquid chromatography (HPLC) system.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A suitable buffer system, for example, a gradient of methanol (B129727) in an aqueous buffer like ammonium (B1175870) acetate (B1210297).
-
Detection: For FTP, fluorescence detection is used (excitation ~300 nm, emission ~340 nm). For ATP, UV detection at 254 nm is typically used for cAMP after separation.
-
-
Quantification: The amount of cFoMP or cAMP produced is quantified by comparing the peak area to a standard curve of known concentrations.[1]
Guanylate Cyclase Activity Assay
This assay measures the potentiation or inhibition of guanylate cyclase activity by FTP.
Protocol:
-
Membrane Preparation: Prepare lung plasma membranes from tissue homogenates by differential centrifugation.
-
Reaction Buffer: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 4 mM MnCl₂, 1 mM GTP, and a GTP-regenerating system (e.g., creatine kinase and creatine phosphate).
-
Assay Conditions:
-
Basal Activity: Measure the production of cGMP in the absence of stimulators.
-
Stimulated Activity: Measure cGMP production in the presence of a stimulator like atrial natriuretic factor (ANF).
-
FTP Potentiation: Measure ANF-stimulated activity in the presence of varying concentrations of FTP to determine the EC₅₀.
-
FTP Inhibition: Measure ATP-stimulated guanylate cyclase activity in the presence of varying concentrations of FTP to determine the IC₅₀.
-
-
Incubation and Termination: Incubate the reaction mixtures at 37°C for 10 minutes. Terminate the reaction by adding ice-cold sodium acetate buffer and boiling for 3 minutes.
-
cGMP Quantification: After centrifugation, measure the cGMP concentration in the supernatant using a radioimmunoassay (RIA) kit.
Visualizing Workflows and Pathways
Experimental Workflow for Enzyme-Inhibitor Kinetic Analysis
The following diagram illustrates a typical workflow for determining the kinetic parameters of an enzyme in the presence of an inhibitor like FTP.
This compound in the cAMP Signaling Pathway
This diagram illustrates the points at which FTP can interact with the cAMP signaling pathway, primarily by acting as a substrate for adenylate cyclase.
Conclusion
This compound serves as a valuable tool for studying ATP-dependent enzymes. For some enzymes, such as adenylate cyclase, FTP is an excellent substrate with kinetic parameters nearly identical to ATP. For others, like guanylate cyclase, it acts as a modulator of activity. While quantitative data on the interaction of FTP with a broad range of kinases, helicases, and polymerases is not as readily available, its ability to be incorporated into nucleic acids by polymerases and its inhibitory effect on certain ATPases highlight its diverse modes of interaction. The detailed experimental protocols provided herein should facilitate further research into the cross-reactivity of FTP and other ATP analogs with a wider array of enzymatic targets, ultimately aiding in the development of novel therapeutics and diagnostic tools.
References
A Comparative Guide to Formycin Triphosphate and Other Fluorescent ATP Analogs for Enzyme Assays
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent ATP analog is critical for the accurate and sensitive determination of enzyme kinetics and for high-throughput screening of potential inhibitors. This guide provides an objective comparison of Formycin triphosphate (FTP) with other commonly used fluorescent ATP analogs, including mant-ATP, TNP-ATP, and ATP-γ-S-DNS, supported by experimental data and detailed protocols.
Fluorescent ATP analogs are indispensable tools in biochemistry and drug discovery, enabling real-time monitoring of ATP-dependent enzyme activity without the need for radioactive isotopes. These analogs typically exhibit a change in their fluorescent properties upon binding to an enzyme or upon enzymatic turnover, providing a direct measure of the reaction kinetics. The ideal fluorescent ATP analog should be a good substrate for the enzyme of interest, exhibit a significant change in fluorescence upon interaction with the enzyme, and have photophysical properties that are compatible with standard laboratory instrumentation.
Quantitative Comparison of Fluorescent ATP Analogs
To facilitate the selection of the most suitable fluorescent ATP analog for your research needs, the following table summarizes the key quantitative data for this compound and other popular alternatives.
| Property | This compound (FTP) | mant-ATP | TNP-ATP | ATP-γ-S-DNS |
| Excitation Wavelength (λex) | ~300 nm | 355 nm[1] | 408 nm, 470 nm[2] | 340 nm[3] |
| Emission Wavelength (λem) | ~340 nm | 448 nm[1] | 552 nm[2] | 554 nm[3] |
| Quantum Yield (Φ) | Data not readily available | 0.22 (in aqueous solution)[4] | Environmentally sensitive, low in aqueous solution | 0.052 (in water)[3] |
| Fluorescence Lifetime (τ) | Data not readily available | Environmentally sensitive | Environmentally sensitive | Data not readily available |
| Key Features | Fluorescent analog of ATP exhibiting enhanced fluorescence upon binding to enzyme active sites. | Environmentally sensitive fluorescence; good for FRET studies with tryptophan residues[1]. | Large Stokes shift; fluorescence is highly sensitive to environmental polarity, with a significant increase upon binding to hydrophobic pockets. | A fluorescent analog where the fluorophore is attached to the gamma-phosphate. |
| Common Applications | Substrate for various enzymes including adenylate cyclase and RNA polymerase. | Studies of motor proteins, kinases, and G-proteins[1]. | ATP binding assays for kinases and other ATP-binding proteins[5]. | Probing the active sites of ATPases and kinases[3]. |
Signaling Pathway of a Generic Kinase Assay
The following diagram illustrates a typical signaling pathway for a kinase assay where the binding of a fluorescent ATP analog to the kinase is competed by a non-fluorescent inhibitor.
Caption: Kinase inhibition assay workflow.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for enzyme assays using fluorescent ATP analogs.
General Experimental Workflow for a Kinase Assay Using a Fluorescent ATP Analog
This diagram outlines the general steps involved in performing a kinase assay using a fluorescent ATP analog to screen for inhibitors.
Caption: Generalized workflow for a kinase inhibition assay.
Detailed Protocol for a Kinase Binding Assay Using TNP-ATP
This protocol is adapted from a method for characterizing ATP binding to eukaryotic protein kinases.
Materials:
-
Purified kinase of interest
-
TNP-ATP stock solution (e.g., 10 mM in assay buffer)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
96-well black microplate
-
Microplate reader with fluorescence intensity measurement capabilities
Procedure:
-
Prepare Reagent Dilutions:
-
Prepare a working solution of the kinase in assay buffer to the desired final concentration (e.g., 2x the final assay concentration).
-
Prepare a serial dilution of the test inhibitor in assay buffer.
-
Prepare a working solution of TNP-ATP in assay buffer (e.g., 2x the final assay concentration).
-
-
Assay Setup:
-
To the wells of the 96-well microplate, add 50 µL of the kinase working solution.
-
Add 25 µL of the inhibitor serial dilution or assay buffer (for control wells).
-
Mix gently and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate the Reaction:
-
Initiate the binding reaction by adding 25 µL of the TNP-ATP working solution to all wells.
-
The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the kinase for a predetermined amount of time (e.g., 30-60 minutes) to reach binding equilibrium.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader.
-
Set the excitation wavelength to 410 nm and the emission wavelength to 540 nm.[5]
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing only buffer and TNP-ATP.
-
Plot the fluorescence intensity against the inhibitor concentration.
-
Fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC₅₀ value of the inhibitor.
-
Generalized Protocol for an Enzyme Assay Using this compound (FTP)
As a direct substrate analog of ATP, this compound can be used in a variety of enzyme assays where ATP is consumed. The following is a generalized protocol for a continuous-monitoring kinase assay based on the change in FTP fluorescence upon enzymatic conversion.
Materials:
-
Purified enzyme (e.g., kinase)
-
This compound (FTP) stock solution
-
Substrate for the enzyme (e.g., peptide substrate for a kinase)
-
Assay Buffer (specific to the enzyme of interest, e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Fluorometer or microplate reader capable of fluorescence measurements
Procedure:
-
Reaction Mixture Preparation:
-
In a suitable cuvette or microplate well, prepare the reaction mixture containing the assay buffer, the enzyme substrate at a saturating concentration, and the enzyme at the desired concentration.
-
-
Baseline Measurement:
-
Place the cuvette or microplate in the fluorometer and record the baseline fluorescence of the reaction mixture before the addition of FTP. Use an excitation wavelength of approximately 300 nm and monitor the emission at around 340 nm.
-
-
Initiate the Reaction:
-
Initiate the enzymatic reaction by adding a known concentration of this compound to the reaction mixture. Mix quickly and thoroughly.
-
-
Continuous Fluorescence Monitoring:
-
Immediately start recording the fluorescence intensity over time. The rate of change in fluorescence will be proportional to the rate of the enzymatic reaction.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
To determine kinetic parameters such as Km and Vmax, repeat the assay at various concentrations of FTP while keeping the enzyme concentration constant.
-
Plot the initial velocities against the FTP concentrations and fit the data to the Michaelis-Menten equation.
-
Conclusion
The choice of a fluorescent ATP analog is a critical decision in the design of enzyme assays. This compound offers a close structural resemblance to ATP and can serve as a valuable tool, although more comprehensive characterization of its photophysical properties would be beneficial. In contrast, mant-ATP and TNP-ATP are well-characterized probes with established applications and known spectral properties that are highly sensitive to their environment, making them excellent choices for binding and inhibition studies. ATP-γ-S-DNS provides an alternative with the fluorophore positioned on the terminal phosphate (B84403), which can be advantageous for studying certain enzymatic mechanisms.
Researchers should carefully consider the specific requirements of their enzyme and assay, including the enzyme's tolerance for modifications on the adenine, ribose, or phosphate moieties of ATP, as well as the available instrumentation, when selecting the most appropriate fluorescent analog. This guide provides the necessary data and protocols to make an informed decision and to facilitate the successful implementation of fluorescent enzyme assays in your research.
References
- 1. rcrooks.cm.utexas.edu [rcrooks.cm.utexas.edu]
- 2. Characterization of Two Late-Stage Enzymes Involved in Fosfomycin Biosynthesis in Pseudomonads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurofinsus.com [eurofinsus.com]
- 4. Borys Kierdaszuk - Division of Biophysics [biogeo.uw.edu.pl]
- 5. Formycin triphosphate_TargetMol [targetmol.com]
Comparative analysis of the binding affinity of Formycin triphosphate and ATP to kinases.
A Guide for Researchers in Drug Discovery and Cellular Signaling
In the landscape of kinase research and drug development, adenosine (B11128) triphosphate (ATP) analogs are invaluable tools for elucidating enzymatic mechanisms and screening for novel inhibitors. Among these, Formycin triphosphate (FTP), a fluorescent analog of ATP, presents a unique set of properties. This guide provides a comparative analysis of the binding affinity of FTP and ATP to kinases, offering quantitative data where available, detailed experimental protocols for measuring these interactions, and a look into the relevant signaling pathways.
Executive Summary
This compound, a structural analog of ATP where the nitrogen and carbon at positions 7 and 8 of the adenine (B156593) ring are swapped, is often utilized as a fluorescent probe in enzymatic assays. While direct, extensive comparative studies on the binding affinity of FTP versus ATP across a wide range of protein kinases are limited in publicly available literature, existing data on related nucleotide-binding enzymes, such as adenylate cyclase, suggests a comparable binding affinity. This guide synthesizes the available information to provide a framework for researchers considering the use of FTP in their kinase studies.
Quantitative Binding Affinity: A Comparative Look
Direct quantitative data comparing the binding affinities (Kd, Ki, or IC50) of FTP and ATP to protein kinases is scarce. However, a study on membrane-bound adenylate cyclase from rat osteosarcoma cells provides a valuable point of reference. In this system, both FTP and ATP were found to be substrates with an identical apparent Michaelis constant (Km) of 220 µM[1]. The Km value, which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), is often used as an indicator of the binding affinity between an enzyme and its substrate. The identical Km values in this study strongly suggest that adenylate cyclase's active site accommodates both molecules with similar affinity.
| Compound | Enzyme | Cell Line/Organism | Binding Affinity Metric | Value |
| This compound (FTP) | Adenylate Cyclase | Rat Osteosarcoma Cells | Km | 220 µM[1] |
| Adenosine triphosphate (ATP) | Adenylate Cyclase | Rat Osteosarcoma Cells | Km | 220 µM[1] |
Table 1: Comparative binding affinity of this compound and ATP to Adenylate Cyclase.
Furthermore, qualitative studies have shown that FTP can bind to the non-catalytic sites of spinach chloroplast ATPase (CF1) and inhibit its ATP hydrolysis activity, suggesting it can effectively compete with ATP for binding[2]. Given the structural conservation of the ATP-binding pocket across many kinases, it is plausible to hypothesize that FTP would exhibit binding affinities for various protein kinases that are in a similar range to that of ATP. However, empirical validation for each kinase of interest is crucial.
Experimental Protocols for Determining Binding Affinity
To empower researchers to conduct their own comparative studies, this section details the methodologies for three widely used techniques to quantify protein-ligand interactions.
Fluorescence Polarization (FP) Assay
This technique is particularly well-suited for competitive binding assays where the displacement of a fluorescently labeled ligand (like a fluorescent ATP analog or a tracer) by a non-fluorescent competitor (the test compound) is measured.
Objective: To determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of a test compound by measuring its ability to displace a fluorescent probe from the kinase active site.
Materials:
-
Purified kinase
-
Fluorescent tracer (e.g., a fluorescently labeled ATP-competitive inhibitor)
-
Test compounds (FTP and ATP in this case)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
A microplate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds (FTP and ATP) in the assay buffer. Prepare a solution of the kinase and the fluorescent tracer in the assay buffer. The optimal concentrations of the kinase and tracer should be determined empirically in a preliminary experiment to achieve a stable and significant polarization window.
-
Assay Setup: To the wells of the 384-well plate, add the test compound dilutions. Subsequently, add the kinase-tracer premix to all wells. Include control wells containing only the kinase-tracer mix (maximum polarization) and wells with only the tracer (minimum polarization).
-
Incubation: Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader. The excitation and emission wavelengths will depend on the fluorophore used in the tracer.
-
Data Analysis: The raw polarization data is converted to percent inhibition. The IC50 value is then determined by fitting the percent inhibition versus inhibitor concentration data to a sigmoidal dose-response curve. The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent tracer.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand immobilized on a sensor chip and an analyte flowed over the surface.
Objective: To determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd) for the binding of FTP and ATP to a kinase.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified kinase
-
FTP and ATP solutions of varying concentrations
-
Immobilization reagents (e.g., NHS, EDC, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Immobilize the purified kinase onto the sensor chip surface using standard amine coupling chemistry. A reference flow cell should be prepared in parallel (e.g., by blocking with ethanolamine (B43304) without kinase immobilization) to subtract non-specific binding and bulk refractive index changes.
-
Binding Analysis: Inject a series of concentrations of the analyte (FTP or ATP) over the sensor surface at a constant flow rate. This is the association phase.
-
Dissociation Phase: After the injection of the analyte, flow the running buffer over the sensor surface to monitor the dissociation of the analyte from the immobilized kinase.
-
Regeneration: If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any remaining bound analyte and prepare the surface for the next injection.
-
Data Analysis: The resulting sensorgrams (response units versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to extract the kinetic parameters ka and kd. The equilibrium dissociation constant (Kd) is then calculated as kd/ka.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between FTP or ATP and a kinase.
Materials:
-
Isothermal titration calorimeter
-
Purified kinase
-
Concentrated solutions of FTP and ATP
-
Dialysis buffer (the same buffer should be used for both the protein and the ligand to minimize heats of dilution)
Procedure:
-
Sample Preparation: Dialyze the purified kinase against the ITC buffer. Prepare a concentrated solution of the ligand (FTP or ATP) in the same dialysis buffer. Accurately determine the concentrations of both the protein and the ligand.
-
Instrument Setup: Load the kinase solution into the sample cell and the ligand solution into the injection syringe. Allow the system to equilibrate to the desired temperature.
-
Titration: Perform a series of small, sequential injections of the ligand into the sample cell containing the kinase. The heat change associated with each injection is measured.
-
Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.
-
Data Analysis: Subtract the heat of dilution from the experimental data. The resulting binding isotherm (heat change per injection versus the molar ratio of ligand to protein) is then fitted to a binding model to determine the Kd, n, and ΔH. The entropy change (ΔS) can be calculated from the Gibbs free energy equation (ΔG = -RTln(1/Kd) = ΔH - TΔS).
Signaling Pathways and Experimental Workflows
Visualizing the context in which kinases operate and the methods used to study them is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a generalized experimental workflow.
A simplified diagram of the Protein Kinase A (PKA) signaling pathway.
A generalized workflow for determining the binding affinity of ligands to kinases.
Conclusion
References
A Comparative Analysis of the Antiviral Efficacy of Formycin Triphosphate and Ribavirin
For researchers and professionals in drug development, this guide provides a detailed comparison of the antiviral activities of Formycin triphosphate and the well-established drug, Ribavirin. This analysis is based on available experimental data, offering insights into their mechanisms of action and antiviral spectrum.
Executive Summary
This guide presents a comparative overview of this compound and Ribavirin, two nucleoside analogs with antiviral properties. While Ribavirin is a licensed drug with a broad spectrum of activity against RNA viruses, data on this compound is more limited, with most research focusing on its parent nucleoside, Formycin A, and its derivatives. This document compiles available quantitative data on their antiviral efficacy, details common experimental protocols for assessment, and visualizes their putative mechanisms of action.
Quantitative Comparison of Antiviral Efficacy
The following tables summarize the available in vitro efficacy data for Ribavirin and derivatives of Formycin against a range of RNA viruses. It is important to note that direct comparative data for this compound is scarce, and the presented data for the Formycin class of compounds is primarily for its derivative, methylthio-formycin (SMeFM).
Table 1: Antiviral Efficacy of Formycin Derivatives
| Compound | Virus | Cell Line | Assay Type | IC50 / EC50 | Citation |
| Methylthio-formycin (SMeFM) | Influenza A virus | MDCK | Not Specified | 34.1 nM | [1] |
| Methylthio-formycin (SMeFM) | Influenza B virus | MDCK | Not Specified | 37.9 nM | [1] |
| Formycin A | Influenza A virus (WSN strain) | Not Specified | Not Specified | Strong Activity | [1] |
Table 2: Antiviral Efficacy of Ribavirin
| Virus | Cell Line | Assay Type | IC50 / EC50 | Citation |
| Yellow Fever Virus (YFV 17D) | Vero | RNA Synthesis Inhibition | 12.3 ± 5.6 µg/mL | |
| Human Parainfluenza Virus 3 (hPIV3) | Vero | RNA Synthesis Inhibition | 9.4 ± 6.1 µg/mL | |
| Respiratory Syncytial Virus (RSV) | HeLa | CPE Reduction | 3.74 ± 0.87 µg/mL | |
| Influenza A virus | MDCK | CPE Reduction | 11 µM | |
| Influenza B virus | Not Specified | Not Specified | 1.38 µg/mL | |
| Hepatitis C Virus (HCV) J6/JFH1 | Huh7.5 | Dose-response | 214 µM | |
| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Vero | Viral Titer Reduction | 3.69 to 8.72 µg/mL |
Mechanisms of Antiviral Action
This compound
The precise mechanism of antiviral action for this compound is not well-elucidated in the available literature. Formycin A, a structural analog of adenosine (B11128), is intracellularly phosphorylated to its triphosphate form. It is hypothesized that this compound may act as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), substituting for adenosine triphosphate (ATP) and subsequently being incorporated into the nascent viral RNA chain, leading to chain termination or mutagenesis. However, one study on a derivative, methylthio-formycin (SMeFM), indicated that its triphosphate form did not inhibit in vitro viral RNA synthesis, suggesting an alternative mechanism may be at play for this particular derivative[1].
Ribavirin
Ribavirin is a guanosine (B1672433) analog that, once converted to Ribavirin triphosphate (RTP), exhibits a multi-faceted mechanism of action against a broad range of RNA viruses. Its primary modes of action are:
-
Inhibition of Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate (RMP) is a potent inhibitor of the host cell enzyme IMPDH. This enzyme is crucial for the de novo synthesis of guanosine triphosphate (GTP). Inhibition of IMPDH leads to the depletion of intracellular GTP pools, which are essential for viral RNA synthesis and replication.
-
Direct Inhibition of Viral Polymerase: Ribavirin triphosphate can act as a competitive inhibitor of viral RNA-dependent RNA polymerases, interfering with the incorporation of natural guanosine triphosphate.
-
Lethal Mutagenesis: RTP can be incorporated into the viral RNA genome by the viral polymerase. As a guanosine analog, it can cause mutations by pairing with either cytosine or uracil, leading to an accumulation of errors in the viral genome, a phenomenon known as "error catastrophe," which results in non-viable viral progeny.
Experimental Protocols
The antiviral efficacy of this compound and Ribavirin is typically evaluated using a variety of in vitro assays. The following are detailed methodologies for key experiments.
Plaque Reduction Assay
This assay is a gold standard for quantifying the inhibition of viral replication.[2]
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero, MDCK, Huh-7) in multi-well plates to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the test compound (this compound or Ribavirin) in a serum-free medium.
-
Infection: Infect the cell monolayer with a known titer of the virus in the presence of the various compound concentrations.
-
Overlay: After an adsorption period, remove the virus-containing medium and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Visualization and Quantification: Fix the cells (e.g., with 4% formaldehyde) and stain with a dye (e.g., crystal violet). Plaques, representing areas of cell death, will appear as clear zones. Count the number of plaques at each compound concentration.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Virus Yield Reduction Assay
This assay measures the amount of infectious virus produced in the presence of an antiviral compound.[3]
-
Cell Seeding and Infection: Seed host cells in multi-well plates and infect them with the virus at a specific multiplicity of infection (MOI).
-
Compound Treatment: Treat the infected cells with various concentrations of the test compound.
-
Incubation: Incubate the plates for a defined period to allow for one or more cycles of viral replication.
-
Harvesting: Collect the cell culture supernatant containing the progeny virus.
-
Titration: Determine the titer of the infectious virus in the harvested supernatant using a standard titration method, such as a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.
-
Data Analysis: Calculate the EC50, the concentration of the compound that reduces the viral yield by 50% compared to the untreated control.
IMPDH Inhibition Assay
This biochemical assay is used to specifically assess the inhibitory effect of compounds on the inosine monophosphate dehydrogenase enzyme.[4]
-
Reaction Mixture: Prepare a reaction mixture containing purified IMPDH enzyme, its substrate inosine monophosphate (IMP), and the cofactor NAD+.
-
Compound Addition: Add varying concentrations of the test compound (e.g., Ribavirin monophosphate) to the reaction mixture.
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C).
-
Detection: Measure the production of NADH, a product of the enzymatic reaction, over time. This can be done spectrophotometrically by monitoring the increase in absorbance at 340 nm.
-
Data Analysis: Determine the IC50 of the compound for IMPDH inhibition by plotting the enzyme activity against the compound concentration.
Conclusion
References
- 1. Synthesis and antiviral activity of formycin derivatives with anti-influenza virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 4. Use of Inosine Monophosphate Dehydrogenase Activity Assay to Determine the Specificity of PARP-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Nuances: A Comparative Guide to the Enzyme Inhibition Profiles of Formycin Triphosphate and Other ATP Analogs
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in how various ATP analogs interact with enzymes is paramount for accurate experimental design and the discovery of novel therapeutics. This guide provides a detailed comparison of the enzyme inhibition profiles of Formycin triphosphate (FoTP) with other commonly used ATP analogs, supported by experimental data, protocols, and pathway visualizations.
This compound (FoTP) is a fluorescent analog of adenosine (B11128) triphosphate (ATP) that has been utilized in numerous biochemical studies. Its unique C-C glycosidic bond, in contrast to the C-N bond in adenosine, confers distinct properties that influence its interaction with ATP-binding proteins. This guide will delve into the specifics of how FoTP's behavior as a substrate or inhibitor compares to other well-known ATP analogs, such as the non-hydrolyzable analogs AMP-PNP and ATPγS.
Comparative Analysis of Enzyme Inhibition and Substrate Activity
The interaction of FoTP with ATP-utilizing enzymes is highly dependent on the specific enzyme . While it can act as a potent inhibitor for some, for others, it serves as an efficient substrate, often with kinetics comparable to ATP itself. This dual behavior distinguishes it from many other ATP analogs that are designed primarily as non-hydrolyzable inhibitors.
Data Summary: this compound vs. Other ATP Analogs
The following tables summarize the quantitative data on the interaction of FoTP and other ATP analogs with various enzymes. It is important to note that the data has been compiled from different studies, and direct comparison of absolute values should be made with caution due to variations in experimental conditions.
| Enzyme | ATP Analog | Parameter | Value | Source |
| Adenylate Cyclase | This compound | Km | 220 µM | [1][2] |
| ATP | Km | 220 µM | [1][2] | |
| This compound | Vmax | 120 pmol/min/mg | [1][2] | |
| ATP | Vmax | 120 pmol/min/mg | [1][2] | |
| Guanylate Cyclase (ATP-stimulated) | This compound | IC50 | ~100 µM | [3] |
| Guanylate Cyclase (ANF-stimulated) | This compound | EC50 | ~90 µM | [3] |
| CF1 ATPase | This compound | % Inhibition | ~80% | |
| Guanosine triphosphate (GTP) | % Inhibition | ~90% | [4] | |
| Dynein ATPase | AMP-PNP | Ki | ~8.1 mM |
Experimental Methodologies
The following are representative protocols for key experiments cited in this guide. These provide a framework for understanding how the comparative data was generated.
Determination of IC50 for Kinase Inhibitors
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of an ATP analog against a protein kinase.
Materials:
-
Purified kinase
-
Peptide substrate for the kinase
-
ATP and ATP analog (e.g., this compound)
-
Kinase assay buffer (e.g., 20 mM MOPS, pH 7.5, 10 mM MgCl2, 0.01% Triton X-100, 1 mM DTT)
-
Detection reagent (e.g., fluorescent or radioactive label)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of the ATP analog inhibitor.
-
In a 384-well plate, add the kinase, peptide substrate, and varying concentrations of the inhibitor to the kinase assay buffer. A "no inhibitor" control should be included.
-
To correct for background signal, prepare parallel wells containing all components except the enzyme.
-
Initiate the kinase reaction by adding a fixed concentration of ATP (often at or near the Km for ATP).
-
Incubate the plate at a constant temperature (e.g., 30°C).
-
Monitor the reaction progress kinetically using a plate reader by measuring the signal (e.g., fluorescence intensity) at regular intervals.
-
Calculate the initial reaction rates (RFU/min) for each inhibitor concentration after subtracting the background.
-
Plot the initial reaction rate as a function of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5]
Adenylate Cyclase Activity Assay using HPLC
This protocol describes a non-radioactive method to measure the activity of adenylate cyclase using FoTP as a substrate.[1]
Materials:
-
Membrane preparation containing adenylate cyclase
-
This compound (FoTP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM 3-isobutyl-1-methylxanthine)
-
High-Pressure Liquid Chromatography (HPLC) system with a reverse-phase column (e.g., C18) and a fluorescence detector.
Procedure:
-
Prepare reaction mixtures containing the membrane preparation, assay buffer, and FoTP.
-
Incubate the mixtures at 37°C for a defined period (e.g., 15 minutes).
-
Terminate the reaction by heating or adding a stop solution.
-
Centrifuge the samples to pellet the membranes.
-
Inject the supernatant into the HPLC system.
-
Separate the product, cyclic Formycin monophosphate (cFoMP), from the substrate, FoTP, using an appropriate mobile phase.
-
Detect and quantify cFoMP using a fluorescence detector.
-
The rate of product formation can be calculated to determine the enzyme activity.[1]
Signaling Pathways and Experimental Workflows
Visualizing the context in which these enzymes and their inhibitors function is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate relevant signaling pathways and a typical experimental workflow.
Caption: Adenylate Cyclase Signaling Pathway.
Caption: Guanylate Cyclase Signaling Pathway.
Caption: IC50 Determination Workflow.
Discussion and Conclusion
The available data indicates that this compound exhibits a complex and enzyme-dependent interaction profile. For adenylate cyclase, it acts as a substrate with kinetics nearly identical to ATP, making it a valuable tool for studying this enzyme, particularly due to its fluorescent properties.[1][2] In contrast, for enzymes like guanylate cyclase and CF1 ATPase, FoTP demonstrates clear inhibitory effects.[3][4]
This contrasts with analogs like AMP-PNP, which are generally considered non-hydrolyzable and act as competitive inhibitors by binding to the ATP pocket without being turned over.[6] The ability of FoTP to either be processed by or inhibit an enzyme appears to be intricately linked to the specific conformational requirements of the enzyme's active site.
A significant gap in the current literature is the lack of comprehensive, direct comparative studies of FoTP against a panel of other ATP analogs for a wide range of ATP-utilizing enzymes under standardized assay conditions. Such studies would be invaluable for researchers to make informed decisions about the most appropriate ATP analog for their specific experimental needs.
References
- 1. Formycin 5'-triphosphate, a fluorescent analog of ATP, as a substrate for adenylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formycin 5'-triphosphate, a fluorescent analog of ATP, as a substrate for adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as a probe for the ATP binding site involved in the activation of guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guanosine and formycin triphosphates bind at non-catalytic nucleotide binding sites of CF1 ATPase and inhibit ATP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assayquant.com [assayquant.com]
- 6. Effects of adenylyl imidodiphosphate, a nonhydrolyzable adenosine triphosphate analog, on reactivated and rigor wave sea urchin sperm - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding Formycin Incorporation in RNA: A Comparative Guide to Validation Using Sequencing
For researchers, scientists, and drug development professionals invested in the therapeutic potential of RNA modifications, validating the precise incorporation of nucleotide analogs like Formycin triphosphate (FTP) is a critical step. This guide provides a comprehensive comparison of current sequencing-based validation methods and alternative approaches, supported by experimental data and detailed protocols to ensure the integrity of your research.
The successful integration of modified nucleotides is fundamental to the development of novel RNA-based therapeutics and diagnostics. Formycin, an adenosine (B11128) analog, holds promise in various applications, but its effective use hinges on the ability to accurately confirm its presence within RNA transcripts. This guide will explore the primary methodologies for this validation, with a focus on sequencing-based techniques, and provide the necessary frameworks for their implementation.
Sequencing-Based Validation: Unraveling the Signature of Formycin
The cornerstone of validating Formycin incorporation through sequencing lies in understanding its impact on the reverse transcription process, a pivotal step in converting RNA to cDNA for most sequencing platforms. The presence of a modified nucleotide can cause the reverse transcriptase (RT) enzyme to stall, leading to truncated cDNA fragments, or to misincorporate a different nucleotide opposite the modification. These events create a detectable "signature" in the sequencing data that pinpoints the location of the incorporated Formycin.
Experimental Workflow for Sequencing-Based Validation
The general workflow for this validation approach involves several key stages, from the initial incorporation of Formycin into RNA to the final data analysis.
Detailed Experimental Protocol: RT-Signature Sequencing
This protocol outlines the key steps for generating and sequencing RNA with incorporated Formycin to identify its reverse transcription signature.
1. In Vitro Transcription with this compound:
-
Objective: To synthesize RNA containing Formycin.
-
Procedure:
-
Set up an in vitro transcription reaction using a T7, T3, or SP6 RNA polymerase, depending on the promoter in your DNA template.
-
In the nucleotide mix, substitute a portion of the ATP with FTP. The ratio of FTP to ATP will influence the incorporation frequency and should be optimized. For example, start with a 1:3 ratio of FTP:ATP.
-
Include the other three standard NTPs (GTP, CTP, UTP) at their recommended concentrations.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Purify the resulting RNA using a suitable method, such as lithium chloride precipitation or a column-based kit, to remove unincorporated nucleotides and the DNA template.
-
2. Reverse Transcription:
-
Objective: To convert the Formycin-containing RNA into cDNA.
-
Procedure:
-
Anneal a primer to your purified RNA. This can be a random hexamer, an oligo(dT) primer for polyadenylated RNA, or a gene-specific primer.
-
Perform the reverse transcription reaction using a reverse transcriptase. The choice of enzyme can be critical, as different RTs have varying efficiencies and fidelities when encountering modified bases.
-
Incubate the reaction according to the manufacturer's instructions.
-
3. Library Preparation and Sequencing:
-
Objective: To prepare the cDNA for next-generation sequencing.
-
Procedure:
-
Perform second-strand synthesis to create double-stranded cDNA.
-
Proceed with a standard library preparation protocol for your chosen sequencing platform (e.g., Illumina), which typically involves end-repair, A-tailing, adapter ligation, and PCR amplification.
-
Sequence the prepared library on a high-throughput sequencer.
-
4. Data Analysis:
-
Objective: To identify the locations of Formycin incorporation.
-
Procedure:
-
Align the sequencing reads to the reference transcriptome.
-
Analyze the aligned reads for signatures of Formycin incorporation at adenosine positions. This includes:
-
Stalling/Termination Analysis: Look for an enrichment of read starts immediately downstream of adenosine positions in the reference. This indicates that the reverse transcriptase stalled or terminated at the Formycin site.
-
Misincorporation Analysis: Identify positions where a higher-than-background rate of nucleotide mismatches occurs at adenosine sites. The specific nucleotide that is misincorporated can be a characteristic signature of the modified base.
-
-
Alternative and Complementary Validation Methods
While sequencing provides high-throughput and site-specific information, other methods can offer direct and quantitative validation of Formycin incorporation.
Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the direct detection and quantification of modified nucleotides.
-
Principle: RNA is enzymatically digested into individual nucleosides, which are then separated by liquid chromatography and identified by their mass-to-charge ratio in a mass spectrometer.
-
Advantages: Provides direct, unambiguous identification and quantification of Formycin. It does not rely on the behavior of enzymes like reverse transcriptase.
-
Disadvantages: Destroys the RNA sequence context, providing global quantification rather than site-specific information. Requires specialized equipment and expertise.
Direct RNA Sequencing (Nanopore)
Direct RNA sequencing platforms, such as those from Oxford Nanopore Technologies, can, in principle, detect some RNA modifications directly as the RNA strand passes through a nanopore.
-
Principle: The presence of a modified base can alter the ionic current signal as the RNA molecule moves through the nanopore, creating a distinct electrical signature.
-
Advantages: Provides long reads and retains information about the native RNA molecule, including modifications, without the need for reverse transcription.
-
Disadvantages: The ability to detect specific modifications depends on the development of accurate basecalling models for that modification. The accuracy for detecting novel or less common modifications may be lower than for canonical bases.
Comparison of Validation Methods
The choice of validation method depends on the specific research question, available resources, and the desired level of detail. The following table provides a quantitative comparison of the key performance metrics for each approach.
| Feature | RT-Signature Sequencing | Mass Spectrometry (LC-MS/MS) | Direct RNA Sequencing (Nanopore) |
| Principle of Detection | Reverse transcriptase stalling or misincorporation | Mass-to-charge ratio of nucleosides | Altered ionic current signal |
| Resolution | Single nucleotide | Nucleoside level (no sequence context) | Single nucleotide |
| Quantitative Capability | Semi-quantitative (stalling/misincorporation rates) | Highly quantitative | Semi-quantitative (signal deviation) |
| Sensitivity | High (dependent on sequencing depth) | High (picomole to femtomole range) | Moderate to High |
| Throughput | High | Low to Medium | High |
| Primary Advantage | High-throughput, site-specific localization | Direct and unambiguous detection | Direct detection on native RNA, long reads |
| Primary Limitation | Indirect detection, dependent on RT behavior | Loss of sequence information | Relies on specific basecalling models |
Signaling Pathways and Logical Relationships
The decision-making process for choosing a validation method can be visualized as a logical flow based on the experimental goals.
A Comparative Guide to the Fluorescence of Formycin Triphosphate and Common Fluorophores
For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the selection of an appropriate fluorophore is a critical determinant of experimental success. This guide provides a detailed comparison of the fluorescent properties of Formycin triphosphate, a fluorescent analog of adenosine (B11128) triphosphate (ATP), with other widely used fluorophores: Fluorescein isothiocyanate (FITC), Tetramethylrhodamine isothiocyanate (TRITC), Cyanine3 (Cy3), and Cyanine5 (Cy5).
Quantitative Comparison of Fluorophore Properties
The performance of a fluorophore is characterized by several key parameters. The following tables summarize the available quantitative data for this compound and the selected common fluorophores. It is important to note that while extensive data is available for FITC, TRITC, Cy3, and Cy5, specific quantitative fluorescence properties for this compound are not widely reported in the literature.
Table 1: Excitation and Emission Maxima
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) |
| This compound | ~295 | ~340 | ~45 |
| FITC | 495[1][2] | 525[1][2] | 30 |
| TRITC | 557[3] | 576[3] | 19 |
| Cy3 | 554[4] | 568[4] | 14 |
| Cy5 | 649 | 667 | 18 |
Table 2: Quantum Yield and Molar Extinction Coefficient
| Fluorophore | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| This compound | Not Reported | Not Reported |
| FITC | 0.92[1][2] | 75,000[1][2] |
| TRITC | ~0.21 (value for TMR) | 85,000 |
| Cy3 | 0.15[4] | 150,000[4] |
| Cy5 | 0.27 | 250,000 |
Experimental Protocols
Accurate determination of fluorescence properties is essential for reliable experimental design and data interpretation. Below are detailed methodologies for two key experiments: measurement of fluorescence quantum yield and molar extinction coefficient.
Measurement of Fluorescence Quantum Yield (Comparative Method)
The comparative method, also known as the relative method, is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.
Principle: The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. In the comparative method, the quantum yield of an unknown sample (Φ_x) is calculated relative to a standard (Φ_st) with a known quantum yield using the following equation:
Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (η_x² / η_st²)
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
Protocol:
-
Standard Selection: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample of interest.
-
Solution Preparation:
-
Prepare a series of dilute solutions of both the standard and the unknown sample in the same solvent.
-
The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same as that used for the absorbance measurements.
-
Maintain identical instrument settings (e.g., excitation and emission slit widths) for all measurements.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the unknown sample.
-
Determine the slope of the resulting linear plots for both the standard (Slope_st) and the unknown (Slope_x).
-
-
Quantum Yield Calculation: Calculate the quantum yield of the unknown sample using the following modified equation:
Φ_x = Φ_st * (Slope_x / Slope_st) * (η_x² / η_st²)
Measurement of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a crucial parameter for quantifying the concentration of a substance in solution using the Beer-Lambert law.
Principle: The Beer-Lambert law states that the absorbance (A) of a solution is directly proportional to the concentration (c) of the absorbing species and the path length (l) of the light through the solution.
A = εcl
Protocol:
-
Solution Preparation:
-
Prepare a stock solution of the substance of interest with a precisely known concentration in a suitable solvent.
-
From the stock solution, prepare a series of dilutions with known concentrations.
-
-
Spectrophotometer Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Set the wavelength to the absorbance maximum (λ_max) of the substance.
-
Use the solvent as a blank to zero the instrument.
-
-
Absorbance Measurement:
-
Measure the absorbance of each of the prepared solutions at λ_max.
-
-
Data Analysis:
-
Plot a graph of absorbance versus concentration.
-
According to the Beer-Lambert law, this plot should be a straight line passing through the origin.
-
Determine the slope of the line. The slope of this line is equal to the molar extinction coefficient (ε) multiplied by the path length (l) of the cuvette (typically 1 cm).
-
-
Molar Extinction Coefficient Calculation:
-
ε = Slope / l
-
Visualizations
Experimental Workflow for Relative Quantum Yield Measurement
References
A comparative study of the metabolic pathways of Formycin and adenosine.
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Two Structurally Similar but Metabolically Distinct Nucleosides
Formycin and adenosine (B11128), as structurally related purine (B94841) nucleosides, undergo similar initial metabolic transformations, primarily phosphorylation and deamination. However, the efficiency and downstream consequences of these pathways differ significantly, impacting their biological activities and therapeutic potential. This guide provides a comparative overview of their metabolic pathways, supported by experimental data and detailed methodologies.
Introduction to Formycin and Adenosine
Adenosine is an endogenous purine nucleoside that plays a crucial role in cellular energy metabolism and signaling.[1] It is a fundamental component of adenosine triphosphate (ATP), the primary energy currency of the cell. Formycin is a naturally occurring C-nucleoside antibiotic that acts as an adenosine analog.[2] Its structural similarity to adenosine allows it to interact with many of the same enzymes, but the carbon-carbon glycosidic bond in Formycin, as opposed to the nitrogen-carbon bond in adenosine, confers distinct chemical and biological properties.
Metabolic Pathways: A Head-to-Head Comparison
Both Formycin and adenosine are primarily metabolized through two main pathways: phosphorylation by adenosine kinase (AK) and deamination by adenosine deaminase (ADA).
Phosphorylation Pathway
Phosphorylation is a critical activation step for both molecules. Adenosine kinase transfers a phosphate (B84403) group from ATP to the 5' hydroxyl group of the ribose sugar, forming adenosine monophosphate (AMP) or Formycin monophosphate, respectively. These monophosphates can be further phosphorylated to their di- and tri-phosphate forms.
Deamination Pathway
Adenosine deaminase catalyzes the hydrolytic deamination of adenosine to inosine. Similarly, Formycin is a substrate for ADA and is converted to Formycin B.[1][3]
Quantitative Comparison of Metabolic Efficiency
The key differences in the metabolism of Formycin and adenosine lie in the kinetic efficiencies of the enzymes that process them. The following table summarizes the available kinetic parameters.
| Substrate | Enzyme | K_m_ (µM) | V_max_ (µmol/min/mg) | Catalytic Efficiency (K_cat_/K_m_) (µM⁻¹s⁻¹) | Source Organism/Tissue |
| Adenosine | Adenosine Deaminase | 26.1 - 103 | 1.27 - 0.025 (nmol NH₃·mg⁻¹·s⁻¹) | - | Calf Intestine, Human Lymphocytes[4][5] |
| Formycin | Adenosine Deaminase | - | ~10-fold higher than Adenosine | - | Calf Intestinal Mucosa[3] |
| Adenosine | Adenosine Kinase | 0.2 - 0.4 | 2.2 | - | General[1] |
| Formycin A | Adenosine Kinase | 18.2 (apparent) | 32.4 (mmol/min/mg) | - | Dictyostelium discoideum[4] |
| Formycin A | Adenosine Kinase | 24 | - | 1.0 | Leishmania donovani |
Note: Direct comparison of V_max_ values can be challenging due to variations in experimental conditions and enzyme preparations. The data for Formycin deamination indicates a significantly higher rate compared to adenosine.
Visualizing the Metabolic Pathways
The following diagrams, generated using the DOT language, illustrate the metabolic fates of adenosine and Formycin.
Caption: Metabolic pathway of adenosine.
Caption: Metabolic pathway of Formycin.
Experimental Protocols
The following are generalized protocols for assaying the key enzymes involved in adenosine and Formycin metabolism.
Adenosine Deaminase (ADA) Activity Assay (Spectrophotometric Method)
This assay measures the decrease in absorbance at 265 nm as adenosine is converted to inosine.
Materials:
-
Phosphate buffer (50 mM, pH 7.5)
-
Adenosine or Formycin stock solution (10 mM in buffer)
-
Purified Adenosine Deaminase
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing phosphate buffer and the substrate (adenosine or Formycin) at a final concentration range of 10-200 µM.
-
Equilibrate the cuvette to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a known amount of purified adenosine deaminase.
-
Immediately monitor the decrease in absorbance at 265 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time curve.
-
Determine K_m_ and V_max_ values by measuring the initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Adenosine Kinase (AK) Activity Assay (HPLC-Based Method)
This assay quantifies the formation of AMP or Formycin-MP from their respective nucleoside substrates.
Materials:
-
Tris-HCl buffer (50 mM, pH 7.4) containing 10 mM MgCl₂, 5 mM ATP.
-
Adenosine or Formycin stock solution (10 mM in water).
-
Purified Adenosine Kinase.
-
Perchloric acid (for reaction termination).
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column and UV detector.
Procedure:
-
Prepare reaction mixtures containing the Tris-HCl buffer, ATP, and varying concentrations of the substrate (adenosine or Formycin).
-
Pre-incubate the mixtures at 37°C.
-
Initiate the reaction by adding a known amount of purified adenosine kinase.
-
After a defined incubation time (e.g., 10-30 minutes), terminate the reaction by adding a final concentration of 0.5 M perchloric acid.
-
Centrifuge the samples to pellet precipitated protein.
-
Analyze the supernatant by HPLC to separate and quantify the amount of AMP or Formycin-MP produced.
-
Calculate reaction velocities and determine kinetic parameters as described for the ADA assay.
Caption: General experimental workflow for kinetic analysis.
Conclusion
The metabolic pathways of Formycin and adenosine share common enzymatic machinery, yet the kinetic details reveal significant differences. Formycin is a highly efficient substrate for adenosine deaminase, undergoing deamination at a rate approximately ten times faster than adenosine.[3] Both nucleosides are also substrates for adenosine kinase, leading to their phosphorylation and subsequent incorporation into nucleotide pools. The altered metabolic flux of Formycin compared to adenosine is a key determinant of its biological effects, including its cytotoxicity and potential as a therapeutic agent. Understanding these metabolic nuances is crucial for the rational design and development of novel nucleoside-based drugs.
References
- 1. Sensitive fluorimetric assay for adenosine deaminase with formycin as substrate; and substrate and inhibitor properties of some pyrazolopyrimidine and related analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spontaneous epimerization of (S)-deoxycoformycin and interaction of (R)-deoxycoformycin, (S)-deoxycoformycin, and 8-ketodeoxycoformycin with adenosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reaction kinetics and inhibition of adenosine kinase from Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intermediary purine-metabolizing enzymes from the cytosol of Dictyostelium discoideum monitored by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substrate specificities of adenosine deaminase and adenosine phosphorylase from Bacillus cereus - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Formycin Triphosphate for Diverse Enzyme Active Sites: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of nucleotide analogs is paramount for accurate experimental design and interpretation. This guide provides a detailed comparison of Formycin triphosphate (FTP), a fluorescent analog of ATP, with other commonly used ATP analogs. We present quantitative data on their interactions with various enzyme classes, detailed experimental protocols for assessing specificity, and visual representations of key concepts to aid in your research endeavors.
This compound (FTP) is a structural analog of adenosine (B11128) triphosphate (ATP) where the nitrogen and carbon atoms at positions 7 and 8 of the purine (B94841) ring are interchanged. This modification confers fluorescent properties to the molecule, making it a valuable tool for studying ATP-dependent enzymes. However, the alteration in the purine ring can also affect its recognition and processing by different enzyme active sites. This guide aims to provide a comprehensive assessment of FTP's specificity compared to ATP and other analogs.
Comparative Analysis of Kinetic Parameters
The specificity of a nucleotide analog for an enzyme is quantitatively described by kinetic parameters such as the Michaelis constant (Km), maximal velocity (Vmax), inhibition constant (Ki), and dissociation constant (Kd). The following tables summarize the available kinetic data for FTP and other ATP analogs across different enzyme classes.
Adenylate Cyclase
Adenylate cyclases are enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP). Studies have shown that FTP can act as a substrate for adenylate cyclase with kinetic parameters similar to the natural substrate, ATP.
| Nucleotide | Enzyme | Km (µM) | Vmax (pmol/min/mg) | Reference |
| ATP | Adenylate Cyclase (rat osteosarcoma) | 220 | 120 | [1][2][3] |
| This compound (FTP) | Adenylate Cyclase (rat osteosarcoma) | 220 | 120 | [1][2][3] |
ATPases
ATPases are a class of enzymes that catalyze the hydrolysis of ATP to ADP and inorganic phosphate. FTP has been shown to interact with CF1 ATPase, acting as an inhibitor of its hydrolytic activity.
| Nucleotide | Enzyme | Effect | Concentration for 50% Inhibition | Reference |
| This compound (FTP) | CF1 ATPase (spinach chloroplast) | Inhibition of ATP hydrolysis | ~5-10 µM |
Guanylate Cyclase
Guanylate cyclases catalyze the synthesis of cyclic GMP (cGMP) from GTP. FTP has been used as a probe for the ATP-binding site involved in the activation of guanylate cyclase.
| Nucleotide | Enzyme | Effect | EC50 / IC50 (µM) | Reference |
| This compound (FTP) | Guanylate Cyclase (rat lung membranes) | Potentiation of ANF-stimulated activity | EC50 ≈ 90 | |
| This compound (FTP) | Guanylate Cyclase (rat lung membranes) | Inhibition of ATP-stimulated activity | IC50 ≈ 100 |
Protein Kinases
| Nucleotide Analog | Enzyme | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |
| ATP | PKA | 0.12 ± 0.04 | 52 ± 8 | 430 ± 80 | [4] |
| ATP-aryl azide | PKA | 0.22 ± 0.05 | 16 ± 1 | 73 ± 16 | [4] |
| ATP-benzophenone | PKA | 0.31 ± 0.08 | 17 ± 2 | 55 ± 14 | [4] |
| ATP | EGFR | 0.019 ± 0.006 | 0.25 ± 0.03 | 13 ± 2 | [4] |
| ATP-aryl azide | EGFR | 0.03 ± 0.01 | 0.05 ± 0.01 | 1.7 ± 0.5 | [4] |
| ATP-benzophenone | EGFR | 0.06 ± 0.02 | 0.09 ± 0.01 | 1.5 ± 0.5 | [4] |
Note: The absence of comprehensive kinetic data for this compound across a wider range of kinases, helicases, and GTPases in the reviewed literature highlights a significant area for future research.
Experimental Protocols
To facilitate the direct comparison of this compound and other nucleotide analogs in your own laboratory setting, we provide the following detailed experimental protocols.
Protocol 1: Steady-State Enzyme Kinetics Assay (General)
This protocol can be adapted for various ATP-dependent enzymes to determine Km and Vmax.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme (if different from the nucleotide)
-
This compound (FTP) and other ATP analogs (e.g., ATP, 2'-dATP, 3'-dATP, N6-methyl-ATP)
-
Assay buffer specific to the enzyme
-
Detection reagent for the product of the enzymatic reaction (e.g., colorimetric, fluorescent, or radioactive)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a stock solution of the nucleotide analogs in the assay buffer. Determine the precise concentration using UV-Vis spectrophotometry and the known extinction coefficient.
-
Set up a series of reactions in a microplate. Each reaction should contain a fixed concentration of the enzyme and any other required substrates.
-
Vary the concentration of the nucleotide analog across a range that brackets the expected Km value (e.g., 0.1 x Km to 10 x Km).
-
Initiate the reaction by adding the enzyme.
-
Incubate the reactions at the optimal temperature for the enzyme for a fixed period, ensuring the reaction remains in the initial linear velocity phase.
-
Stop the reaction using an appropriate method (e.g., adding a stop solution, heat inactivation).
-
Measure the amount of product formed using the chosen detection method.
-
Plot the initial reaction velocity (V) against the nucleotide analog concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (V = Vmax * [S] / (Km + [S])) using non-linear regression software to determine the Km and Vmax values.
Protocol 2: Fluorescence Polarization-Based Kinase Assay
This is a homogeneous assay suitable for high-throughput screening of kinase inhibitors and for determining binding affinities (Kd).
Materials:
-
Purified kinase
-
Fluorescently labeled peptide substrate (tracer)
-
This compound (FTP) and other ATP analogs
-
Assay buffer
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Determine the optimal concentration of the fluorescent tracer by titrating it against a fixed concentration of the kinase to find a concentration that gives a stable and significant polarization signal.
-
Set up competition binding reactions in a microplate. Each well should contain the kinase and the fluorescent tracer at their predetermined optimal concentrations.
-
Add a serial dilution of the unlabeled nucleotide analog (competitor), including FTP and others.
-
Incubate the plate at room temperature for a defined period to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization in the microplate reader.
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the fluorescent tracer.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd,tracer), where Kd,tracer is the dissociation constant of the fluorescent tracer.
Protocol 3: FRET-Based Helicase Unwinding Assay
This real-time assay monitors the unwinding of a DNA or RNA duplex by a helicase.
Materials:
-
Purified helicase
-
Custom-synthesized nucleic acid substrate with a fluorophore (e.g., Cy3) on one strand and a quencher (e.g., BHQ2) on the complementary strand, with a single-stranded overhang for helicase loading.
-
This compound (FTP) and other ATP analogs
-
Assay buffer
-
Fluorometer or microplate reader capable of real-time fluorescence measurements
Procedure:
-
Anneal the fluorophore- and quencher-labeled oligonucleotides to create the duplex substrate.
-
Set up the reaction in a cuvette or microplate well containing the assay buffer and the FRET substrate at a low concentration (e.g., 10-50 nM).
-
Add the helicase enzyme to the reaction mixture.
-
Initiate the unwinding reaction by adding a saturating concentration of the nucleotide analog (FTP or others).
-
Monitor the increase in fluorescence intensity in real-time as the helicase unwinds the duplex, separating the fluorophore from the quencher.
-
The initial rate of fluorescence increase is proportional to the unwinding activity of the helicase.
-
By varying the concentration of the nucleotide analog , one can determine the Km for ATP hydrolysis coupled to unwinding.
Protocol 4: GTPase-Glo™ Luminescence-Based GTPase Assay
This commercial assay from Promega provides a convenient method for measuring the activity of GTPases and their regulatory proteins.
Materials:
-
GTPase-Glo™ Assay Kit (Promega)
-
Purified GTPase
-
This compound (FTP) and other GTP analogs (as potential inhibitors)
-
White, opaque microplates
-
Luminometer
Procedure:
-
Set up the GTPase reaction in a microplate well. This includes the GTPase, GTP, and the test compound (e.g., FTP).
-
Incubate the reaction at the desired temperature for a specified time to allow for GTP hydrolysis.
-
Add the GTPase-Glo™ Reagent , which contains an enzyme that converts the remaining GTP to ATP. Incubate for 30 minutes at room temperature.
-
Add the Detection Reagent , which contains luciferase and luciferin, to generate a luminescent signal proportional to the amount of ATP produced. Incubate for 5-10 minutes.
-
Measure the luminescence using a luminometer. A lower luminescent signal indicates higher GTPase activity, as more GTP was hydrolyzed and less was available for conversion to ATP.
Visualization of Concepts
To further clarify the principles and workflows discussed, the following diagrams are provided.
Conclusion
This compound serves as a valuable fluorescent ATP analog for studying enzyme kinetics and mechanisms. Its specificity, however, varies depending on the enzyme's active site architecture. For some enzymes, like adenylate cyclase, FTP acts as an efficient substrate with kinetics comparable to ATP. For others, it may act as an inhibitor or a significantly slower substrate. This guide provides a framework for comparing FTP to other nucleotide analogs and offers detailed protocols to empower researchers to determine its specificity for their enzyme of interest. The presented data and methodologies will aid in the judicious selection of nucleotide analogs for dissecting complex biological processes and in the development of novel therapeutic agents. Further research is warranted to expand the kinetic database for FTP across a broader spectrum of ATP-dependent enzymes.
References
- 1. Formycin 5'-triphosphate, a fluorescent analog of ATP, as a substrate for adenylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formycin 5'-triphosphate, a fluorescent analog of ATP, as a substrate for adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 4. Kinase-catalyzed Crosslinking: A Comparison of ATP-crosslinker Analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Formycin Triphosphate-Based Assays vs. Traditional Radioactive Methods
For decades, radioactive assays have been the gold standard for measuring enzyme activity, offering high sensitivity and a direct measure of substrate conversion. However, the safety concerns, regulatory hurdles, and disposal costs associated with radioactivity have driven the development of non-radioactive alternatives. Among these, assays utilizing Formycin triphosphate (FTP), a fluorescent analog of ATP, have emerged as a compelling option for researchers in enzymology and drug discovery. This guide provides an objective comparison of FTP-based assays and traditional radioactive methods, supported by experimental data and detailed protocols.
At a Glance: Performance Comparison
The choice between an FTP-based assay and a radioactive method often depends on the specific experimental needs, including the required sensitivity, throughput, and budget. Below is a summary of key performance metrics.
| Feature | This compound (FTP)-Based Assays | Traditional Radioactive Assays ([32P]ATP) |
| Principle | Utilizes the fluorescent ATP analog, this compound. Enzyme activity is measured by detecting the fluorescent product. | Employs radioactively labeled substrates (e.g., [γ-32P]ATP). Activity is quantified by measuring the incorporation of the radiolabel into the product.[1] |
| Sensitivity | High, with some studies showing comparable sensitivity to radioactive methods.[2] Fluorometric assays are generally more sensitive than spectrophotometric methods.[3][4] | Very high, often considered the gold standard for sensitivity.[1] Can detect extremely low levels of enzyme activity.[4] |
| Specificity | High, as it directly measures the enzymatic product. | High, with direct measurement of the specific phosphorylated product. |
| Safety | Non-radioactive, eliminating the risks associated with handling and disposal of radioactive materials. | Involves handling radioactive isotopes, requiring specialized training, licensing, and safety protocols.[2] |
| Cost | Generally lower operational costs due to the absence of radioactive waste disposal and specialized safety infrastructure. | Higher costs are associated with the purchase of radiolabeled reagents, specialized equipment, and radioactive waste disposal.[2] |
| Throughput | Amenable to high-throughput screening (HTS) in microplate formats. | Can be adapted for HTS, but handling and washing steps can be more cumbersome.[1] |
| Real-time Monitoring | Allows for continuous, real-time measurement of enzyme kinetics. | Typically involves endpoint measurements after stopping the reaction. |
| Data from Literature | An FTP-based assay for adenylate cyclase yielded results within 2% of a conventional radioimmunoassay (RIA).[5] | The [γ-32P] ATP kinase assay is a widely used and validated method for quantitative assessment of kinase activity.[1] |
Signaling Pathways in Focus
Understanding the biological context of the enzyme under investigation is crucial. Here are representative signaling pathways for key enzyme classes where these assays are frequently applied.
Kinase Signaling: The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making its component kinases key drug targets.
DNA Methyltransferase in Epigenetic Regulation
DNA methyltransferases (DNMTs) are crucial for establishing and maintaining DNA methylation patterns, which play a key role in gene silencing and genome stability. The maintenance of methylation during DNA replication is a fundamental process in epigenetics.
Helicase Function in DNA Damage Response
Helicases are motor proteins that unwind nucleic acid duplexes and are essential in DNA repair pathways. The DNA Damage Response (DDR) pathway is activated by various DNA lesions and involves the recruitment of helicases to repair the damage and maintain genomic integrity.
Experimental Protocols
Detailed methodologies are provided below for conducting FTP-based and radioactive assays for key enzyme classes.
This compound-Based Kinase Assay
This protocol outlines a continuous, fluorescence-based assay to measure kinase activity.
Materials:
-
Purified kinase
-
Kinase-specific peptide substrate
-
This compound (FTP)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
96- or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, peptide substrate, and the purified kinase in the wells of a microplate.
-
To initiate the reaction, add FTP to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for Formycin (typically around 300 nm excitation and 340 nm emission).
-
Monitor the increase in fluorescence intensity over time. The rate of fluorescence increase is proportional to the kinase activity.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding FTP.
Traditional Radioactive [γ-32P]ATP Kinase Assay
This protocol describes a classic endpoint assay for measuring kinase activity.[2]
Materials:
-
Purified kinase
-
Kinase-specific peptide substrate
-
[γ-32P]ATP
-
"Cold" (non-radioactive) ATP
-
Kinase assay buffer
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, peptide substrate, "cold" ATP, and [γ-32P]ATP.
-
Initiate the reaction by adding the purified kinase.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific time (e.g., 20 minutes).
-
Stop the reaction by adding the stop solution.
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper multiple times with the wash buffer to remove unincorporated [γ-32P]ATP.
-
Dry the P81 paper and place it in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the kinase activity.
Formycin-Based Helicase Assay
This protocol details a fluorescence-based assay to monitor DNA or RNA unwinding by a helicase.
Materials:
-
Purified helicase
-
Fluorescently labeled oligonucleotide substrate (e.g., a duplex with a fluorophore and a quencher)
-
This compound (FTP)
-
Helicase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM MgCl₂, 2 mM DTT)
-
96- or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
In a microplate, combine the helicase assay buffer, the fluorescently labeled oligonucleotide substrate, and the purified helicase.
-
Start the unwinding reaction by adding FTP.
-
Immediately monitor the increase in fluorescence in a plate reader. As the helicase unwinds the duplex, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
The initial rate of fluorescence increase is proportional to the helicase activity.
Radioactive Helicase Assay
This protocol describes a traditional method for measuring helicase activity using a radiolabeled substrate.
Materials:
-
Purified helicase
-
Oligonucleotide substrate with one strand radiolabeled (e.g., with 32P at the 5' end)
-
"Cold" ATP
-
Helicase assay buffer
-
Stop solution (e.g., containing SDS, EDTA, and a loading dye)
-
Native polyacrylamide gel
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare the reaction mixture containing the helicase assay buffer, radiolabeled oligonucleotide substrate, and "cold" ATP.
-
Initiate the reaction by adding the purified helicase.
-
Incubate at the optimal temperature for a defined period.
-
Stop the reaction by adding the stop solution.
-
Separate the unwound single-stranded product from the duplex substrate by native polyacrylamide gel electrophoresis.
-
Dry the gel and visualize the radiolabeled bands using a phosphorimager or by exposing it to autoradiography film.
-
Quantify the amount of unwound product to determine helicase activity.
Formycin-Analog-Based Methyltransferase Assay
While a direct FTP-based assay for methyltransferases is less common as they utilize S-adenosyl methionine (SAM) as the methyl donor, fluorescent-based assays using other principles are available. A common approach involves a coupled enzyme system where the product of the methyltransferase reaction, S-adenosylhomocysteine (SAH), is converted to a fluorescent product.
Radioactive Methyltransferase Assay
This protocol outlines a standard method for measuring methyltransferase activity using a radiolabeled methyl donor.[6]
Materials:
-
Purified methyltransferase
-
Substrate (e.g., DNA, RNA, or protein)
-
[3H]-S-adenosyl methionine ([3H]-SAM)
-
Methyltransferase assay buffer
-
Stop solution
-
Filter paper (e.g., DE81)
-
Wash buffers
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Set up the reaction with methyltransferase assay buffer, substrate, and [3H]-SAM.
-
Start the reaction by adding the purified methyltransferase.
-
Incubate at the optimal temperature for a set time.
-
Stop the reaction and spot the mixture onto filter paper.
-
Wash the filter paper to remove unincorporated [3H]-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
Experimental Workflows
The following diagrams illustrate the general workflows for FTP-based and radioactive assays.
References
- 1. Application of the [γ-32P] ATP kinase assay to study anabolic signaling in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. antibodiesinc.com [antibodiesinc.com]
- 3. mdpi.com [mdpi.com]
- 4. Radiometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 5. CST | Cell Signaling Technology [cellsignal.com]
- 6. Assay development for histone methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Conformational Nuances: A Comparative Guide to Enzyme Interactions with Formycin Triphosphate and ATP
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in how enzymes interact with ATP and its analogs is paramount for inhibitor design and mechanistic studies. This guide provides a detailed comparison of the structural and kinetic consequences of an enzyme binding Formycin triphosphate (FTP) versus its natural counterpart, Adenosine triphosphate (ATP).
This compound (FTP), a structural analog of ATP, serves as a valuable tool in enzymology, often utilized for its fluorescent properties. While frequently substituting for ATP in biochemical assays, the C-C glycosidic bond in FTP, as opposed to the C-N bond in ATP, introduces distinct stereochemical properties. These differences can induce unique conformational changes in the enzyme's active site, impacting catalysis and providing a basis for the rational design of specific inhibitors.
Structural Insights: Extrapolating from Monophosphate Analogs
When FTP binds to an enzyme's active site, it is hypothesized that the enzyme must accommodate this altered glycosyl torsion angle. This accommodation can lead to shifts in the positions of key amino acid residues within the active site, potentially altering the overall conformation of the enzyme. These conformational changes, though subtle, can have profound effects on the catalytic efficiency and substrate specificity of the enzyme.
Quantitative Data Summary
To illustrate the comparative enzyme kinetics, the following table summarizes the kinetic parameters for adenylate cyclase, an enzyme that utilizes both ATP and FTP as substrates.
| Substrate | Michaelis Constant (Km) (μM) | Maximum Velocity (Vmax) (pmol/min/mg) |
| ATP | 220 | 120 |
| This compound (FTP) | 220 | 120 |
Data obtained from studies on adenylate cyclase.
The similar Km and Vmax values for both ATP and FTP with adenylate cyclase suggest that for this particular enzyme, the structural differences between the two nucleotides do not significantly impact the overall catalytic efficiency under the tested conditions. However, for other enzymes, particularly those with more constrained active sites, the conformational adjustments required to bind FTP could lead to more substantial differences in kinetic parameters.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable experimental data. Below are generalized protocols for key experiments used to investigate the structural and kinetic differences between enzyme interactions with ATP and FTP.
Experimental Protocol 1: X-ray Crystallography of Enzyme-Ligand Complexes
This protocol outlines the steps for determining the three-dimensional structure of an enzyme in complex with ATP or FTP.
-
Protein Expression and Purification: The target enzyme is overexpressed in a suitable expression system (e.g., E. coli) and purified to homogeneity using chromatographic techniques such as affinity and size-exclusion chromatography.
-
Crystallization:
-
Co-crystallization: The purified enzyme is incubated with a molar excess of either ATP or FTP, along with a non-hydrolyzable magnesium analog (e.g., MgCl2 and a non-hydrolyzable ATP/FTP analog) to form a stable complex. This complex is then subjected to crystallization screening using various precipitants, buffers, and additives.
-
Soaking: Crystals of the apo-enzyme are grown first and then transferred to a solution containing ATP or FTP to allow the ligand to diffuse into the crystal and bind to the active site.
-
-
Data Collection: The crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The diffraction data are processed to determine the electron density map. The structure of the enzyme-ligand complex is then built into the electron density map and refined to yield a high-resolution atomic model.[2][3][4][5][6]
Experimental Protocol 2: NMR Spectroscopy for Analyzing Protein-Ligand Interactions
NMR spectroscopy provides information on the structure and dynamics of enzyme-ligand complexes in solution.
-
Sample Preparation: The enzyme is isotopically labeled with 15N and/or 13C. The purified labeled enzyme is prepared in a suitable NMR buffer.
-
NMR Titration: A series of 2D 1H-15N HSQC spectra of the enzyme are recorded upon gradual addition of either ATP or FTP.
-
Chemical Shift Perturbation (CSP) Analysis: Changes in the chemical shifts of the enzyme's backbone amide protons and nitrogens upon ligand binding are monitored. The magnitude of the chemical shift perturbations can identify the residues in the binding site and report on conformational changes.
-
Structure Calculation: For a more detailed structural analysis, Nuclear Overhauser Effect (NOE) experiments are performed on the enzyme-ligand complex to generate distance restraints. These restraints, along with other experimental data, are used to calculate the three-dimensional structure of the complex.[7][8][9][10][11]
Experimental Protocol 3: Enzyme Kinetic Assays
This protocol describes how to determine and compare the kinetic parameters of an enzyme with ATP and FTP.
-
Assay Setup: A reaction mixture is prepared containing a suitable buffer, the enzyme, and varying concentrations of either ATP or FTP. The reaction is initiated by the addition of the substrate that is phosphorylated by the enzyme.
-
Detection of Product Formation: The rate of product formation is monitored over time using a suitable detection method. This can be a spectrophotometric, fluorometric, or radiometric assay, depending on the specific enzyme and its substrate. For instance, a coupled enzyme assay can be used to link ATP/FTP hydrolysis to a change in absorbance.[12][13][14]
-
Data Analysis: The initial reaction velocities are plotted against the substrate (ATP or FTP) concentration. The data are then fitted to the Michaelis-Menten equation to determine the Km and Vmax values.[15]
Visualizing the Workflow and Signaling Pathway
To better illustrate the experimental process and the context of ATP/FTP binding, the following diagrams are provided.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 7. Investigating Protein–Ligand Interactions by Solution Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetic analysis of enzymatic hydrolysis of ATP in human and rat blood serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. graphpad.com [graphpad.com]
Formycin Triphosphate: A Comparative Analysis of its Role in Product Formation Versus Natural Nucleotides
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Formycin Triphosphate's Performance as a Nucleotide Analog
This compound (FoTP), a structural analog of adenosine (B11128) triphosphate (ATP), presents a unique tool for researchers probing enzymatic processes involving nucleotides. Its fluorescent properties and ability to substitute for natural nucleotides in certain biochemical reactions make it a valuable compound for studying enzyme kinetics and reaction mechanisms. This guide provides a quantitative comparison of product formation with FoTP versus its natural counterparts—ATP, GTP, CTP, and UTP—supported by experimental data and detailed protocols.
Quantitative Analysis of Product Formation
The efficiency of this compound as a substrate varies significantly depending on the enzyme. While it can effectively replace ATP in some reactions, its incorporation into nucleic acids by polymerases is less efficient.
Adenylate Cyclase Activity
In the context of the cAMP signaling pathway, FoTP has been shown to be an effective substrate for adenylate cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP). A comparative study revealed that the rate of product formation, cyclic Formycin monophosphate (cFoMP), is similar to that of cAMP formation from ATP.[1][2]
| Substrate | Enzyme | Vmax (pmol/min/mg protein) | Km (µM) | Reference |
| ATP | Adenylate Cyclase | 120 | 220 | [1][2] |
| FoTP | Adenylate Cyclase | 120 | 220 | [1][2] |
Table 1: Kinetic Parameters for Adenylate Cyclase with ATP and FoTP. This table summarizes the maximal velocity (Vmax) and Michaelis constant (Km) for the reaction catalyzed by adenylate cyclase from rat osteosarcoma cells with both its natural substrate, ATP, and the analog, FoTP. The similar values indicate that FoTP is a comparable substrate to ATP for this particular enzyme.[1][2]
Nucleic Acid Synthesis
Direct quantitative data on the incorporation efficiency of FoTP by RNA and DNA polymerases in comparison to all four natural (deoxy)nucleoside triphosphates is limited in publicly available literature. However, existing research indicates that while FoTP can be incorporated into RNA, its efficiency as a substrate for DNA-dependent RNA polymerases is noteworthy.[3]
Signaling Pathways and Experimental Workflows
FoTP's primary known involvement in signaling is through its conversion to cFoMP, paralleling the cAMP pathway. Additionally, as an ATP analog, it has the potential to interact with other ATP-dependent signaling pathways, such as purinergic signaling, although specific data on FoTP's activity at P2 receptors are not extensively documented.
The diagram above illustrates the canonical cAMP signaling pathway and the potential role of this compound as an analog for ATP.
This workflow outlines a typical in vitro transcription experiment designed to compare the incorporation of this compound with natural nucleotides.
Experimental Protocols
The following are generalized protocols for key experiments to quantitatively analyze product formation with FoTP versus natural nucleotides.
In Vitro Transcription Assay
This protocol is designed to assess the incorporation of FoTP into RNA transcripts by a DNA-dependent RNA polymerase, such as T7 RNA polymerase.
Materials:
-
Linearized DNA template containing a T7 promoter upstream of the desired sequence.
-
T7 RNA Polymerase.
-
Transcription buffer (40 mM Tris-HCl pH 7.9, 6 mM MgCl2, 2 mM spermidine, 10 mM DTT).
-
RNase inhibitor.
-
Natural NTP mix (ATP, GTP, CTP, UTP at desired concentrations).
-
FoTP-containing NTP mix (FoTP replacing ATP, with GTP, CTP, UTP at the same concentrations).
-
Nuclease-free water.
-
Apparatus for gel electrophoresis and imaging.
Procedure:
-
Set up two parallel transcription reactions. For the control reaction, use the natural NTP mix. For the experimental reaction, use the FoTP-containing NTP mix.
-
In a sterile, nuclease-free tube, combine the transcription buffer, DTT, RNase inhibitor, DNA template, and the respective NTP mix.
-
Add T7 RNA Polymerase to each reaction tube to initiate transcription.
-
Incubate the reactions at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reactions by adding a stop solution (e.g., formamide (B127407) loading buffer with EDTA).
-
Analyze the transcription products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the RNA products using an appropriate staining method (e.g., SYBR Gold) and quantify the band intensities to compare the yield of RNA in the presence of natural ATP versus FoTP.
DNA Polymerization Assay (Primer Extension)
This protocol allows for the comparison of dATP and FoTP incorporation by a DNA polymerase, such as Taq DNA polymerase.
Materials:
-
Single-stranded DNA template.
-
Fluorescently labeled primer complementary to a region of the template.
-
DNA Polymerase (e.g., Taq DNA Polymerase).
-
Reaction buffer appropriate for the chosen polymerase.
-
Natural dNTP mix (dATP, dGTP, dCTP, dTTP at desired concentrations).
-
FoTP-containing dNTP mix (FoTP replacing dATP, with dGTP, dCTP, dTTP at the same concentrations).
-
Nuclease-free water.
-
Apparatus for capillary electrophoresis or denaturing PAGE.
Procedure:
-
Anneal the fluorescently labeled primer to the DNA template.
-
Set up two parallel primer extension reactions. The control reaction will contain the natural dNTP mix, and the experimental reaction will contain the FoTP-containing dNTP mix.
-
In a sterile tube, combine the reaction buffer, annealed primer-template, and the respective dNTP mix.
-
Initiate the reaction by adding the DNA polymerase.
-
Incubate at the optimal temperature for the polymerase for a set time course.
-
Terminate the reactions at various time points by adding a stop solution.
-
Analyze the reaction products by capillary electrophoresis or denaturing PAGE to separate the extended primers by size.
-
Quantify the amount of extended product at each time point to determine the rate of incorporation for dATP versus FoTP.
Adenylate Cyclase Activity Assay
This protocol measures the production of cAMP or cFoMP from ATP or FoTP, respectively, by adenylate cyclase.
Materials:
-
Cell membrane preparation containing adenylate cyclase.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM ATP or FoTP).
-
[α-³²P]ATP or a fluorescently labeled FoTP for detection.
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
Apparatus for thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Procedure:
-
Set up two sets of reactions, one with ATP and the other with FoTP as the substrate.
-
Incubate the cell membrane preparation with the assay buffer containing the respective substrate and a phosphodiesterase inhibitor at 37°C.
-
At various time points, stop the reaction by heating or adding acid.
-
Separate the product (cAMP or cFoMP) from the substrate (ATP or FoTP) using TLC or HPLC.
-
Quantify the amount of product formed at each time point to determine the reaction velocity.
-
Perform the assay at various substrate concentrations to determine the Vmax and Km for both ATP and FoTP.
Conclusion
This compound serves as an effective alternative to ATP in studies of adenylate cyclase, exhibiting nearly identical kinetic parameters.[1][2] Its utility as a substrate for RNA and DNA polymerases is less pronounced, and further quantitative studies are required to fully characterize its incorporation efficiency and fidelity compared to all natural nucleotides. The experimental protocols provided herein offer a framework for conducting such comparative analyses, which are crucial for researchers and drug development professionals seeking to utilize FoTP in their investigations of nucleic acid metabolism and signaling pathways.
References
- 1. Purinergic Signaling: A Fundamental Mechanism in Neutrophil Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formycin 5'-triphosphate, a fluorescent analog of ATP, as a substrate for adenylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of this compound and its incorpoartion into ribopolynucleotide by DNA-dependent RNA polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the in vivo effects of Formycin triphosphate in comparison to other nucleoside analogs.
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo effects of Formycin triphosphate and other prominent nucleoside analogs. By presenting available experimental data, detailed methodologies, and visual representations of molecular pathways, this document aims to facilitate an objective evaluation of this compound's potential as a therapeutic agent.
Formycin, a C-nucleoside analog of adenosine, has demonstrated a broad spectrum of biological activities, including antitumor, antiviral, and antiparasitic properties.[1] Once inside the cell, Formycin is phosphorylated to its active form, this compound (FTP), which can then interfere with various cellular processes. This guide focuses on the in vivo effects of FTP in comparison to established nucleoside analogs such as Gemcitabine (B846), Remdesivir (B604916), and Ribavirin (B1680618), providing a framework for understanding its therapeutic potential and limitations.
I. Comparative In Vivo Efficacy and Toxicity
The following tables summarize the available quantitative data on the in vivo efficacy and toxicity of Formycin A (as a proxy for this compound) and selected nucleoside analogs. It is important to note that direct in vivo data for this compound is limited in the public domain.
Table 1: Comparative In Vivo Antitumor Efficacy
| Compound | Animal Model | Cancer Type | Dosing Regimen | Key Efficacy Endpoint | Result | Citation |
| Formycin A | Swiss mice (nu/+) | L1210 Leukemia | 21 mg/kg, daily x 5 | Lethal Dose (LD10) | LD10 of 21 mg/kg indicates significant toxicity at this dose. | [2] |
| Gemcitabine | Orthotopic xenograft mouse model | Human Pancreatic Cancer (BxPC-3) | 125 mg/kg, weekly | Primary tumor growth inhibition | Significant inhibition of primary tumor growth compared to untreated control. | [3] |
| Gemcitabine | Patient-derived xenograft (PDX) mouse model | Pancreatic Cancer | Equivalent dose to 4-N-stearoylGem | Tumor growth inhibition | Significantly inhibited tumor growth. | [1] |
Table 2: Comparative In Vivo Antiviral Efficacy
| Compound | Animal Model | Virus | Dosing Regimen | Key Efficacy Endpoint | Result | Citation |
| Formycin A Derivative (Methylthio-formycin) | In vitro (MDCK cells) | Influenza A (H1N1) | - | IC50 | 34.1 nM | [4][5] |
| Remdesivir | Syrian Hamster | SARS-CoV-2 | Combination with methylprednisolone (B1676475) | Reduction in viral load and inflammation | Dampened viral protein expression and viral loads. | [6][7] |
| GS-441524 (Remdesivir metabolite) & Favipiravir | Syrian Hamster | SARS-CoV-2 | Prophylactic and therapeutic regimens | Reduction in viral load | Co-administration more efficiently reduced virus load in lungs than single administration. | [8] |
| Ribavirin | Chimpanzee | Hepatitis C Virus (HCV) | 600 mg daily (with IFN-α) | HCV RNA clearance | HCV RNA disappeared from serum and remained negative. | [9] |
Table 3: Comparative In Vivo Toxicity
| Compound | Animal Model | Dosing Regimen | Key Toxicity Finding | Citation |
| Formycin A | Swiss mice (nu/+) | 21 mg/kg, daily x 5 | LD10; associated with hepatic toxicity. | [2] |
| Formycin A + 2'-deoxycoformycin (B8070352) | Swiss mice (nu/+) | 10 mg/kg, daily x 5 (Formycin A) + 1 mg/kg dCF | Toxicity approximately doubled compared to Formycin A alone (LD10 reduced to 10 mg/kg). | [2] |
| Gemcitabine | Patient-derived xenograft (PDX) mouse model | Not specified | Elevated Alanine Aminotransferase (ALT) levels, but no significant architectural changes in liver and kidney tissues. | [1] |
| Remdesivir | Syrian Hamster | Not specified | Generally well-tolerated in the study. | [6][7] |
| Ribavirin | Chimpanzee | 600 mg daily | Generally well-tolerated in the study. | [9] |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vivo experiments cited in this guide.
A. In Vivo Antitumor Efficacy in a Murine Leukemia Model
This protocol is based on general methods for evaluating antitumor agents in a leukemia model and can be adapted for this compound.
-
Animal Model: Male BALB/c mice, 6-8 weeks old.
-
Cell Line: L1210 murine leukemia cells.
-
Tumor Inoculation: Inject 1 x 10^5 L1210 cells intraperitoneally (i.p.) into each mouse on Day 0.
-
Drug Administration:
-
Prepare this compound in a sterile saline solution.
-
Administer the drug i.p. daily for 5 consecutive days, starting on Day 1 post-inoculation.
-
Include a vehicle control group receiving saline only.
-
Use a range of doses to determine a dose-response relationship.
-
-
Efficacy Evaluation:
-
Monitor the mice daily for signs of toxicity and record body weight.
-
Record the day of death for each mouse.
-
Calculate the mean survival time (MST) and the percentage increase in lifespan (%ILS) for each treatment group compared to the control group.
-
-
Toxicity Assessment:
-
At the end of the study, or if mice show signs of severe toxicity, euthanize them.
-
Collect blood for complete blood count (CBC) and serum chemistry analysis to assess hematological and organ toxicity.
-
Perform histopathological examination of major organs (liver, kidney, spleen, etc.).
-
B. In Vivo Antiviral Efficacy in an Influenza Mouse Model
This protocol outlines a general procedure for assessing the antiviral activity of nucleoside analogs against influenza virus in mice.
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Virus: Mouse-adapted influenza A virus (e.g., A/Puerto Rico/8/34 (H1N1)).
-
Viral Infection:
-
Lightly anesthetize the mice.
-
Inoculate mice intranasally with a lethal dose (e.g., 5 x LD50) of the influenza virus in a small volume (e.g., 50 µL) of sterile phosphate-buffered saline (PBS).
-
-
Drug Administration:
-
Administer this compound via a clinically relevant route (e.g., intraperitoneal or oral gavage) at various doses.
-
Initiate treatment prophylactically (e.g., 24 hours before infection) or therapeutically (e.g., 4 hours after infection) and continue for a specified duration (e.g., 5-7 days).
-
Include a vehicle-treated control group.
-
-
Efficacy Evaluation:
-
Monitor and record daily the body weight and survival of the mice for at least 14 days post-infection.
-
At selected time points, euthanize a subset of mice from each group to collect lung tissue.
-
Determine the viral titer in the lung homogenates using a plaque assay or TCID50 assay.
-
-
Toxicity Assessment: Monitor for any adverse effects of the treatment, including significant weight loss or behavioral changes.
C. Pharmacokinetic Analysis in Rodents
This protocol provides a general framework for determining the pharmacokinetic profile of a nucleoside analog like this compound in rats.
-
Animal Model: Male Sprague-Dawley rats with jugular vein cannulas.
-
Drug Administration:
-
Administer a single dose of this compound intravenously (i.v.) via the tail vein or orally (p.o.) by gavage.
-
-
Blood Sampling:
-
Collect serial blood samples (e.g., 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of this compound and its potential metabolites in the plasma samples.
-
-
Pharmacokinetic Parameter Calculation:
-
Use a non-compartmental or compartmental analysis software to calculate key pharmacokinetic parameters, including:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Volume of distribution (Vd)
-
Clearance (CL)
-
Bioavailability (F) for oral administration.
-
-
III. Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of this compound and a typical experimental workflow for in vivo efficacy studies.
Caption: Proposed mechanism of action of this compound.
Caption: General workflow for in vivo efficacy and toxicity studies.
IV. Conclusion
This compound holds promise as a therapeutic agent due to its multifaceted mechanism of action that disrupts fundamental cellular processes. However, the available in vivo data, primarily for its precursor Formycin A, suggests a narrow therapeutic window with potential for significant toxicity, particularly hepatotoxicity.[2] In comparison to established nucleoside analogs like Gemcitabine and Remdesivir, for which more extensive in vivo efficacy and safety data are available, this compound remains in the early stages of preclinical evaluation.
Further research is imperative to fully elucidate the in vivo pharmacokinetic and pharmacodynamic properties of this compound. Dose-optimization studies are needed to identify a therapeutic window that maximizes efficacy while minimizing toxicity. Moreover, head-to-head comparative in vivo studies against current standard-of-care nucleoside analogs in relevant disease models will be crucial to definitively position this compound in the therapeutic landscape. This guide serves as a foundational resource to inform the design and interpretation of such future investigations.
References
- 1. Enhancing efficacy of gemcitabine in pancreatic patient-derived xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical pharmacology and toxicology of formycin alone and in combination with 2'-deoxycoformycin (pentostatin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of Metastasis by Low-dose Gemcitabine in a Pancreatic Cancer Orthotopic Mouse Model: An Opposite Effect of Chemotherapy | Anticancer Research [ar.iiarjournals.org]
- 4. Frontiers | Anti-influenza Virus Activity of Methylthio-Formycin Distinct From That of T-705 [frontiersin.org]
- 5. Anti-influenza Virus Activity of Methylthio-Formycin Distinct From That of T-705 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beneficial effect of combinational methylprednisolone and remdesivir in hamster model of SARS-CoV-2 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Co-administration of Favipiravir and the Remdesivir Metabolite GS-441524 Effectively Reduces SARS-CoV-2 Replication in the Lungs of the Syrian Hamster Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interferon alone or combined with ribavirin for acute prolonged infection with hepatitis C virus in chimpanzees - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Formycin Triphosphate: A Comprehensive Guide for Laboratory Personnel
Formycin triphosphate, a fluorescent analog of adenosine (B11128) triphosphate (ATP), is a valuable tool in biochemical and molecular biology research.[1][2] As with all laboratory chemicals, particularly those with potential biological activity, its proper disposal is crucial to ensure the safety of personnel and the protection of the environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste, aligning with general best practices for hazardous chemical waste management in research settings.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound if available. In the absence of a specific SDS, treat this compound as a potentially hazardous substance.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound waste. This includes:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
In case of inhalation: Move to fresh air.
-
In case of ingestion: Rinse mouth with water.
Seek medical attention if any symptoms of exposure occur.
Step-by-Step Disposal Protocol
The disposal of this compound waste should be managed through your institution's hazardous waste program. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure compound, contaminated solutions, and contaminated labware (e.g., pipette tips, tubes).
-
Segregate this compound waste from other chemical waste streams to prevent unintended reactions.
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (B3416737) (HDPE) container is generally suitable for many chemical wastes.
-
The container must be in good condition with a secure, tight-fitting lid.
-
For solid waste (e.g., contaminated gels, powders), use a designated solid waste container.
-
For liquid waste, do not fill the container to more than 80% capacity to allow for vapor expansion and prevent spills.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The date of accumulation.
-
The name of the principal investigator or lab contact.
-
Any known hazard characteristics (e.g., "Potentially Toxic").
-
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of laboratory personnel and away from general traffic.
-
Ensure the storage area is well-ventilated.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department or equivalent.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Quantitative Data Summary
As no specific Safety Data Sheet for this compound was located, the following table provides a template for researchers to populate with data from their institution's chemical inventory or a supplier-provided SDS.
| Property | Value |
| Chemical Name | Formycin 5'-triphosphate |
| CAS Number | Not readily available |
| Molecular Formula | C10H16N5O13P3 |
| Physical State | Typically a solid |
| Solubility | Soluble in aqueous solutions |
| Known Hazards | Potential antimetabolite; handle as toxic. |
| Storage Temperature | Refer to product-specific recommendations. |
| Incompatible Materials | Strong oxidizing agents. |
Experimental Protocol: Preparation of Aqueous this compound Waste for Disposal
This protocol outlines the general steps for preparing a known concentration of aqueous this compound waste for disposal.
Materials:
-
This compound solution to be disposed of.
-
Appropriate Personal Protective Equipment (PPE).
-
Designated hazardous waste container (liquid).
-
Hazardous waste label.
-
Spill containment materials.
Procedure:
-
Ensure all necessary PPE is worn correctly.
-
Perform the procedure in a well-ventilated area, such as a chemical fume hood.
-
Carefully open the primary container of the this compound solution.
-
Slowly and carefully pour the solution into the designated liquid hazardous waste container. Avoid splashing.
-
If rinsing the primary container, use a minimal amount of a suitable solvent (e.g., water) and add the rinsate to the waste container.
-
Securely close the lid of the hazardous waste container.
-
Complete the hazardous waste label with all required information, including the concentration of this compound and any other components in the solution.
-
Wipe down the exterior of the waste container with a damp cloth to remove any external contamination.
-
Place the sealed and labeled container in the designated satellite accumulation area.
-
Record the addition of this waste to your laboratory's waste inventory log.
-
Arrange for pickup by your institution's hazardous waste management service.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Navigating the Safe Handling of Formycin Triphosphate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Formycin triphosphate, a key compound in various research applications. While a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on the available safety information for the related compound, Formycin, and established best practices for handling potentially hazardous chemicals.
Personal Protective Equipment (PPE): A Multi-layered Defense
When working with this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE, categorized by the level of protection.
| Protection Level | Personal Protective Equipment (PPE) | Specifications & Usage Notes |
| Primary Barrier | Eye Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory. Inspect gloves for tears or punctures before each use. | |
| Lab Coat | A flame-resistant and impervious lab coat should be worn to protect against skin contact.[1] | |
| Secondary Barrier | Respiratory Protection | In situations where dust or aerosols may be generated, a full-face respirator is recommended.[1] The specific cartridge type should be selected based on a thorough risk assessment. |
| General Laboratory Attire | Clothing | Wear long pants and a long-sleeved shirt under your lab coat. |
| Footwear | Closed-toe shoes are required at all times in the laboratory. |
Procedural Workflow for Safe Handling
A systematic approach to handling this compound, from preparation to disposal, is critical to minimize risk. The following workflow diagram outlines the key steps and decision points.
Experimental Protocols: First Aid and Disposal
Detailed and clear protocols are essential for both routine procedures and emergency situations.
First Aid Procedures
In the event of exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Protocol |
| Ingestion | If swallowed, rinse the mouth with water.[1] Do not induce vomiting. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1] |
| Skin Contact | Immediately remove contaminated clothing.[1] Wash the affected area thoroughly with soap and water for at least 15 minutes. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Operational Plan:
-
Segregation: All waste contaminated with this compound, including unused product, solutions, and disposable PPE, must be segregated from general laboratory waste.
-
Containment: Contaminated waste should be collected in clearly labeled, sealed containers.
-
Disposal: Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
By adhering to these safety protocols and operational plans, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.
References
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
